4-Methoxy-2-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-5-7(9-2)3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVSSYOXUWYVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406165 | |
| Record name | 4-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24103-75-1 | |
| Record name | 4-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxy-2-methylpyridine chemical properties and structure
An In-depth Technical Guide to 4-Methoxy-2-methylpyridine
Abstract
This compound, a substituted pyridine derivative, serves as a critical intermediate and building block in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the electron-donating methoxy and methyl groups on the pyridine ring, make it a valuable precursor in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthesis protocols, and core reactivity principles. Furthermore, it explores its significant applications, particularly in drug development, offering researchers and scientists a thorough technical resource for leveraging this versatile compound in their work.
Chemical Identity and Core Properties
This compound, also known as 4-methoxy-2-picoline, is a colorless to yellow liquid under standard conditions. Its structure is characterized by a pyridine ring substituted with a methyl group at position 2 and a methoxy group at position 4.
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 24103-75-1 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [2] |
| Appearance | Colorless to yellow liquid | |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in alcohol solvents like ethanol and some ether solvents. | [3] |
| Storage | Store under inert atmosphere, at room temperature or refrigerated. | [4] |
Molecular Structure and Spectroscopic Analysis
The structural arrangement of the methyl and methoxy groups on the pyridine ring dictates the molecule's reactivity. Spectroscopic methods are crucial for confirming its identity and purity.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl and methoxy substituents. The aromatic protons typically appear as a set of coupled signals in the downfield region (δ 6.5-8.5 ppm). The methyl protons (CH ₃) will present as a singlet around δ 2.4-2.6 ppm, while the methoxy protons (OCH ₃) will appear as a singlet further upfield, typically around δ 3.8-4.0 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks include C-H stretching vibrations from the aromatic ring and methyl group, C=N and C=C stretching vibrations characteristic of the pyridine ring (approx. 1400-1600 cm⁻¹), and strong C-O stretching vibrations from the methoxy group (approx. 1000-1300 cm⁻¹).
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 123, confirming the molecular weight.[5]
Synthesis and Purification
A common and effective method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAᵣ) of a suitable precursor, such as 4-bromo-2-methylpyridine or 4-chloro-2-methylpyridine, with sodium methoxide.
The electron-deficient nature of the pyridine ring, particularly at the C4 position (para to the nitrogen), facilitates nucleophilic attack.[6] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group to restore aromaticity.[6]
Experimental Protocol: Synthesis from 4-Bromo-2-methylpyridine
This protocol describes a representative synthesis using sodium methoxide in a polar aprotic solvent.
Reagents and Equipment:
-
4-Bromo-2-methylpyridine
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylpyridine in anhydrous DMSO.
-
Reagent Addition: Add sodium methoxide to the solution. An excess of the nucleophile is typically used to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature is 120 °C for 24 hours, though conditions may be optimized based on reaction monitoring.[6]
-
Workup: After cooling to room temperature, quench the reaction by pouring the mixture into water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its substituents and the pyridine nitrogen.
-
N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) yields the corresponding This compound-N-oxide . This transformation is significant as the N-oxide intermediate is a key precursor in the synthesis of various pharmaceuticals, including proton pump inhibitors like pantoprazole.[7][8] The N-oxide group can activate the pyridine ring for further functionalization.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the strongly electron-donating methoxy group at the C4 position can direct electrophiles to the C3 and C5 positions.
-
Role as a Building Block: In drug development, this compound and its derivatives serve as versatile scaffolds.[9] The methoxy group can be a site for further modification or can influence the pharmacokinetic properties of the final drug molecule. For instance, it is a precursor for intermediates used in the synthesis of rabeprazole.[10]
Applications in Research and Drug Development
The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
-
Proton Pump Inhibitors (PPIs): Substituted pyridines are central to the structure of many PPIs used to treat acid-related gastrointestinal disorders. The synthesis of drugs like pantoprazole and omeprazole involves intermediates derived from substituted 2-methylpyridines.[7][11][12] For example, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a derivative, is a crucial intermediate for pantoprazole.[7][8]
-
Medicinal Chemistry Scaffolding: The pyridine core is a common motif in medicinal chemistry. The specific substitution pattern of this compound provides a unique starting point for creating libraries of compounds for screening against various biological targets.[13] Its derivatives have been explored for applications ranging from anticancer to antimicrobial agents.[9]
-
Protein Degrader Building Blocks: This compound is also classified as a building block for protein degraders, a novel therapeutic modality.[2]
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14]
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[15] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[15]
Conclusion
This compound is a chemical intermediate of significant value, underscored by its integral role in the synthesis of complex pharmaceutical agents. Its reactivity, governed by the pyridine nucleus and its methoxy and methyl substituents, allows for a range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for chemists and researchers aiming to utilize this versatile building block for innovation in drug discovery and materials science.
References
- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4737758, this compound.
- Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- Chemwatch. (n.d.). Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024, March 11). Safety Data Sheet: 2-Hydroxy-5-methylpyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535905, 4-Methoxy-2-methylpyrimidine.
- PubChemLite. (n.d.). This compound (C7H9NO).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14223472, 2-Methoxy-4-methylpyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46315027, 4-Methoxy-2-phenylpyridine.
- Google Patents. (n.d.). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase.
- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.
- University of California, Irvine. (n.d.). 300 MHz 1H NMR spectra for methylpyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methoxy-4-methylpyridine: A Versatile Chemical Intermediate.
- ResearchGate. (n.d.). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine....
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An In-depth Technical Guide to 4-Methoxy-2-methylpyridine (CAS: 24103-75-1)
A Keystone Intermediate for Advanced Chemical Synthesis
Introduction: Strategic Importance in Synthesis
4-Methoxy-2-methylpyridine, identified by CAS number 24103-75-1, is a substituted pyridine derivative whose structural features make it a valuable intermediate in organic synthesis. The interplay between the electron-donating methoxy group at the 4-position and the methyl group at the 2-position significantly influences the reactivity of the pyridine ring. This unique electronic and steric profile is expertly exploited in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its role as a precursor to proton pump inhibitors and other biologically active compounds underscores its importance in medicinal chemistry.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in reactions, its solubility in various solvents, and the appropriate conditions for its handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24103-75-1 | [2] |
| Molecular Formula | C₇H₉NO | [2][3] |
| Molecular Weight | 123.15 g/mol | [2] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 128 - 129 °C | [4] |
| Density | 0.943 g/cm³ at 25 °C | [4] |
| Solubility | Soluble in alcohol and ether solvents. | [5] |
| Storage Temperature | Room temperature or refrigerator. | [2] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methoxy protons (a singlet), and the aromatic protons on the pyridine ring (a set of doublets and a singlet).
-
¹³C NMR: The carbon NMR would display seven unique signals corresponding to the seven carbon atoms in the molecule, including the two aliphatic carbons of the methyl and methoxy groups and the five carbons of the pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 123, corresponding to the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.
Synthesis Methodologies: A Protocol for Nucleophilic Aromatic Substitution
One of the common and effective methods for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of a corresponding halo-pyridine. The following protocol details the synthesis from 4-bromo-2-methylpyridine.
Experimental Protocol: Synthesis of this compound via SNAr
This protocol is based on the general principles of nucleophilic aromatic substitution on halopyridines.[7]
Objective: To synthesize this compound by reacting 4-bromo-2-methylpyridine with sodium methoxide.
Materials:
-
4-bromo-2-methylpyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-methylpyridine in anhydrous DMSO.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide portion-wise. The reaction is exothermic, so the addition should be controlled to maintain the reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 24 hours, or until TLC analysis indicates the consumption of the starting material.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Solvent: DMSO is chosen for its high boiling point and its ability to dissolve both the substrate and the ionic nucleophile, facilitating the SNAr reaction.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction, as aromatic substitution on an electron-rich ring can be sluggish.
-
Work-up: The aqueous work-up is designed to remove the DMSO solvent and any remaining inorganic salts. The bicarbonate wash neutralizes any acidic impurities.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is rendered electron-rich by the methoxy group. This makes the ring susceptible to electrophilic aromatic substitution. Conversely, the nitrogen atom can be oxidized to the corresponding N-oxide, a common strategy to modify the reactivity and solubility of pyridine-containing compounds.[8]
This intermediate is a key component in the synthesis of various pharmaceuticals. For instance, related structures are precursors to proton pump inhibitors like omeprazole and pantoprazole.[1][9] The synthesis of these drugs often involves the oxidation of the pyridine nitrogen to an N-oxide, followed by further functionalization.[8]
Caption: General synthetic utility in pharmaceutical manufacturing.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a warning-level hazard, with potential for harm if swallowed, and can cause skin and eye irritation.
Table 2: Hazard and Precautionary Statements
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed. | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315 | Causes skin irritation. | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319 | Causes serious eye irritation. | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H335 | May cause respiratory irritation. | P405 | Store locked up. |
Handling and Storage Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Store in a tightly sealed container in a cool, dry place.[12]
-
Keep away from strong oxidizing agents.[10]
Conclusion
This compound is a chemical intermediate of significant value, offering a versatile platform for the synthesis of a wide range of complex molecules. Its unique reactivity profile, coupled with established synthetic protocols, makes it an indispensable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the advancement of chemical science.
References
- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- PubChem. (n.d.). This compound.
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Spectroscopic data of 4-Methoxy-2-methylpyridine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2-methylpyridine
Authored by a Senior Application Scientist
Introduction: Elucidating the Molecular Signature of a Key Synthetic Intermediate
In the landscape of pharmaceutical and materials science, substituted pyridines are foundational building blocks. This compound (CAS No. 24103-75-1) is one such intermediate, valued for its specific arrangement of electron-donating methoxy and methyl groups on the pyridine scaffold.[1][2] This substitution pattern critically influences its reactivity and potential applications in the synthesis of more complex target molecules.
A precise and unambiguous structural confirmation is paramount for any researcher utilizing this compound. Relying solely on its commercial source or synthetic route is insufficient for rigorous scientific validation. Spectroscopic analysis provides a definitive molecular "fingerprint," ensuring identity, purity, and structural integrity.
This technical guide offers an in-depth exploration of the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Beyond merely presenting data, this document delves into the causality behind the expected spectral features and outlines field-proven protocols for data acquisition, reflecting the best practices of a modern analytical laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of each atom.
Rationale for Experimental Choices
For a molecule like this compound, ¹H NMR provides immediate information on the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling). ¹³C NMR complements this by revealing the number of unique carbon atoms and their electronic environments, confirming the carbon backbone of the molecule. The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical as it dissolves the analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is added as a universal internal standard, providing a zero reference point for the chemical shift scale.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of Chloroform-d (CDCl₃) within a 5 mm NMR tube. Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, ensuring sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 8 to 16 scans to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.
-
A higher number of scans (e.g., 512 to 1024) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H NMR signals.
¹H NMR Data & Interpretation
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | Doublet (d) | 1H | H-6 | Located ortho to the ring nitrogen, this proton is significantly deshielded by the nitrogen's electron-withdrawing inductive effect. |
| ~6.6-6.8 | Doublet (d) | 1H | H-5 | Situated ortho to the electron-donating methoxy group, this proton is shielded. It will appear as a doublet due to coupling with H-6. |
| ~6.5-6.7 | Singlet (s) or narrow doublet | 1H | H-3 | Positioned between two substituents, this proton experiences shielding from the methoxy group. Its multiplicity may appear as a singlet if the long-range coupling to H-5 is not resolved. |
| ~3.8-3.9 | Singlet (s) | 3H | -OCH₃ | Protons of the methoxy group are in a shielded environment and appear as a characteristic sharp singlet. |
| ~2.4-2.5 | Singlet (s) | 3H | -CH₃ | The methyl group attached to the aromatic ring is also shielded and appears as a sharp singlet. |
Note: Data are predicted based on established substituent effects on the pyridine ring. Actual values may vary slightly based on solvent and experimental conditions.[3][4]
¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163-165 | C-4 | This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing significant deshielding (downfield shift). |
| ~158-160 | C-2 | The carbon bearing the methyl group is also deshielded due to its proximity to the ring nitrogen. |
| ~148-150 | C-6 | Similar to H-6, this carbon is adjacent to the nitrogen and is strongly deshielded. |
| ~108-110 | C-5 | This carbon is shielded by the electron-donating resonance effect of the para-methoxy group. |
| ~105-107 | C-3 | Shielded by the ortho-methoxy group's resonance effect. |
| ~55-56 | -OCH₃ | The carbon of the methoxy group appears in the typical range for sp³-hybridized carbons attached to an oxygen. |
| ~23-25 | -CH₃ | The carbon of the methyl group at C-2 is found in the aliphatic region of the spectrum.[3] |
Note: Predicted values are based on data for analogous structures such as 4-methoxypyridine and substituted picolines.[5][6]
Visualization: NMR Structural Correlation
Caption: Correlation of molecular structure with expected NMR signals.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a qualitative fingerprint of the functional groups present.
Rationale for Experimental Choices
For this compound, IR spectroscopy serves as a rapid and effective method to confirm the presence of key structural motifs: the aromatic pyridine ring, the C-H bonds of the methyl and methoxy groups, and the aryl ether C-O linkage. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is suitable for liquids and solids, providing high-quality data quickly.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This spectrum is automatically stored by the instrument's software.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Record the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) over a range of 4000–400 cm⁻¹ to generate the final spectrum. The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
-
Data Processing: Perform baseline correction if necessary and label the significant absorption peaks with their wavenumbers (cm⁻¹).
IR Data & Interpretation
The IR spectrum will display a series of absorption bands confirming the molecule's functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |
| 2980–2850 | Medium-Strong | Aliphatic C-H Stretch | -CH₃ & -OCH₃ groups |
| ~1600 & ~1500 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |
| 1270–1230 | Strong | Asymmetric C-O-C Stretch | Aryl Methyl Ether |
| 1050–1010 | Medium | Symmetric C-O-C Stretch | Aryl Methyl Ether |
| Below 900 | Variable | C-H Out-of-plane Bending | Substituted Pyridine Ring |
Note: Predicted wavenumbers are based on typical values for substituted pyridines and aryl ethers.[7][8] The strong absorption band around 1250 cm⁻¹ due to the asymmetric C-O-C stretch is a particularly diagnostic feature for the methoxy group attached to the aromatic ring.
Visualization: IR Analysis Workflow
Caption: Standard workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.
Rationale for Experimental Choices
Electron Ionization (EI) is a standard, high-energy ionization technique that reliably generates a molecular ion (M⁺˙) and a rich fragmentation pattern, which is highly reproducible and useful for structural elucidation and library matching. Coupling Gas Chromatography (GC) with MS is an ideal approach for a volatile compound like this compound, as the GC separates the analyte from any impurities before it enters the mass spectrometer.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a quadrupole mass analyzer.
-
GC Conditions:
-
Injection: Inject 1 µL of the sample solution into the heated inlet.
-
Carrier Gas: Use Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60 °C), then ramp the temperature up to a high value (e.g., 250 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40–200 to detect the molecular ion and relevant fragments.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to determine the m/z of the molecular ion and major fragment ions.
MS Data & Interpretation
The molecular formula C₇H₉NO corresponds to a monoisotopic mass of 123.0684 g/mol .[9]
| m/z | Predicted Assignment | Rationale for Fragmentation |
| 123 | [M]⁺˙ (Molecular Ion) | The intact molecule after losing one electron. Its presence confirms the molecular weight. |
| 108 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for aryl methyl ethers. |
| 95 | [M - CO]⁺˙ or [M - CH₂O]⁺˙ | Loss of carbon monoxide or formaldehyde from the molecular ion after rearrangement. |
| 92 | [M - OCH₃]⁺ | Cleavage of the C-O bond, losing a methoxy radical. |
Note: Predicted fragmentation is based on established principles of mass spectrometry. The base peak in the spectrum will be the most stable fragment formed.
Visualization: Proposed MS Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound under EI conditions.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. IR spectroscopy validates the presence of the key aromatic, ether, and aliphatic functional groups. Finally, mass spectrometry confirms the compound's molecular weight and provides structural insights through predictable fragmentation. Together, these techniques form a self-validating system, ensuring the identity and quality of this important chemical building block for researchers in drug development and beyond.
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- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry.
- PubChemLite. (2025). This compound (C7H9NO). PubChemLite.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB.
- ChemicalBook. (2017). 4-Methoxypyridine(620-08-6) 13C NMR spectrum. ChemicalBook.
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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The Ascendant Therapeutic Potential of 4-Methoxy-2-methylpyridine Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the burgeoning field of 4-methoxy-2-methylpyridine derivatives, offering a technical resource for researchers, medicinal chemists, and professionals in drug development. We will navigate the synthesis, biological activities, and therapeutic promise of this versatile chemical scaffold, moving beyond a mere recitation of facts to provide a causal understanding of experimental design and a forward-looking perspective on their potential applications.
Introduction: The Pyridine Scaffold in Modern Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in a wide array of chemical interactions have made it a privileged scaffold in the design of therapeutic agents. Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide focuses specifically on derivatives of this compound. The methoxy group at the 4-position and the methyl group at the 2-position create a distinct electronic and steric environment, influencing the molecule's reactivity, bioavailability, and target engagement. Understanding the interplay of these substituents is crucial for the rational design of novel therapeutics.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.
General Synthetic Workflow
A common approach to synthesizing substituted this compound derivatives involves a multi-step sequence, often starting from a pre-functionalized pyridine or by constructing the pyridine ring itself.
Caption: Generalized synthetic workflow for this compound derivatives.
Exemplary Synthetic Protocol: Synthesis of 4-Aryl-4-methoxy-2-methylpyridine Derivatives
This protocol outlines a generalized procedure for the synthesis of 4-aryl-substituted this compound derivatives, a class of compounds with potential biological activities.
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of an appropriate acetophenone derivative (1.0 eq) in ethanol, add a substituted benzaldehyde (1.0 eq).
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Cyclocondensation to form the Pyridine Ring
-
In a round-bottom flask, combine the synthesized chalcone (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (8.0 eq) in glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry. This yields the 2-amino-4-aryl-6-(substituted)-nicotinonitrile.
Step 3: Introduction of the Methoxy Group and Methyl Group (hypothetical) This step is a conceptual illustration, as direct and selective methylation and methoxylation at the desired positions on a pre-formed substituted pyridine can be challenging and would require specific activating or directing groups not detailed in the general chalcone-based synthesis above. A more common approach would be to start with a precursor already containing the 2-methyl and 4-methoxy functionalities. A more direct, though potentially lower-yielding, approach could involve the reaction of a 2,4-dihalo-pyridine with sodium methoxide and a methylating agent in a carefully controlled, multi-step process.
A more plausible route to specifically obtain this compound derivatives would involve starting with a commercially available or readily synthesized 4-hydroxy-2-methylpyridine or 4-chloro-2-methylpyridine.
Protocol using 4-Chloro-2-methylpyridine:
-
Dissolve 4-chloro-2-methylpyridine (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound. This core can then be further functionalized.
Biological Activities of this compound Derivatives
The strategic placement of the methoxy and methyl groups on the pyridine ring, combined with further derivatization, can impart a range of biological activities.
Anticancer Activity
The pyridine scaffold is a well-established pharmacophore in oncology. Several approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core[1]. Derivatives of this compound are being explored for their potential as cytotoxic agents against various cancer cell lines.
Mechanism of Action: The anticancer activity of pyridine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential mechanisms include:
-
Kinase Inhibition: Many pyridine derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others, which are crucial for tumor growth and metastasis[2][3]. The methoxy group can enhance binding to the kinase active site through hydrogen bonding or by favorably altering the electronic properties of the molecule[4].
-
Tubulin Polymerization Inhibition: Some pyridine derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[3][5].
-
Induction of Apoptosis: this compound derivatives may induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins[6].
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Synthesis of 4-Methoxy-2-methylpyridine from Coal Tar: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-methoxy-2-methylpyridine, a valuable heterocyclic compound, utilizing 2-methylpyridine (2-picoline) derived from coal tar as the starting material. The document outlines the isolation and purification of 2-picoline from coal tar fractions, followed by a detailed exploration of the chemical transformations required to introduce a methoxy group at the 4-position of the pyridine ring. The synthesis leverages the formation of a pyridine N-oxide intermediate to facilitate regioselective functionalization. Each stage of the process is discussed with an emphasis on the underlying chemical principles, experimental protocols, and analytical characterization, providing researchers, scientists, and drug development professionals with a thorough understanding of this synthetic route.
Introduction: The Strategic Value of Coal Tar as a Feedstock
Coal tar, a byproduct of coal carbonization, is a complex mixture of aromatic hydrocarbons, phenols, and heterocyclic compounds. Historically a primary source of aromatic chemicals, its utility has been partially supplanted by petrochemical feedstocks. However, for specific heterocyclic compounds like pyridines and picolines, coal tar remains a relevant and economically viable source. 2-methylpyridine, commonly known as 2-picoline, is a constituent of the pyridine base fraction of coal tar. While modern industrial production of picolines often relies on synthetic methods, the isolation from coal tar is a well-established process.[1][2][3]
This guide focuses on the transformation of this readily available coal tar derivative into this compound, a substituted pyridine with applications in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in pharmaceutical development, and the ability to functionalize it with specific substituents, such as a methoxy group, is of paramount importance.
Part I: Isolation and Purification of 2-Methylpyridine from Coal Tar
The initial and critical step in this synthetic endeavor is the procurement of high-purity 2-methylpyridine from the complex matrix of coal tar.
2.1. Fractional Distillation of Coal Tar
The industrial-scale separation of pyridine bases from coal tar is primarily achieved through fractional distillation.[1] The crude coal tar is heated, and the vaporized components are separated based on their boiling points. The fraction containing pyridine and its methylated analogs (picolines and lutidines) is collected.
2.2. Acid-Base Extraction
The collected fraction, rich in pyridine bases, is then subjected to an acid-base extraction to separate the basic heterocyclic compounds from neutral and acidic components.
Experimental Protocol: Extraction of Pyridine Bases
-
The crude pyridine-containing fraction is treated with a dilute mineral acid, such as sulfuric acid. This protonates the basic nitrogen of the pyridine ring, forming water-soluble pyridinium salts.
-
The aqueous layer, containing the pyridinium salts, is separated from the organic layer.
-
The aqueous layer is then neutralized with a base, such as sodium hydroxide, to regenerate the free pyridine bases, which are water-insoluble.
-
The liberated pyridine bases are then separated from the aqueous solution.
2.3. Final Purification by Fractional Distillation
The mixture of crude pyridine bases is further purified by a second fractional distillation. Due to the close boiling points of the picoline isomers (2-picoline: ~129 °C, 3-picoline: ~144 °C, 4-picoline: ~145 °C), this step requires an efficient distillation column to achieve high purity.[4]
Table 1: Physical Properties of Picoline Isomers
| Compound | Boiling Point (°C) | Density (g/mL at 20°C) |
| 2-Methylpyridine | 129 | 0.944 |
| 3-Methylpyridine | 144 | 0.957 |
| 4-Methylpyridine | 145 | 0.955 |
The successful isolation of 2-methylpyridine with a purity of >98% is crucial for the subsequent synthetic steps to minimize side reactions and facilitate purification of the final product.
Part II: Synthesis of this compound
The conversion of 2-methylpyridine to this compound is a multi-step process that hinges on the strategic use of a pyridine N-oxide intermediate to direct the regioselectivity of the methoxylation.
3.1. Step 1: N-Oxidation of 2-Methylpyridine
The direct electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack.[5][6][7]
Experimental Protocol: Synthesis of 2-Methylpyridine-N-oxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridine in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution) to the stirred solution. The reaction is exothermic, and the temperature should be controlled.
-
After the addition is complete, heat the reaction mixture at 70-80°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methylpyridine-N-oxide.
dot graph TD { A[2-Methylpyridine] -- "H₂O₂ / CH₃COOH" --> B[2-Methylpyridine-N-oxide]; } caption: N-Oxidation of 2-Methylpyridine.
3.2. Step 2: Nitration of 2-Methylpyridine-N-oxide
With the N-oxide in hand, the next step is to introduce a nitro group at the 4-position. The N-oxide group directs electrophilic substitution to the 4-position.
Experimental Protocol: Synthesis of 4-Nitro-2-methylpyridine-N-oxide
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 2-methylpyridine-N-oxide.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 90-100°C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to a pH of 8-9.
-
The product will precipitate out of the solution and can be collected by filtration.
-
Wash the solid with cold water and dry to obtain 4-nitro-2-methylpyridine-N-oxide.
dot graph TD { A[2-Methylpyridine-N-oxide] -- "HNO₃ / H₂SO₄" --> B[4-Nitro-2-methylpyridine-N-oxide]; } caption: Nitration of 2-Methylpyridine-N-oxide.
3.3. Step 3: Conversion of the Nitro Group to a Methoxy Group
The nitro group at the 4-position is now a good leaving group for nucleophilic aromatic substitution (SNAr).[8][9][10] The electron-withdrawing nature of both the nitro group and the N-oxide moiety activates the 4-position for nucleophilic attack.
Experimental Protocol: Synthesis of this compound-N-oxide
-
Dissolve 4-nitro-2-methylpyridine-N-oxide in methanol.
-
To this solution, add a solution of sodium methoxide in methanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent like dichloromethane.
-
Dry the organic extracts and evaporate the solvent to yield this compound-N-oxide.
dot graph TD { A[4-Nitro-2-methylpyridine-N-oxide] -- "NaOCH₃ / CH₃OH" --> B[this compound-N-oxide]; } caption: Nucleophilic Substitution with Methoxide.
3.4. Step 4: Deoxygenation of the N-Oxide
The final step is the removal of the N-oxide to yield the target compound, this compound. This is a reductive process.
Experimental Protocol: Synthesis of this compound
-
Dissolve this compound-N-oxide in a suitable solvent such as acetic acid.
-
Add a reducing agent, such as iron powder or phosphorus trichloride, in portions.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove any insoluble materials.
-
Neutralize the filtrate with a base and extract the product with an organic solvent.
-
Dry the organic extracts and remove the solvent to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
dot graph TD { A[this compound-N-oxide] -- "Reducing Agent (e.g., Fe/CH₃COOH)" --> B[this compound]; } caption: Deoxygenation of the N-Oxide.
Characterization and Purity Analysis
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
Table 2: Analytical Data for this compound
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the methyl, methoxy, and aromatic protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (123.15 g/mol ).[11] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C stretching, C=N and C=C stretching of the pyridine ring, and C-H stretching. |
| Purity (by GC or HPLC) | >98% |
Conclusion
This technical guide has detailed a robust and well-documented synthetic route to this compound starting from 2-methylpyridine sourced from coal tar. The pathway, involving N-oxidation, regioselective nitration, nucleophilic substitution, and deoxygenation, represents a classic and effective strategy for the functionalization of the pyridine ring. By providing detailed experimental protocols and the underlying chemical rationale, this document serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The utilization of a readily available starting material from a traditional industrial byproduct underscores the continuing relevance of coal tar as a source for valuable chemical entities.
References
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- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). Retrieved from DR-NTU, Nanyang Technological University.
- Newman, A. J., Jr. (1975). Aromatic substitution. XXVII. Kinetics of nucleophilic substitution of some fluoropyridines and -picolines with methoxide, thiomethoxide, and thiophenoxide ions. The Journal of Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).
- This compound | 24103-75-1. (n.d.).
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.).
- This compound (C7H9NO). (n.d.).
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- METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. (2005). Organic Letters.
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.).
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.).
- 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. (n.d.).
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). (n.d.).
- This compound | C7H9NO | CID 4737758. (n.d.).
- This compound Manufacturer & Supplier China. (n.d.).
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- Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet... (2015). CrystEngComm.
- METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. (2005). Organic Chemistry Portal.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.).
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc.
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The Strategic Role of the Methoxy Group in Pyridine Derivatives: A Technical Guide for Researchers
Abstract
The introduction of a methoxy group onto a pyridine scaffold is a subtle yet powerful strategy in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. More than a simple structural modification, the methoxy group acts as a versatile modulator of electronic properties, reactivity, and pharmacokinetic profiles. This in-depth guide provides a comprehensive analysis of the multifaceted roles of the methoxy group in pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its fundamental electronic influence, its direction of chemical reactivity, its critical function in drug design, and its characteristic analytical signatures.
The Electronic Influence of the Methoxy Substituent
The position of the methoxy group on the pyridine ring dictates its electronic influence, which is a combination of two opposing effects: the electron-donating resonance (mesomeric) effect and the electron-withdrawing inductive effect.
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This effect increases the electron density at the ortho and para positions relative to the methoxy group.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the carbon atom to which it is attached through the sigma bond.
The interplay of these effects governs the overall electron density of the ring and the basicity of the pyridine nitrogen.
Modulation of Basicity (pKa)
The methoxy group's position significantly impacts the pKa of the pyridinium ion, a critical parameter for drug absorption and formulation.
| Compound | Methoxy Position | pKa of Conjugate Acid | Predominant Effect on Nitrogen |
| Pyridine | - | 5.23[1] | - |
| 2-Methoxypyridine | 2- (ortho) | 3.06[1] | Strong -I effect, steric hindrance[1] |
| 3-Methoxypyridine | 3- (meta) | ~4.9 (estimated) | Weak -I effect |
| 4-Methoxypyridine | 4- (para) | 6.47[2] | Strong +M effect |
Key Insights:
-
2-Methoxypyridine: The pKa is significantly lower than that of pyridine. The strong electron-withdrawing inductive effect of the nearby oxygen and potential steric shielding of the nitrogen lone pair by the methoxy group reduce its availability for protonation.[1]
-
4-Methoxypyridine: The pKa is notably higher than pyridine's. The electron-donating resonance effect from the para position increases the electron density on the nitrogen atom, making it more basic.
-
3-Methoxypyridine: The effect is less pronounced as the resonance effect does not extend to the nitrogen atom from the meta position, with the weak inductive effect being the primary influence.
Caption: Electronic effects of the methoxy group on pyridine.
Directing Reactivity: A Tale of Two Mechanisms
The electronic perturbations caused by the methoxy group create regiochemical preferences for both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is an electron-deficient ring and generally resistant to electrophilic aromatic substitution.[3][4] However, the electron-donating methoxy group can activate the ring towards EAS.
-
Activating and Directing Effects: The methoxy group is an activating substituent. The increased electron density at the ortho and para positions to the methoxy group directs incoming electrophiles to these positions. For example, in 2-methoxypyridine, electrophilic substitution is expected to occur at the 3- and 5-positions.[5]
-
Reaction Conditions: Despite activation, harsh reaction conditions are often still required for the electrophilic substitution of methoxypyridines.[4]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[6][7] The methoxy group can act as both a leaving group and a modulator of reactivity.
-
Methoxy as a Leaving Group: A methoxy group at the 2- or 4-position can be displaced by strong nucleophiles. This is a common synthetic strategy for introducing amines and other nucleophilic fragments.[8]
-
Influence on Reactivity: The presence of a methoxy group can influence the rate and regioselectivity of SNAr reactions involving other leaving groups (e.g., halogens) by modulating the ring's overall electron density.
Caption: Generalized workflow for SNAr on a pyridine ring.
The Methoxy Group in Medicinal Chemistry and Drug Design
The methoxy group is a prevalent feature in many FDA-approved drugs, where it is strategically employed to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10]
Enhancing Physicochemical Properties
-
Solubility: The introduction of a methoxy group can improve aqueous solubility, a critical factor for oral bioavailability. For instance, in the development of gamma-secretase modulators, the insertion of a methoxypyridine motif led to compounds with improved solubility.[11]
-
Lipophilicity: On an aromatic ring, the methoxy group has a near-zero lipophilicity contribution (Δ(LogD) of -0.05 to 0.00).[12] This allows chemists to fill a protein's binding pocket without significantly increasing the compound's overall lipophilicity, which can be advantageous for maintaining drug-like properties.[12]
Modulating Metabolic Stability
A primary metabolic liability for methoxy groups is O-demethylation by cytochrome P450 (CYP) enzymes.[12] However, when placed on a pyridine ring, this process can be attenuated.
-
Reduced Rate of O-demethylation: Methoxy groups on a pyridine ring are oxidatively demethylated at a slower rate than those on a benzene ring.[12] The electron-withdrawing nature of the pyridine ring depletes the electron density of the methoxy group, making it less susceptible to CYP-mediated oxidation.[12]
-
Blocking Metabolic Hotspots: A methoxy group can be installed to block a known site of metabolism on the pyridine ring, thereby increasing the drug's half-life.
Case Study: Deucravacitinib
The development of the anti-psoriasis drug deucravacitinib provides an excellent example of the strategic use of a methoxy group. An initial lead compound contained a sulfonylmethyl group (SO2CH3) which, while important for binding, contributed significantly to the molecule's polar surface area (PSA). By replacing this with a methoxy group, the PSA was reduced, which is thought to have contributed to the drug's favorable once-daily oral dosing regimen.[12]
Synthesis and Experimental Protocols
The synthesis of methoxypyridine derivatives often involves nucleophilic aromatic substitution or construction of the pyridine ring from acyclic precursors.
Protocol: Synthesis of 6-bromo-2-methoxy-3-aminopyridine
This protocol is adapted from a synthetic route used in the development of gamma-secretase modulators.[11]
Objective: To synthesize 6-bromo-2-methoxy-3-aminopyridine via nucleophilic aromatic substitution.
Materials:
-
2,6-dibromo-3-aminopyridine
-
Sodium methoxide (NaOMe)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 2,6-dibromo-3-aminopyridine (1.0 eq) in anhydrous 1,4-dioxane, add sodium methoxide (1.1 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-bromo-2-methoxy-3-aminopyridine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.
Analytical Characterization: Spectroscopic Signatures
The methoxy group provides distinct signals in NMR spectroscopy, aiding in structure elucidation.
-
¹H NMR: The methyl protons of the methoxy group typically appear as a sharp singlet in the range of δ 3.9-4.2 ppm.[13][14][15] The exact chemical shift is influenced by the group's position and the electronic environment of the pyridine ring.
-
¹³C NMR: The carbon of the methoxy group resonates in the range of δ 50-60 ppm. The chemical shifts of the pyridine ring carbons are also characteristically affected by the methoxy substituent, which can be useful for determining its position.
Conclusion
The methoxy group is a profoundly influential substituent in the chemistry of pyridine derivatives. Its ability to modulate basicity, direct reactivity, enhance pharmacokinetic properties, and provide clear spectroscopic handles makes it an indispensable tool for the modern chemist. A thorough understanding of the principles outlined in this guide will empower researchers to strategically employ the methoxy group to achieve their desired molecular properties, whether in the pursuit of novel therapeutics, advanced materials, or efficient synthetic methodologies.
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An In-depth Technical Guide to 4-Methoxy-2-methylpyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylpyridine, a substituted pyridine derivative, is a key molecular scaffold with significant applications in organic synthesis and medicinal chemistry. Its unique electronic and steric properties make it a valuable building block for the development of novel pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and its emerging role in drug discovery.
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 24103-75-1 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | Colorless to yellow liquid |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is typically achieved through a two-step process commencing from a readily available pyridine precursor. The overarching strategy involves the introduction of a chloro group at the 4-position, followed by a nucleophilic substitution with a methoxide source. This approach allows for the regioselective installation of the desired functional groups.
Part 1: Chlorination of the Pyridine Ring
A common precursor for this synthesis is 3-methoxy-2-methyl-4(1H)-pyridone. The chlorination of this intermediate is effectively carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-2-methyl-4(1H)-pyridone (1 equivalent) in an excess of phosphorus oxychloride (used as both reagent and solvent).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 10 hours) to ensure complete conversion.
-
Work-up: After cooling the reaction mixture, carefully remove the excess phosphorus oxychloride under reduced pressure. The residue is then co-evaporated with toluene to remove any remaining traces of POCl₃.
-
Extraction: The resulting oily residue is dissolved in a suitable organic solvent, such as chloroform, and washed with water. The aqueous layer is then made alkaline with a base like potassium carbonate and extracted again with chloroform.
-
Purification: The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure. The crude product, 4-chloro-3-methoxy-2-methylpyridine, can be purified by column chromatography on silica gel to yield a light brown oil.[1]
Part 2: Nucleophilic Methoxylation
The final step involves the displacement of the chloro group with a methoxy group. This is a classic nucleophilic aromatic substitution reaction, driven by the electron-withdrawing nature of the pyridine ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a reaction vessel, dissolve the purified 4-chloro-3-methoxy-2-methylpyridine (1 equivalent) in a suitable solvent, such as methanol or dimethylformamide (DMF).
-
Reagent Addition: Add a solution of sodium methoxide (NaOMe) in methanol (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated. The final product, this compound, is then purified by vacuum distillation or column chromatography.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl and methoxy protons. The aromatic protons will appear as doublets or multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methyl protons will resonate as a singlet around δ 2.3-2.6 ppm, and the methoxy protons will appear as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six pyridine ring carbons, the methyl carbon, and the methoxy carbon. The aromatic carbons will appear in the range of δ 110-165 ppm. The methyl carbon will be observed around δ 20-25 ppm, and the methoxy carbon will be in the δ 55-60 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1200-1300 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (123.15). Common fragmentation patterns for substituted pyridines involve the loss of the substituents or cleavage of the ring.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone in medicinal chemistry, with the pyridine ring being a prevalent scaffold in numerous FDA-approved drugs.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall aromatic system can engage in π-π stacking interactions with biological targets.
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the following areas:
-
Proteomics Research: It is used as a building block for protein degraders, which are emerging as a powerful therapeutic modality.[3]
-
Cardiovascular and Antibacterial Drug Development: The unique chemical properties of this compound make it a candidate for constructing molecular skeletons with desired activities against cardiovascular diseases and bacterial pathogens.[4]
-
Intermediate for Proton Pump Inhibitors: The chlorinated precursor, 4-chloro-3-methoxy-2-methylpyridine, is a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor.[5] This highlights the importance of the substituted pyridine scaffold in this class of drugs.
Caption: Key application areas of this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful control, is achievable through established chemical transformations. A thorough understanding of its spectroscopic properties is essential for its characterization and quality control. As research into novel therapeutics continues, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of medicines.
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Physical and chemical properties of 4-Methoxy-2-methylpyridine
An In-depth Technical Guide to 4-Methoxy-2-methylpyridine
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of substituted heterocyclic scaffolds is paramount. Among these, pyridine derivatives hold a place of distinction due to their prevalence in bioactive molecules and their versatile chemical reactivity. This guide provides an in-depth technical examination of this compound, a key building block whose structural features—an electron-donating methoxy group and a methyl group on a pyridine core—make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its core properties, reactivity, and practical applications, grounded in established scientific principles.
Compound Identification and Core Structure
A precise understanding of a molecule begins with its fundamental identifiers and structure.
The structural arrangement of the methoxy and methyl groups on the pyridine ring dictates its electronic properties and reactivity, which will be explored in subsequent sections.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physicochemical properties of a compound are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 179 - 181 °C | [6] |
| Molecular Weight | 123.15 g/mol | [4][6] |
| Solubility | Slightly soluble in water; Soluble in alcohols (e.g., ethanol) and ether solvents. | [6] |
| Storage Temperature | Refrigerator | [3] |
The methoxy group, being a strong electron-donating group, increases the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic effect influences the molecule's basicity and its susceptibility to electrophilic attack. The pKa of the conjugate acid of the related 4-methoxypyridine is approximately 6.58, indicating it is a moderately basic compound.[7] The methyl group at the 2-position provides some steric hindrance and also contributes to the electron density through hyperconjugation.
Spectroscopic Profile for Characterization
Accurate characterization is the cornerstone of chemical synthesis. While comprehensive experimental spectra for this compound are not widely published, the following outlines the expected spectroscopic data and the standard protocols for their acquisition.[1]
| Spectroscopy | Expected Chemical Shifts / Fragments |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group protons, and a singlet for the methyl (-CH₃) group protons. The aromatic proton at the 3-position is expected to be the most upfield due to the electronic effects of the adjacent substituents. |
| ¹³C NMR | Signals corresponding to the five unique carbons of the pyridine ring, one for the methoxy carbon, and one for the methyl carbon. The carbon attached to the methoxy group (C4) would be significantly shifted downfield. |
| Mass Spec (MS) | Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 123.15. Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃). |
Standard Experimental Protocol: NMR Spectroscopy
This protocol describes a self-validating system for acquiring high-quality NMR data for identity confirmation.
Expert Rationale: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is used as an internal standard because its signal is sharp, appears at 0 ppm (away from most other signals), and it is chemically inert.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).[1]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[1]
-
¹H NMR Acquisition: Use a standard pulse program with a spectral width of ~15 ppm, a relaxation delay of 1-5 seconds, and sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest peak.[1]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program to obtain singlets for all carbon atoms. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Chemical Reactivity and Synthetic Utility
This compound is primarily valued as a synthetic intermediate. Its reactivity is dominated by the interplay between the electron-rich pyridine ring and the nucleophilic nitrogen atom.
N-Oxidation: A Key Transformation
A common and critical reaction is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is pivotal because it alters the reactivity of the pyridine ring, making it more susceptible to certain types of substitution and rearrangement reactions that are essential for building more complex molecules, such as precursors to proton pump inhibitors.[1][8]
Caption: Experimental workflow for the N-oxidation of this compound.
Detailed Protocol: Synthesis of this compound-N-oxide
This protocol is based on established methods for the oxidation of similar pyridine derivatives.[8]
Expert Rationale: Hydrogen peroxide (H₂O₂) is a clean and efficient oxidant, with water as its only byproduct. A catalyst like phosphotungstic acid is used to facilitate the oxidation under milder conditions.[8] The reaction is heated to increase the rate of reaction. A basic workup (adjusting pH to 7-9) is necessary to neutralize the acidic catalyst and decompose any remaining hydrogen peroxide, ensuring a safe and clean extraction.[8] Dichloromethane (DCM) is a common solvent for extracting organic products from aqueous solutions due to its immiscibility with water and its ability to dissolve a wide range of organic compounds.
-
Reactor Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with this compound (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of phosphotungstic acid solution.[8]
-
Heating: Begin stirring and heat the mixture in a water bath to approximately 85-90°C.[8]
-
Oxidant Addition: Slowly add 35% hydrogen peroxide (H₂O₂) (approx. 1.5-2.0 eq) dropwise via the dropping funnel, carefully monitoring the internal temperature to prevent an uncontrolled exotherm.[8]
-
Reaction Monitoring: Maintain the temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully adjust the pH to 7-9 with an aqueous solution of sodium hydroxide to neutralize the catalyst and decompose excess H₂O₂.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]
-
Purification and Characterization: Purify the crude this compound-N-oxide by recrystallization or column chromatography. Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry as described in Section 3.0.
Applications in Drug Development
The methoxy group is a prevalent substituent in approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[9] this compound serves as a versatile building block in this context.
-
Proton Pump Inhibitors (PPIs): It is a known key intermediate in the synthesis of various pharmaceutical compounds, including precursors to omeprazole and related drugs used to treat acid reflux and ulcers.[1]
-
Enzyme Inhibitors: Pyridine derivatives are widely used in medicinal chemistry to design molecules that can inhibit specific enzymes, making them valuable for developing treatments for conditions ranging from inflammation to neurological disorders.[2][10]
-
Protein Degrader Building Blocks: This compound is also classified as a building block for protein degraders, a cutting-edge area of drug discovery aimed at removing disease-causing proteins.[4]
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. This compound is considered a hazardous substance.
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |
Handling Recommendations: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]
Conclusion
This compound is a synthetically valuable substituted pyridine. Its physical properties and chemical reactivity, governed by the electronic contributions of its methoxy and methyl groups, make it a versatile intermediate. A thorough understanding of its spectroscopic signature, reactivity (particularly N-oxidation), and handling requirements is crucial for its effective and safe use in the synthesis of advanced materials and pharmaceutical agents. This guide provides the foundational knowledge for researchers to leverage the full potential of this important chemical building block.
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A Guide to 4-Methoxy-2-methylpyridine: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of thousands of natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in drug design.[2] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] Within this vital class of heterocycles, strategically functionalized pyridines serve as versatile intermediates, or "building blocks," that enable medicinal chemists to construct complex molecular architectures and fine-tune pharmacological profiles.[4]
4-Methoxy-2-methylpyridine (CAS 24103-75-1) has emerged as a particularly valuable building block.[5][6] Its utility stems from a combination of features: the C4-methoxy group, which profoundly influences the molecule's reactivity, and the C2-methyl group, which provides an additional handle for synthetic diversification. The methoxy group not only modulates physicochemical properties but also serves as a powerful directing group in metalation reactions, offering chemists precise control over regioselective functionalization.[7][8] This guide provides an in-depth technical overview of this compound, detailing its properties, key transformations, and strategic applications in the synthesis of complex organic molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of a building block's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 24103-75-1 | [9][10] |
| Molecular Formula | C₇H₉NO | [9][11] |
| Molecular Weight | 123.15 g/mol | [11] |
| Physical Form | Colorless to yellow liquid | [10] |
| Boiling Point | Data not consistently available; characteristic for distillation-based purification. | [6] |
| Solubility | Soluble in common organic solvents like ethanol and ethers. | [6] |
| InChI Key | MWVSSYOXUWYVTJ-UHFFFAOYSA-N | [10] |
Core Reactivity: A Chemist's Toolkit for Pyridine Functionalization
The synthetic power of this compound lies in the distinct reactivity of its substituent groups and the pyridine core, which can be selectively addressed through careful choice of reaction conditions.
Directed ortho-Metalation (DoM): Regioselective C3-Functionalization
The most powerful transformation involving this compound is arguably the Directed ortho-Metalation (DoM). This reaction leverages the methoxy group as a Directed Metalation Group (DMG) to achieve highly regioselective deprotonation at the adjacent C3 position.[12][13]
Causality of Regioselectivity: The mechanism hinges on a complex-induced proximity effect.[14] The oxygen atom of the C4-methoxy group, being a Lewis base, coordinates to the Lewis acidic lithium atom of an organolithium base (e.g., n-butyllithium). This coordination pre-positions the alkyl base in close proximity to the C3 proton, dramatically increasing its kinetic acidity and ensuring that deprotonation occurs exclusively at this site over other potentially acidic protons (e.g., on the methyl group).[7][12][14] The resulting C3-lithiated species is a potent nucleophile that can be trapped with a wide array of electrophiles.
Caption: Directed ortho-Metalation (DoM) workflow.
Experimental Protocol: Directed ortho-Metalation and Iodination
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and this compound (1.23 g, 10.0 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of iodine (2.79 g, 11.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL).
-
Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-iodo-4-methoxy-2-methylpyridine.
Functionalization of the C2-Methyl Group
The C2-methyl group serves as a second handle for elaboration. It can be readily oxidized to a carboxylic acid, yielding valuable 4-methoxypicolinic acid derivatives, which are important ligands and synthetic intermediates.[15][16][17]
Experimental Protocol: Oxidation to 4-Methoxypicolinic Acid
-
Setup: In a round-bottom flask, suspend this compound (1.23 g, 10.0 mmol) in water (30 mL).
-
Oxidation: Add potassium permanganate (3.16 g, 20.0 mmol) portion-wise over 30 minutes while heating the mixture to reflux (100 °C).
-
Reaction Monitoring: Maintain reflux for 4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the manganese dioxide precipitate through a pad of Celite, washing the filter cake with hot water.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify to pH ~3 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methoxypicolinic acid.[17]
Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of this compound, such as the 3-iodo or a 3-boronic acid species prepared via DoM, are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[18] This reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds to construct biaryl structures prevalent in pharmaceuticals.[19][20]
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridine halide, transmetalation with the boronic acid partner (activated by a base), and reductive elimination to form the product and regenerate the active catalyst.[19][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Pharmaceutical Synthesis: The Case of Proton Pump Inhibitors
The strategic value of this compound is powerfully demonstrated in the synthesis of proton pump inhibitors (PPIs) like Pantoprazole. A closely related derivative, 4-chloro-3-methoxy-2-methylpyridine, is a key precursor. The synthesis of this precursor often involves N-oxidation of the pyridine ring, a common strategy to activate the ring for further transformations.[21][22]
For instance, 4-chloro-3-methoxy-2-methylpyridine can be oxidized to its N-oxide using hydrogen peroxide.[21][22] This N-oxide is a crucial intermediate that, after a series of transformations including methoxylation and chlorination, yields 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, a direct precursor that is coupled with a benzimidazole moiety to form the final active pharmaceutical ingredient.[21][23]
Caption: Simplified workflow for Pantoprazole synthesis highlighting a key pyridine intermediate.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its pre-installed functional groups are not merely passive components but active directors of reactivity, enabling chemists to execute sophisticated synthetic strategies with high levels of control and efficiency. The ability to perform regioselective ortho-metalation at C3, coupled with the potential for functionalizing the C2-methyl group and engaging in cross-coupling reactions, provides a robust platform for generating molecular diversity. As demonstrated by its role in the synthesis of complex pharmaceutical agents, this compound will undoubtedly continue to be a valuable tool for researchers, scientists, and drug development professionals aiming to construct the next generation of functional molecules.
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- Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(7), 2077-2082.
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- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
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Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methoxy-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Methoxy-2-methylpyridine N-oxide
This compound N-oxide is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in the unique reactivity conferred by the N-oxide functionality. The N-O bond acts as an internal oxidant and directs further functionalization of the pyridine ring, making it significantly more reactive towards both electrophilic and nucleophilic reagents compared to its parent pyridine.[1][2] This enhanced reactivity allows for the synthesis of a diverse array of substituted pyridines, which are core scaffolds in numerous pharmaceuticals and functional materials.[1][3] For instance, this particular N-oxide is a crucial intermediate in the synthesis of proton pump inhibitors like pantoprazole.[4][5][6]
This guide provides a comprehensive overview of the synthesis of this compound N-oxide, detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations.
Synthetic Strategy: The Oxidation of 2-Methyl-4-methoxypyridine
The most direct and widely employed method for the synthesis of this compound N-oxide is the oxidation of the corresponding pyridine, 2-methyl-4-methoxypyridine. The lone pair of electrons on the pyridine nitrogen is susceptible to attack by electrophilic oxygen sources, leading to the formation of the N-oxide.
Several oxidizing agents can achieve this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid being the most common.[7] While both are effective, m-CPBA often provides cleaner reactions and higher yields under milder conditions.[8]
Reaction Mechanism: N-Oxidation with m-CPBA
The reaction proceeds via a concerted mechanism where the oxygen atom of the peroxy acid is transferred to the nitrogen atom of the pyridine. The electron-donating methoxy group at the 4-position and the methyl group at the 2-position increase the nucleophilicity of the pyridine nitrogen, facilitating the oxidation process.
Caption: General mechanism of pyridine N-oxidation using m-CPBA.
Experimental Protocol: Synthesis of this compound N-oxide using m-CPBA
This protocol details a reliable method for the synthesis of this compound N-oxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-4-methoxypyridine | ≥98% | Commercially Available | |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Commercially Available | Stabilized with 3-chlorobenzoic acid and water. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | ||
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | ACS Grade | ||
| Brine (Saturated NaCl solution) | ACS Grade | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | ||
| Diethyl Ether | ACS Grade | For precipitation/crystallization. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound N-oxide.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-methoxypyridine (5.0 g, 40.6 mmol) in 100 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0°C.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (77% purity, 10.0 g, ~44.7 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product, being more polar, will have a lower Rf value than the starting material.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate solution to neutralize the 3-chlorobenzoic acid byproduct. Then, add 20 mL of a saturated sodium thiosulfate solution to decompose any excess m-CPBA. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid. The crude product can be purified by precipitation or crystallization from a suitable solvent system, such as diethyl ether, to yield this compound N-oxide as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: White to light brown crystalline solid.[9]
-
Melting Point: 82-85 °C.[9]
-
Spectroscopic Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling Precautions
m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive and potentially explosive, especially when dry.[10] It is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[11]
-
Temperature Control: The addition of m-CPBA is exothermic. Maintain strict temperature control to prevent a runaway reaction.
-
Storage: Store m-CPBA in its original container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[11][12] Keep it away from heat, sources of ignition, and combustible materials.[11][13]
-
Quenching: Never add water directly to concentrated m-CPBA. Always quench the reaction mixture with a reducing agent like sodium thiosulfate in a basic medium.
-
Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite, and then carefully collect it for proper disposal.[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient m-CPBA, low reaction temperature, or short reaction time. | Add additional m-CPBA (0.1-0.2 eq.), allow the reaction to stir for a longer duration, or let it proceed at room temperature. |
| Low yield | Loss of product during aqueous work-up due to its polarity. | Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with DCM. |
| Product contamination with 3-chlorobenzoic acid | Incomplete neutralization during the quench. | Ensure the aqueous layer is basic (pH > 8) after the addition of NaHCO₃. An additional wash with NaHCO₃ may be necessary. |
Conclusion
The synthesis of this compound N-oxide via the oxidation of 2-methyl-4-methoxypyridine with m-CPBA is a robust and high-yielding method. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and materials science.
References
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- Synthesis of 2-substituted pyridines from pyridine N-oxides. R Discovery. [Link]
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]
- Pyridine N-Oxide-structure. ChemTube3D. [Link]
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
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- Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Synthesis of 2-substituted pyridines from pyridine N-oxides.
- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
- (3-Chloroperbenzoic Acid) MSDS. oxfordlabchem.com. [Link]
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- Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]
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- Synthesis process of pyridine-N-oxide.
- 4‐Methoxypyridine N‐oxide.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-Methoxy-2-methylpyridine
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are foundational building blocks. Among these, the pyridine scaffold is a "privileged structure," appearing in numerous natural products and blockbuster pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore. The specific substrate, 4-methoxy-2-methylpyridine, offers synthetic chemists a versatile platform. The electron-donating methoxy group and the sterically influential methyl group modulate the reactivity of the pyridine core, presenting both unique opportunities and challenges in synthetic transformations.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] This guide provides an in-depth technical overview and field-proven protocols for the successful application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with halogenated this compound substrates.
The Mechanistic Heartbeat: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for rational troubleshooting and optimization. The process is a catalytic cycle that typically involves three key elementary steps cycling between Palladium(0) and Palladium(II) oxidation states.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., a bromo-4-methoxy-2-methylpyridine) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, and its rate is often influenced by the electron density of the ligand and the nature of the carbon-halogen bond.[5][6]
-
Transmetalation: The second organic partner, typically an organometallic reagent (like an organoboron compound in Suzuki coupling), transfers its organic group to the palladium center, displacing the halide.[3][7] This step is often facilitated by a base.
-
Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the desired new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]
Caption: Figure 2: General Experimental Workflow
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-4-methoxy-2-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [9]3. Base and Solvent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.). Via syringe, add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 5 mL).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Causality of Ligand Choice: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk facilitates the reductive elimination step and helps prevent catalyst dimerization, while its electron-donating nature promotes the initial oxidative addition of the aryl bromide. [10]* Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation. [11]The choice of base and solvent system is often interdependent.
-
Solvent Degassing: Rigorous degassing is critical. Oxygen can oxidize the active Pd(0) catalyst and lead to the oxidative homocoupling of the boronic acid, a common side reaction. [9]
| Entry | Boronic Acid Partner | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 110 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos (1/3) | K₃PO₄ (2.5) | Dioxane | 100 | 80-92 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 75-88 |
Yields are representative and may vary based on specific reaction scale and purity of reagents.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals. [8][12]The reaction couples an aryl halide with a primary or secondary amine. [13]
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, charge an oven-dried vial with a stir bar, Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3 mol%). Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add 3-Bromo-4-methoxy-2-methylpyridine (1.0 mmol, 1.0 equiv.). If the amine is a solid, add it at this stage. Seal the vial with a Teflon-lined cap.
-
Solvent and Liquid Reagent Addition: Remove the vial from the glovebox. Add degassed toluene (3 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Place the vial in a preheated aluminum block at 100 °C and stir for 16-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction with dichloromethane, filter through a pad of Celite, and concentrate. Purify the resulting residue by flash column chromatography.
-
Causality of Ligand Choice: RuPhos is another highly effective Buchwald ligand, specifically designed for challenging C-N couplings. It promotes the formation of a monoligated palladium complex that is highly active in the catalytic cycle. [9]* Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. [13]Weaker bases are often insufficient for less acidic amines.
-
Inert Atmosphere: The active catalyst and the strong base are highly sensitive to air and moisture. Performing the initial setup in a glovebox is highly recommended for reproducibility. [9]
Sonogashira Coupling: For C-C Alkyne Formation
The Sonogashira coupling forges a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne, providing access to aryl alkynes. [14][15]The reaction typically uses a dual catalyst system of palladium and copper(I). [16]
-
Reaction Setup: To a Schlenk flask, add 3-Bromo-4-methoxy-2-methylpyridine (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 equiv.).
-
Reaction Execution: Stir the reaction mixture at 60 °C for 6-12 hours.
-
Work-up and Purification: After completion, cool the reaction, filter off the triethylammonium bromide salt, and wash with diethyl ether. Concentrate the filtrate and purify by column chromatography.
-
Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex much more readily than the alkyne itself. [16]* Base and Solvent: Triethylamine serves a dual role as both the base (to deprotonate the alkyne) and the solvent. [17]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is key to success.
Sources
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- 2. fiveable.me [fiveable.me]
- 3. nobelprize.org [nobelprize.org]
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- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes: The Strategic Role of 4-Methoxy-2-methylpyridine in Medicinal Chemistry
Abstract: The pyridine ring is a quintessential heterocyclic scaffold, recognized as a privileged structure in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] Among its many derivatives, 4-methoxy-2-methylpyridine stands out as a critical building block, particularly in the synthesis of blockbuster drugs for treating acid-related gastrointestinal disorders.[2][3] This technical guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the development of proton pump inhibitors (PPIs).[4] We will delve into the physicochemical rationale behind its use, present detailed synthetic protocols for key intermediates and final active pharmaceutical ingredients (APIs), and illustrate the mechanistic basis of the resulting drugs. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven methodologies.
The Physicochemical & Pharmacokinetic Rationale: Why 4-Methoxy-Pyridine?
The strategic incorporation of a methoxy group onto a pyridine scaffold is a deliberate choice in medicinal chemistry, designed to fine-tune the molecule's properties for optimal therapeutic effect.[5] In the context of proton pump inhibitors, the 4-methoxy-pyridine moiety is not merely a structural component but a functional driver of the drug's mechanism of action.
Causality Behind the Choice:
-
pKa Modulation: The primary role of the substituted pyridine ring in PPIs is to guide the drug to its site of action. PPIs are prodrugs that require activation in a highly acidic environment.[6] The methoxy group, being an electron-donating substituent, increases the basicity of the pyridine nitrogen. This elevates its pKa to approximately 4.0.[6] This specific pKa value is crucial: at the neutral pH of the blood, the pyridine nitrogen is largely unprotonated, allowing the drug to freely cross cell membranes. However, upon reaching the profoundly acidic (pH < 2) secretory canaliculi of gastric parietal cells, the pyridine nitrogen becomes protonated. This protonation traps the drug, leading to a more than 1000-fold accumulation at its target site.
-
Lipophilicity and Permeability: The methoxy group contributes to the overall lipophilicity of the molecule, balancing the hydrophilic character of the pyridine nitrogen. This balance is essential for good oral bioavailability and the ability to permeate through the parietal cell membrane to reach the canaliculi.
-
Metabolic Stability: While subject to metabolism, the methoxy group can offer a degree of metabolic stability compared to a more reactive hydroxyl group, contributing to a favorable pharmacokinetic profile.
Caption: pKa-driven accumulation of a PPI at the parietal cell.
Core Application: Synthesis of Proton Pump Inhibitors (PPIs)
The most significant application of this compound derivatives is in the construction of the pyridinylmethylsulfinyl-benzimidazole class of drugs.[7] This class includes world-renowned medications such as Omeprazole and its S-enantiomer, Esomeprazole. The general synthetic strategy involves the coupling of a substituted 2-chloromethylpyridine with a 2-mercaptobenzimidazole, followed by oxidation of the resulting thioether to the active sulfoxide.[8][9][10]
Caption: General synthetic workflow for PPIs.
Table 1: Prominent PPIs Derived from this compound Scaffolds
| Drug Name | Specific Pyridine Precursor | Primary Indication(s) |
| Omeprazole | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | Dyspepsia, Peptic Ulcer Disease, GERD, H. pylori Eradication[11] |
| Esomeprazole | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | Dyspepsia, Peptic Ulcer Disease, GERD, Zollinger-Ellison Syndrome[7][8] |
| Pantoprazole | 2-Chloromethyl-3,4-dimethoxypyridine HCl* | Erosive Esophagitis, Zollinger-Ellison Syndrome, GERD[12][13] |
*Note: The precursor for Pantoprazole is derived from a related 4-chloro-3-methoxy-2-methylpyridine intermediate.[12][13]
Detailed Synthetic Protocols
The following protocols are based on established literature procedures and represent a reliable pathway for the synthesis of Esomeprazole, a leading PPI.
Protocol 1: Synthesis of the Thioether Intermediate for Esomeprazole
Objective: To synthesize 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole via nucleophilic substitution.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
|---|---|---|---|
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 86604-75-3 | 234.12 | 25.0 g |
| 2-Mercapto-5-methoxy-1H-benzimidazole | 37052-78-1 | 180.23 | 20.0 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 8.0 g |
| Ethanol (95%) | 64-17-5 | 46.07 | 200 mL |
| Deionized Water | 7732-18-5 | 18.02 | 20 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (25.0 g) and 2-mercapto-5-methoxy-1H-benzimidazole (20.0 g).
-
Add 200 mL of 95% ethanol to the flask and stir to dissolve the solids.
-
In a separate beaker, prepare a sodium hydroxide solution by dissolving 8.0 g of NaOH in 20 mL of deionized water. Caution: This process is exothermic.
-
Slowly add the sodium hydroxide solution to the reaction mixture over 10-15 minutes.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride, will precipitate.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Recrystallize the crude residue from 70% ethanol to yield the pure thioether product.[8]
-
Dry the product under vacuum at 40-50 °C.
Rationale & Validation:
-
Causality: Sodium hydroxide serves as the base to deprotonate the thiol group of the mercaptobenzimidazole, forming a thiolate anion. This potent nucleophile then displaces the chloride from the 2-chloromethylpyridine via an SN2 reaction.[9] Ethanol is an excellent solvent that solubilizes both reactants while being compatible with the reaction conditions. Refluxing provides the necessary activation energy to ensure the reaction proceeds to completion in a reasonable timeframe.
-
Trustworthiness: The protocol is self-validating through the removal of the insoluble NaCl byproduct, a clear indicator of a successful salt-forming reaction. The final product's identity and purity should be confirmed by HPLC (>99% desired), ¹H NMR, and Mass Spectrometry to ensure it meets the specifications for the subsequent oxidation step.
Protocol 2: Asymmetric Oxidation to Esomeprazole
Objective: To selectively oxidize the prochiral thioether to the (S)-sulfoxide (Esomeprazole) using a chiral catalyst system.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
|---|---|---|---|
| Thioether Intermediate (from Protocol 1) | 95378-26-2 | 345.44 | 15.6 kg |
| Toluene | 108-88-3 | 92.14 | 65.8 L |
| Diethyl D-(-)-tartrate | 13811-71-7 | 206.18 | 1.96 kg |
| Titanium (IV) isopropoxide | 546-68-9 | 284.22 | 1.35 kg |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.9 L |
| Cumene hydroperoxide (~80%) | 80-15-9 | 152.19 | 9.0 kg |
Procedure:
-
Charge a suitable reactor with the thioether intermediate (15.6 kg) and toluene (65.8 L).
-
Add diethyl D-(-)-tartrate (1.96 kg) and a small amount of deionized water (approx. 31 mL).
-
Stir the mixture and add titanium (IV) isopropoxide (1.35 kg) at room temperature.
-
Stir for approximately 1 hour to allow for the formation of the chiral titanium complex.
-
Add N,N-Diisopropylethylamine (0.9 L).
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add cumene hydroperoxide (9.0 kg) over several hours, maintaining the temperature.
-
Monitor the reaction for completion and enantiomeric excess (e.e.) by chiral HPLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., aqueous sodium bisulfite solution).[10]
-
The product is then isolated and purified, often via conversion to a salt (e.g., esomeprazole magnesium) to enhance stability and facilitate purification.[8][14]
Rationale & Validation:
-
Causality: This is a variation of the Sharpless asymmetric epoxidation, adapted for sulfide oxidation. The titanium isopropoxide and diethyl D-(-)-tartrate form a chiral complex that coordinates to the oxidant (cumene hydroperoxide) and the sulfide. This coordination creates a stereochemically defined environment, directing the oxygen transfer to one specific face of the sulfur atom, resulting in the preferential formation of the (S)-enantiomer. DIPEA acts as a base to neutralize any acidic byproducts.
-
Trustworthiness: The success of this protocol is critically dependent on achieving high enantiomeric excess. The primary validation method is chiral HPLC analysis, which separates the (S) and (R) enantiomers, allowing for precise quantification of the e.e. An e.e. of >99% is typically targeted for pharmaceutical applications.
Mechanism of Action: Covalent Inhibition of the Proton Pump
Once accumulated and trapped in the parietal cell canaliculi, the PPI prodrug undergoes a rapid, acid-catalyzed molecular rearrangement. It converts into a reactive tetracyclic sulfenamide intermediate.[6] This cationic species is the active form of the drug. It then forms a stable, covalent disulfide bond with specific cysteine residues (primarily Cys813) on the luminal side of the H⁺/K⁺ ATPase.[7] This irreversible binding inactivates the enzyme, effectively shutting down the final step of gastric acid secretion.[11] Acid production can only resume after new proton pump units are synthesized and inserted into the cell membrane.
Caption: Mechanism of irreversible inhibition of the proton pump.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a cornerstone intermediate that has enabled the development of one of the most successful classes of drugs in modern medicine. Its carefully tuned electronic properties are fundamental to the targeted delivery and activation mechanism of proton pump inhibitors. The synthetic pathways leveraging this scaffold are robust, scalable, and well-understood, as demonstrated in the provided protocols. For medicinal chemists and drug development professionals, a thorough understanding of the role and application of this compound is essential for both the optimization of existing therapeutic agents and the design of novel drugs targeting a wide range of diseases. The continued exploration of pyridine derivatives promises to unlock new therapeutic possibilities, building on the foundational success exemplified by this remarkable molecule.[15][16]
References
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- Process For The Preparation Of Esomeprazole Magnesium Dihydrate - Quick Company.
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap.
- Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug - ResearchGate.
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review International Journal of PharmT.
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- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace.
- The Role of Pyridine Intermediates in Modern Drug Discovery.
- Exploring 4-Amino-2-Methoxypyridine: Properties and Applications.
- The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
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- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.
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- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
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- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH.
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- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
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- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates - MDPI.
- Is there any literature to support the use of a proton pump inhibitor (PPI) plus a histamine-2-receptor antagonist (H2RA) for gastroesophageal reflux disease (GERD)? | Drug Information Group | University of Illinois Chicago.
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Application Notes & Protocols: 4-Methoxy-2-methylpyridine as a Pivotal Precursor in Modern Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the strategic application of 4-methoxy-2-methylpyridine in the synthesis of high-value pharmaceutical agents. We delve into the chemical rationale behind its use, focusing on its role as a key structural template for the pyridine moiety in several blockbuster drugs. Detailed protocols, mechanistic insights, and process optimization strategies are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile precursor. The primary focus will be on its well-established application in the synthesis of proton pump inhibitors (PPIs), a class of drugs with profound clinical and commercial significance.
Introduction: The Strategic Importance of the Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of over 7,000 known drugs.[1] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties and pharmacological activity, often enhancing drug efficacy.[1] Within the vast landscape of pyridine derivatives, this compound stands out as a particularly valuable precursor. Its inherent electronic properties, conferred by the electron-donating methoxy group, and the reactive potential of its methyl group make it an ideal starting point for constructing the complex substituted pyridine fragments required for many active pharmaceutical ingredients (APIs).[2]
The most prominent application of this precursor is in the synthesis of proton pump inhibitors (PPIs), such as Omeprazole and its enantiomer Esomeprazole.[3] These drugs function by irreversibly inhibiting the gastric H+/K+-ATPase (the "proton pump"), thereby reducing gastric acid secretion and treating a range of acid-related disorders.[4][5] The pyridine component of these drugs is crucial for their mechanism of action, which involves selective accumulation in the acidic environment of the parietal cell.[5] This guide will elucidate the synthetic pathways that transform this compound into these life-changing medicines.
Chemical Profile and Reactivity of this compound
To effectively utilize a precursor, a thorough understanding of its properties is essential. This compound is a colorless to yellow liquid whose structure uniquely positions it for subsequent functionalization.
| Property | Value | Reference |
| CAS Number | 24103-75-1 | [6] |
| Molecular Formula | C₇H₉NO | [6][7] |
| Molecular Weight | 123.15 g/mol | [8] |
| Appearance | Colorless to yellow liquid | |
| IUPAC Name | This compound |
Causality of Reactivity: The synthetic utility of this compound is dictated by three key structural features:
-
The Pyridine Nitrogen: As a weak base (pKa ~4.0 for a substituted pyridine), this nitrogen atom is the initial site of protonation in acidic media.[5] This property is fundamental to the mechanism of PPIs, facilitating their selective accumulation in the highly acidic secretory canaliculi of parietal cells.[4]
-
The 4-Methoxy Group: This strong electron-donating group increases the electron density of the pyridine ring, influencing its reactivity in electrophilic substitution reactions and modulating the basicity of the ring nitrogen. In drug design, the methoxy group can also improve metabolic stability and binding interactions.[2]
-
The 2-Methyl Group: The protons on this methyl group are weakly acidic and can be abstracted by a strong base. More importantly, this group can be functionalized, typically through oxidation or halogenation, to create an electrophilic "handle" for coupling with other molecular fragments. This conversion is the cornerstone of its use in PPI synthesis.[3][9]
Application Focus: Synthesis of Proton Pump Inhibitors (PPIs)
The synthesis of omeprazole-class PPIs provides a classic example of convergent synthesis, where two key heterocyclic fragments—a substituted benzimidazole and a substituted pyridine—are prepared separately and then coupled. This compound serves as the foundational block for the latter.
The general workflow involves the elaboration of the pyridine core, primarily by introducing two additional methyl groups and functionalizing the 2-methyl position to a chloromethyl group. This activated intermediate, often 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, is then ready for the crucial C-S bond-forming reaction with the benzimidazole thiol.
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Application Notes and Protocols: Catalytic Hydrogenation of 4-Methoxy-2-methylpyridine Derivatives
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- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
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Application Notes and Protocols for Suzuki-Miyaura Coupling of Substituted Pyridines
Introduction: The Ubiquity of Pyridines and a Coupling Conundrum
The pyridine motif is a cornerstone of modern medicinal chemistry and drug development. Its presence is critical to the function of a vast portfolio of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, offering a direct route to construct complex biaryl and hetero-biaryl structures.[1][2] However, the application of this Nobel Prize-winning reaction to pyridine-containing substrates is fraught with challenges.[3][4]
Researchers frequently encounter difficulties when using substituted pyridines, particularly 2-substituted variants, as coupling partners. These challenges, often collectively termed the "2-pyridyl problem," stem from the electronic nature of the pyridine ring.[3][5] The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] Furthermore, pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, a decomposition pathway that cleaves the crucial carbon-boron bond.[1][3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for navigating the complexities of the Suzuki-Miyaura coupling with substituted pyridines. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols for various pyridine isomers, and provide a comprehensive troubleshooting guide to overcome common experimental hurdles.
Mechanistic Insights: Why Pyridines Pose a Challenge
The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The unique electronic properties of the pyridine ring can negatively influence each of these stages.
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring, especially at the 2-position, can act as a ligand for the palladium(II) intermediate formed after oxidative addition.[4][5] This coordination can stabilize the palladium complex, hindering the subsequent transmetalation step and effectively poisoning the catalyst.[6][8] Electron-withdrawing substituents on the pyridine ring can mitigate this effect by reducing the Lewis basicity of the nitrogen.[8]
-
Slow Transmetalation: Pyridine rings are electron-deficient, which slows down the rate-determining transmetalation step.[1] In this step, the organic group is transferred from the boronic acid (or its derivative) to the palladium center. The electron-poor nature of the pyridyl group makes it a less effective nucleophile for this transfer.[1]
-
Protodeboronation: Pyridylboronic acids, particularly the 2-pyridyl isomer, are highly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (often water or alcohol present in the reaction mixture), leading to the formation of unsubstituted pyridine and boric acid.[3][4] This side reaction depletes the active nucleophile and significantly reduces the yield of the desired coupled product.
The Suzuki-Miyaura Catalytic Cycle for Pyridine Coupling
The following diagram illustrates the catalytic cycle and highlights the points of interference by pyridine substrates.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Pyridone-Scaffold BRD4 Inhibitors
Executive Summary
Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal therapeutic target in oncology and inflammatory diseases due to its role as an epigenetic reader that regulates the transcription of key oncogenes like c-Myc.[1][2][3][4] Small-molecule inhibitors that competitively bind to BRD4's acetyl-lysine recognition pockets (bromodomains) have shown significant promise.[5] This guide provides a comprehensive framework for the synthesis and evaluation of potent BRD4 inhibitors, focusing on the strategic incorporation of a 4-methoxypyridin-2-one core, a privileged scaffold in modern medicinal chemistry. We will detail a representative synthetic route, explain the causal logic behind procedural choices, and provide robust protocols for the biological validation of the synthesized compounds.
The Scientific Rationale: Targeting BRD4 and the Role of the Pyridone Scaffold
BRD4: A Master Transcriptional Co-activator
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in gene expression by linking chromatin acetylation to transcriptional activation.[6] BRD4 uses its two tandem bromodomains, BD1 and BD2, to bind to acetylated lysine residues on histone tails, which in turn recruits the Positive Transcription Elongation Factor b (P-TEFb).[5][7] This action phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes, many of which are implicated in cell proliferation and survival.[2] In numerous cancers, BRD4 is overexpressed or hyperactivated, leading to an addiction to the transcription of oncogenes like c-Myc, making BRD4 an attractive therapeutic target.[3][8]
Mechanism of Inhibition and the Pyridone Moiety
BRD4 inhibitors function by competitively occupying the acetyl-lysine binding pocket of the bromodomains, displacing BRD4 from chromatin and thereby suppressing oncogenic transcription.[5] The 4-methoxy-2-methylpyridine scaffold, and its related pyridone derivatives, serve as excellent bioisosteres for the acetyl-lysine motif. The pyridine nitrogen and adjacent carbonyl (in the pyridone tautomer) can form critical hydrogen bonds with key residues in the BRD4 binding pocket, such as asparagine (Asn140), while the methoxy and methyl groups can be oriented to achieve favorable van der Waals interactions.[9] This guide outlines a synthetic strategy to construct a potent pyridone-based BRD4 inhibitor.
Caption: BRD4 signaling pathway and the mechanism of competitive inhibition.
Synthetic Strategy and Protocols
The synthesis of a pyridone-based BRD4 inhibitor is a multi-step process that requires careful selection of reagents and reaction conditions. The following protocol is a representative example based on established synthetic methodologies for this class of compounds.[8][10] The overall strategy involves building the core pyridone ring and then functionalizing it through a key cross-coupling reaction.
Caption: General synthetic workflow for pyridone-based BRD4 inhibitors.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-dichloro-6-methylpyridine | Synthesis Grade | Commercial | Starting Material |
| Sodium Methoxide (NaOMe) | Anhydrous | Commercial | Nucleophile |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercial | Brominating Agent |
| Arylboronic Acid Pinacol Ester | Synthesis Grade | Commercial | Coupling Partner |
| Pd(PPh₃)₄ | Catalyst Grade | Commercial | Suzuki Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base |
| Dioxane, Methanol, Toluene | Anhydrous | Commercial | Solvents |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | Chromatography |
Protocol 1: Synthesis of a Halogenated Pyridone Intermediate
Rationale: This two-step protocol first establishes the methoxy-pyridone core via a selective nucleophilic aromatic substitution (SNAr) reaction. The methoxide preferentially attacks the more electron-deficient C4 position. Subsequently, a halogen (bromine) is installed to serve as a "handle" for the subsequent carbon-carbon bond-forming cross-coupling reaction. NBS is chosen as it is a reliable and easily handled source of electrophilic bromine for heterocyclic systems.
Step 2a: Synthesis of 2-chloro-4-methoxy-6-methylpyridine
-
To a solution of 2,4-dichloro-6-methylpyridine (1.0 eq) in anhydrous methanol (0.2 M), add sodium methoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step.
Step 2b: Synthesis of 5-bromo-2-chloro-4-methoxy-6-methylpyridine
-
Dissolve the crude product from Step 2a in dichloromethane (DCM) (0.3 M).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired halogenated intermediate.
Protocol 2: Assembly via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction for forming C-C bonds.[11] It is a cornerstone of modern medicinal chemistry for its functional group tolerance and reliability. Here, it is used to couple the halogenated pyridone core with a suitable arylboronic acid or ester, completing the inhibitor's scaffold.[12] Pd(PPh₃)₄ is a common and effective catalyst for this transformation.
-
In a flame-dried Schlenk flask under an inert argon atmosphere, combine the brominated intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of toluene and water (e.g., 5:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound via column chromatography on silica gel to yield the target BRD4 inhibitor.
Characterization and Quality Control
Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor, ensuring that biological data is reliable.[13] This is a critical component of a self-validating protocol.
-
Structure Verification: Use ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
-
Mass Confirmation: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight and elemental composition.
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths. Purity should be >95% for use in biological assays.[14]
Biological Evaluation Protocols
Once synthesized and characterized, the compound must be tested to confirm its biological activity against BRD4 and its effects on cancer cells.
Protocol 3: In Vitro BRD4 Binding Assay (IC₅₀ Determination)
Rationale: An in vitro binding assay directly measures the compound's ability to inhibit the interaction between BRD4 and an acetylated histone peptide. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. Fluorescence polarization (FP) or HTRF assays are commonly used.[15]
-
Prepare a dilution series of the synthesized inhibitor in DMSO (e.g., from 10 mM stock).
-
In a 384-well plate, add recombinant BRD4 bromodomain protein (BD1 or BD2), a fluorescently labeled acetylated histone peptide probe, and the inhibitor at various concentrations.
-
Include positive (no inhibitor) and negative (no protein) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization or HTRF signal using a suitable plate reader.
-
Calculate the percent inhibition relative to controls and plot the values against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | BRD4 BD1 IC₅₀ (nM) | BRD4 BD2 IC₅₀ (nM) | Notes |
| Synthesized Inhibitor | 85 | 150 | Potent dual binder |
| (+)-JQ1 (Reference) | 50 | 90 | Reference compound |
Protocol 4: Cell Proliferation Assay (MTT Assay)
Rationale: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on a relevant cancer cell line. MV4-11, an acute myeloid leukemia cell line, is highly dependent on BRD4 and is a standard model for testing these inhibitors.[8][16]
-
Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the BRD4 inhibitor (e.g., 1 nM to 10 µM) or a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Add DMSO or a solubilization buffer to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[5]
Protocol 5: Western Blot for c-Myc Downregulation
Rationale: A key mechanistic hallmark of BRD4 inhibition is the rapid downregulation of c-Myc transcription.[10] This Western blot protocol verifies that the inhibitor engages its target in a cellular context and produces the expected downstream effect.
Caption: Standard workflow for Western Blot analysis.
-
Treat MV4-11 cells with the synthesized inhibitor at 1x and 5x its GI₅₀ concentration for 6-24 hours. Include a vehicle control.
-
Harvest the cells and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against c-Myc. Also, probe for a loading control like β-actin or GAPDH.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A significant decrease in the c-Myc band intensity relative to the loading control in treated samples confirms target engagement.[5]
Conclusion and Future Directions
This guide provides a detailed, scientifically-grounded framework for the synthesis and evaluation of pyridone-based BRD4 inhibitors. By following these protocols, researchers can reliably produce and validate novel compounds for their therapeutic potential. The modular nature of the Suzuki coupling allows for the rapid generation of analogs by simply changing the boronic acid partner, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future work may focus on developing inhibitors with selectivity for one bromodomain over the other (e.g., BD1 vs. BD2) or on creating Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BRD4 rather than just its inhibition.[4][17]
References
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- National Institutes of Health (NIH). The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis.
- ResearchGate. (PDF) Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction.
- IP Journal of Diagnostic Pathology and Oncology. Role of BRD4 in cancer – A review.
- PubMed Central. Signal-induced Brd4 release from chromatin is essential for its role transition from chromatin targeting to transcriptional regulation.
- PubMed. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors.
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- PubMed Central. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.
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- National Institutes of Health (NIH). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen.
- PubMed Central. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis.
- ACS Publications. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening.
- MDPI. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.
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- Abound. This compound.
- PubMed. Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter.
- BenchChem. Application Notes and Protocols for BRD4 Inhibition in Cancer Research.
- ResearchGate. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors : Alphascreening, crystallography and cell-based assay | Request PDF.
- Santa Cruz Biotechnology. This compound | CAS 24103-75-1 | SCBT.
- BLD Pharm. 24103-75-1|this compound|BLD Pharm.
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- PubMed Central. Identification and Characterization of the First Small Molecule Inhibitor of MDMX.
- BenchChem. Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry.
- International Journal of Biological Macromolecules. A 7-methoxybicoumarin derivative selectively inhibits BRD4 BD2 for anti-melanoma therapy.
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The Vanguard of Green Chemistry: Advanced Protocols for the Synthesis of Substituted Pyridines
Introduction: The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] However, classical synthetic routes to these vital heterocycles often rely on harsh reaction conditions, hazardous reagents, and environmentally detrimental organic solvents.[2] The imperative of sustainable chemical manufacturing has catalyzed a paradigm shift towards "green" synthetic methodologies. This guide provides an in-depth exploration of field-proven, environmentally benign protocols for the synthesis of substituted pyridines, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in the principles of green chemistry.
I. The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions are a manifestation of elegance in chemical synthesis, wherein three or more reactants converge in a single, atom-economical step to generate complex products.[1] This approach inherently minimizes waste, reduces reaction times, and simplifies purification processes, making it a quintessential green chemistry tool.[3][4]
A. The Hantzsch Dihydropyridine Synthesis: A Green Renaissance
The Hantzsch synthesis, a classic MCR, has been revitalized through green modifications that eliminate the need for harsh catalysts and solvents.[5][6] A particularly innovative approach employs a metal-free deformylation strategy in neat water, showcasing the dual role of water as both a solvent and a reaction facilitator.[5]
Causality of Experimental Choices:
-
Water as a Solvent: The use of water as a solvent is a cornerstone of green chemistry. It is non-toxic, non-flammable, and readily available. In the Hantzsch synthesis, water's high polarity can facilitate the initial condensation steps, and its hydrogen-bonding network can stabilize intermediates.[5]
-
Catalyst-Free Conditions: The elimination of metal catalysts circumvents issues of cost, toxicity, and metal contamination in the final product.[5][7] The reaction is driven by the inherent reactivity of the starting materials under thermal conditions.
Protocol 1: Metal-Free Hantzsch-Type Pyridine Synthesis in Water [5]
Objective: To synthesize Hantzsch-type pyridines using a green, metal-free protocol in an aqueous medium.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ammonia (aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and aqueous ammonia (1.5 mmol).
-
Add 10 mL of deionized water to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain the pure Hantzsch-type pyridine.
Data Summary:
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 |
| 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 95 |
| 4-Methylbenzaldehyde | Diethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate | 90 |
Experimental Workflow for Hantzsch-Type Pyridine Synthesis
Caption: Generalized mechanism for the four-component synthesis of cyanopyridines.
B. Ultrasound-Assisted Guareschi-Thorpe Pyridine Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for pyridine synthesis. [8][9][10][11][12]The Guareschi-Thorpe reaction, when conducted under ultrasonic irradiation in an aqueous medium, offers a rapid and high-yielding route to hydroxy-cyanopyridines. [13] Causality of Experimental Choices:
-
Ultrasonic Irradiation: Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures. This phenomenon accelerates mass transfer and reaction rates. [8][11]* Ammonium Carbonate in Water: This system serves multiple green purposes. Water is the ideal green solvent. Ammonium carbonate acts as both a non-toxic nitrogen source and a buffering agent, maintaining a favorable pH for the reaction. [13]
Protocol 3: Ultrasound-Assisted Guareschi-Thorpe Synthesis of Hydroxy-Cyanopyridines [13] Objective: To synthesize hydroxy-cyanopyridines via an ultrasound-assisted, three-component reaction in water.
Materials:
-
Alkyl cyanoacetate (e.g., ethyl cyanoacetate)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ammonium carbonate
-
Deionized water
Procedure:
-
In a flask, dissolve ammonium carbonate (2 mmol) in deionized water (5 mL).
-
Add the 1,3-dicarbonyl compound (1 mmol) and the alkyl cyanoacetate (1 mmol) to the solution.
-
Immerse the flask in an ultrasonic cleaning bath.
-
Sonicate the mixture at a frequency of 40 kHz at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion (typically 15-30 minutes), the product will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
Data Summary:
| Alkyl Cyanoacetate | 1,3-Dicarbonyl Compound | Time (min) | Yield (Ultrasound) (%) |
| Ethyl cyanoacetate | Acetylacetone | 15 | 95 |
| Cyanoacetamide | Ethyl acetoacetate | 20 | 92 |
| Ethyl cyanoacetate | Dimedone | 25 | 94 |
III. Novel Media and Catalysis: Ionic Liquids and Nanocatalysts
The exploration of novel reaction media and catalysts that align with the principles of green chemistry is a frontier in pyridine synthesis. [2][14]
A. Ionic Liquids as Recyclable Catalysts and Solvents
Ionic liquids (ILs) are salts with melting points below 100 °C. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive green alternatives to volatile organic solvents. [2][15][16][17]Pyridinium-based ILs can be synthesized and employed as recyclable catalysts and solvents in pyridine synthesis. [15][16][17] Causality of Experimental Choices:
-
Ionic Liquid Properties: ILs can act as both the solvent and the catalyst, simplifying the reaction setup. [2]Their non-volatile nature prevents the release of harmful vapors.
-
Recyclability: A key advantage of ILs is their potential for reuse, which reduces waste and improves the overall cost-effectiveness of the process. [2]
Protocol 4: Synthesis of a Pyridinium-Based Ionic Liquid [15][18] Objective: To synthesize an N-alkylpyridinium bromide ionic liquid.
Materials:
-
Pyridine
-
Alkyl bromide (e.g., 1-bromobutane)
Procedure:
-
In a round-bottom flask, combine pyridine (0.5 mol) and the alkyl bromide (0.5 mol).
-
Reflux the mixture at 70 °C for 72 hours.
-
After cooling, the resulting viscous liquid is the N-alkylpyridinium bromide ionic liquid.
-
The product can be used directly or purified further if necessary.
Logical Relationship in Ionic Liquid Synthesis
Caption: Synthesis of a pyridinium-based ionic liquid via quaternization.
Conclusion
The transition to green and sustainable practices in the synthesis of substituted pyridines is not merely an academic exercise but a necessity for the future of pharmaceutical and chemical manufacturing. The protocols detailed in this guide, from multicomponent reactions in water to energy-efficient microwave and ultrasound-assisted methods, and the use of innovative media like ionic liquids, provide a robust toolkit for the modern researcher. By understanding the causality behind these green experimental choices, scientists can not only replicate these procedures but also innovate further, driving the field towards a more environmentally responsible future.
References
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- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 18. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]
Application Notes & Protocols: C-H Functionalization Techniques for Pyridine Rings
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs and advanced materials.[1][2][3] Traditionally, the synthesis of substituted pyridines has relied on multi-step sequences involving the pre-functionalization of starting materials or the de novo construction of the ring.[2][4][5] This application note provides a detailed guide to the direct C-H functionalization of pyridine rings, a powerful and atom-economical strategy that circumvents these classical limitations.[1][6] We will delve into the core principles of regioselectivity and provide field-proven protocols for key transition-metal-catalyzed transformations, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
The Strategic Imperative of Pyridine C-H Functionalization
The pyridine ring is a privileged heterocycle in drug discovery, acting as a bioisostere for aromatic rings and providing crucial hydrogen bonding capabilities.[5][7] However, the direct functionalization of the pyridine core presents a significant challenge due to two primary factors:
-
Electron-Deficient Nature: The electronegative nitrogen atom reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution, a common C-H functionalization pathway for other arenes.[2][5]
-
Nitrogen Coordination: The lone pair on the pyridine nitrogen readily coordinates to transition metal catalysts.[1][8][9] This can sequester the catalyst, preventing it from participating in the desired C-H activation cycle, or it can facilitate reactions at the C2 position (ortho to the nitrogen) while hindering access to more distal positions.[6][8]
C-H functionalization offers a paradigm shift, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, thereby streamlining synthetic routes and facilitating late-stage modification of complex molecules.[10] Mastering these techniques is essential for modern synthetic and medicinal chemists.
Decoding Regioselectivity: C2 vs. C3 vs. C4
Achieving site-selectivity is the central challenge in pyridine C-H functionalization. The inherent electronic properties and the directing effect of the nitrogen atom create a reactivity bias.
-
C2/C6 (ortho) Position: This is the most readily functionalized position. The proximity to the nitrogen atom allows it to act as an innate directing group, positioning the catalyst for C-H activation.[4][6] Furthermore, the C2-H bond is the most acidic, facilitating deprotonation.
-
C4 (para) Position: Functionalization at this position is challenging but can be achieved. Strategies often involve the use of N-oxide or pyridinium salt derivatives, which alter the electronic properties of the ring, or the installation of bulky directing groups that sterically block the C2/C6 positions.[5][10][11]
-
C3/C5 (meta) Position: This is typically the most difficult position to functionalize directly. Achieving meta-selectivity often requires sophisticated strategies such as the use of specialized ligands that control the catalyst's approach, or temporary dearomatization sequences that change the intrinsic reactivity of the ring system.[6][12][13]
Core Methodologies and Experimental Protocols
The following sections detail validated protocols for the transition-metal-catalyzed C-H functionalization of pyridines. The causality behind reagent selection and reaction conditions is explained to provide a deeper understanding beyond the procedural steps.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a workhorse in C-H functionalization due to its versatility and functional group tolerance. For pyridines, a common strategy involves the use of N-oxides to both activate the ring and direct the catalyst to the C2 position.
This protocol describes the direct arylation of a pyridine N-oxide with an unactivated arene, a transformation that is highly selective for the C2 position.[14] The N-oxide enhances the electrophilicity of the C2-H bond and serves as an effective directing group.
Experimental Workflow:
Step-by-Step Protocol:
-
Vessel Preparation: To a dry 4 mL screw-cap vial equipped with a magnetic stir bar, add the pyridine N-oxide (0.2 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 10 mol%), Silver(I) carbonate (Ag₂CO₃, 110 mg, 0.4 mmol, 2.0 equiv), and Potassium carbonate (K₂CO₃, 27.6 mg, 0.2 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap and purge with dry argon or nitrogen for 5 minutes.
-
Causality: This is critical to prevent the oxidation of the palladium catalyst to an inactive state and to avoid side reactions with atmospheric oxygen or moisture.
-
-
Solvent/Reagent Addition: Add the arene coupling partner (e.g., benzene, 1.0 mL) and 1,2-dichloroethane (DCE, 1.0 mL) via syringe.
-
Causality: The arene often serves as both the coupling partner and a co-solvent. DCE is a high-boiling, polar aprotic solvent that effectively solubilizes the palladium salts and promotes the reaction.
-
-
Reaction: Place the vial in a preheated oil bath or heating block at 140 °C and stir for 24 hours.
-
Causality: High temperature is necessary to overcome the activation energy for the C-H bond cleavage.
-
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM, ~5 mL) and filter the mixture through a pad of Celite®, washing the pad with additional DCM. Concentrate the filtrate under reduced pressure.
-
Causality: Filtration removes insoluble inorganic salts and catalyst residues.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 2-arylpyridine N-oxide product.
| Substrate (Pyridine N-Oxide) | Coupling Partner | Yield (%) | Reference |
| 4-Picoline N-Oxide | Benzene | 85 | [14] |
| 4-Chloropyridine N-Oxide | Benzene | 78 | [14] |
| Pyridine N-Oxide | Toluene | 75 (o:m:p / 2:1:1) | [14] |
| Quinoxaline N-Oxide | Benzene | 91 | [14] |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts have emerged as powerful tools for C-H functionalization, often exhibiting unique reactivity and selectivity compared to palladium.[6][16] They are particularly effective in directing group-assisted reactions, enabling functionalization at positions that are otherwise difficult to access.
This protocol, adapted from the work of Shi and co-workers, demonstrates a directing group-assisted C4-alkenylation of a pyridine ring.[6] The use of an N,N-diethylpicolinamide directing group is key to achieving high selectivity for the C4 position.
Catalytic Cycle Overview:
Step-by-Step Protocol:
-
Vessel Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add N,N-diethyl-5-bromopicolinamide (54.2 mg, 0.2 mmol, 1.0 equiv), diphenylacetylene (53.5 mg, 0.3 mmol, 1.5 equiv), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and AgSbF₆ (34.3 mg, 0.1 mmol, 50 mol%).
-
Causality: [RhCpCl₂]₂ is the catalyst precursor. AgSbF₆ acts as a halide scavenger, abstracting chloride from the rhodium precursor to generate the catalytically active cationic [RhCp]²⁺ species. The picolinamide is a bidentate directing group that forms a stable five-membered rhodacycle intermediate after C-H activation.
-
-
Solvent Addition: Add 1.0 mL of anhydrous tert-amyl alcohol (t-AmOH) via syringe.
-
Causality: t-AmOH is a polar, high-boiling solvent that is relatively inert under these conditions and effectively solubilizes the reaction components.
-
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C for 20 hours.
-
Causality: Thermal energy is required for both the C-H activation and the subsequent steps of the catalytic cycle.
-
-
Work-up: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the resulting residue by preparative thin-layer chromatography (TLC) or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the C4-alkenylated product.
Iron-Catalyzed C-H Functionalization
The use of iron, an earth-abundant and non-toxic metal, represents a significant advance in sustainable chemistry.[17] Iron catalysts can promote unique C-H functionalization reactions, including arylations and aminations.
This protocol describes an iron-catalyzed C-H arylation at the C6 position of a 2-aminopyridine derivative, utilizing an imine as a transient directing group.[18]
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk tube under an argon atmosphere, add the 2-aminopyridine substrate (0.5 mmol, 1.0 equiv), the aldehyde (0.6 mmol, 1.2 equiv), and anhydrous FeCl₃ (8.1 mg, 0.05 mmol, 10 mol%).
-
Causality: The 2-aminopyridine and aldehyde react in situ to form an imine. This imine acts as a directing group, coordinating to the iron catalyst and positioning it for C-H activation at the C6 position. FeCl₃ is an inexpensive and readily available iron source.
-
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (2.0 mL). Then, add the Phenylmagnesium bromide (PhMgBr, 1.0 M in THF, 1.5 mL, 1.5 mmol, 3.0 equiv) dropwise at room temperature.
-
Causality: The Grignard reagent (PhMgBr) serves two roles: it is the arylating agent and it likely reduces the Fe(III) precursor to a more catalytically active low-valent iron species.[19] Dioxane is a suitable solvent for this transformation.
-
-
Reaction: Stir the reaction mixture at 80 °C for 12 hours.
-
Work-up and Hydrolysis: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl. Add 2 M aqueous HCl and stir the mixture at room temperature for 1 hour to hydrolyze the imine directing group.
-
Causality: The acidic workup serves to protonate the organometallic species and hydrolyze the imine back to the free amine, releasing the C6-arylated 2-aminopyridine product.
-
-
Extraction and Purification: Make the aqueous layer basic with aqueous NaOH solution and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor substrate purity; Presence of oxygen/moisture. | Ensure a rigorously inert atmosphere; Screen higher temperatures; Recrystallize/purify starting materials; Use anhydrous solvents. |
| Poor Regioselectivity | Ineffective directing group; Steric/electronic properties of the substrate. | Redesign or screen alternative directing groups; Modify substituents on the pyridine ring to electronically or sterically favor the desired position. |
| Catalyst Decomposition | Reaction temperature is too high; Presence of inhibiting impurities. | Lower the reaction temperature and increase reaction time; Screen catalyst ligands to create a more stable catalytic species. |
| Formation of Byproducts | Homocoupling of the coupling partner; Multiple functionalizations of the pyridine ring. | Adjust the stoichiometry of reagents; Lower the catalyst loading; Use a more dilute solution. |
Conclusion and Future Outlook
Transition-metal-catalyzed C-H functionalization has fundamentally changed the approach to synthesizing substituted pyridines. The methods outlined in this guide provide robust and reproducible starting points for researchers. While palladium and rhodium systems are well-established, the development of protocols using earth-abundant metals like iron is paving the way for more sustainable and economical chemical synthesis.[17][19] The future of this field will likely see an expansion of photocatalytic and metal-free activation strategies, further broadening the toolkit for chemists to precisely and efficiently modify the pyridine core for applications in medicine and materials science.[10][11][20]
References
- Dandapat, T., & Gunanathan, C. (2017). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett. [Link]
- Maity, P., & Mandal, T. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
- Maity, P., & Mandal, T. (2023). C-H functionalization of pyridines.
- Singh, R., Kumar, S., Singh, U., Kumar, V., & Singh, V. P. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
- Das, S., & Maiti, D. (2022).
- Wang, Z., Li, Y., Wu, J., & Zhu, Q. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
- (N.A.). Transition-Metal-Catalyzed Functionalization of Pyridines.
- Singh, R., Kumar, S., Singh, U., Kumar, V., & Singh, V. P. (2024). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity.
- Nguyen, V. T., Sladek, R. N., Cao, Y., Bhuvanesh, N., Zhou, J., & Ozerov, O. V. (2022). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
- (2023).
- Singh, R., & Singh, V. P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
- Maity, P. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
- Wang, X., Lu, G., & Zhang, Y. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
- (N.A.).
- Mondal, B., & Jana, S. (2019). Mechanism for C−H activation of pyridine by the model Pd(II) catalyst.
- (N.A.). Directed functionalization of pyridine through transition metal catalysis.
- Zhang, H., Wang, Z., Zhang, Y., & Liu, Z. (2014). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]
- Nguyen, V. T., Sladek, R. N., Cao, Y., Bhuvanesh, N., Zhou, J., & Ozerov, O. V. (2022). C-H Activation of Pyridines by (PBP)
- Semproni, S. P., Milsmann, C., & Chirik, P. J. (2017). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron.
- (N.A.). Pyridine/pyrimidine groups in C−H activation.
- Singh, R., & Singh, V. P. (2023). Scheme 28: Iron-catalyzed and imine-directed C-H arylation of pyridines.
- Sasano, D., Takagi, Y., Umeda, R., Hirai, A., & Takagi, K. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.
- Sarnyai, F., Jalsovszky, G., Rimanóczy, R., Rucskó, D., Túrós, G. I., Tolnai, G. L., Novák, Z., & Orha, L. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal. [Link]
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- Thenarukandiyil, R., & Gunanathan, C. (2015). Rhodium(III)-catalyzed activation and functionalization of pyridine c-h bond by exploring a unique double role of "n-heterocyclic carbene-pyridyl" ligand platform. Technion - Israel Institute of Technology. [Link]
- Mbofana, C. T. (2021). Iron-Catalyzed Primary Amination of C(sp 3 )–H Bonds.
- Paradine, S. M., & White, M. C. (2012). Iron-Catalyzed Intramolecular Allylic C–H Amination. Journal of the American Chemical Society. [Link]
- Maity, P., & Mandal, T. (2023). C-H functionalization of pyridines. Semantic Scholar. [Link]
- (N.A.). The Role of Pyridine Intermediates in Modern Drug Discovery. LinkedIn. [Link]
- Li, Y., & Song, C. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading in Palladium Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to the fine art and science of palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond standard protocols and truly master the optimization of these powerful synthetic tools. As your virtual Senior Application Scientist, I will provide not just procedures, but the underlying rationale to empower you to troubleshoot effectively and innovate in your own work.
The efficiency of a palladium-catalyzed cross-coupling reaction is critically dependent on the activity and longevity of the catalyst. A common parameter to optimize is the catalyst loading. While simply increasing the amount of catalyst might seem like a straightforward solution to a sluggish reaction, it can introduce a host of new problems, including increased cost, higher levels of palladium contamination in the product, and potential side reactions.[1][2] Conversely, excessively low catalyst loading can lead to incomplete conversion or catalyst deactivation before the reaction is complete. This guide will provide a framework for rationally optimizing your catalyst loading.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on how they relate to catalyst loading.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted starting material at the end of the reaction.
Possible Causes & Solutions:
-
Insufficient Active Catalyst: The amount of Pd(0) species generated in situ may be too low to drive the reaction to completion.
-
Solution 1: Incremental Increase in Catalyst Loading: Before making drastic changes, try a modest increase in your catalyst loading (e.g., from 1 mol% to 2 mol%). It is crucial to find the "sweet spot" as excessively high loadings can sometimes be detrimental.[3]
-
Solution 2: Evaluate Your Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient.[4] Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced, air- and moisture-stable pre-catalyst (e.g., Buchwald G3 pre-catalysts) that generate the active LPd(0) species more reliably.[5][6]
-
-
Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can bind to the palladium center and inhibit its catalytic activity.[7][8] Common poisons include sulfur compounds, and even coordinating solvents like acetonitrile can sometimes be problematic.[8][9]
-
Solution 1: Use High-Purity Reagents: Ensure your starting materials, base, and solvent are of high purity. Recrystallizing solid starting materials and using anhydrous, degassed solvents is a good practice.[5]
-
Solution 2: Perform a Control Experiment: Run the reaction with highly purified reagents to confirm if poisoning is the issue.[7] If the reaction proceeds with pure reagents, the original materials were the source of the problem.
-
-
Catalyst Deactivation: The active catalyst can be unstable under the reaction conditions and decompose to inactive palladium black.[7][10] This is often indicated by the reaction mixture turning black.
-
Solution 1: Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst.[10][11] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can often improve catalyst stability and activity, allowing for lower catalyst loadings.[10][11][12]
-
Solution 2: Optimize Ligand-to-Metal Ratio: For catalysts generated in situ from a Pd(II) source and a ligand, the ratio is crucial. A common starting point is a P:Pd ratio of 2:1 to 4:1. An excess of the ligand can help stabilize the catalyst.[4]
-
Problem 2: Reaction Stalls Before Completion
The reaction proceeds initially but stops before all the limiting reagent is consumed.
Possible Causes & Solutions:
-
Catalyst Deactivation Over Time: The catalyst is active initially but has a limited lifetime under the reaction conditions.
-
Solution 1: Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[11] Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Solution 2: Use a More Robust Catalyst System: As mentioned previously, employing more stable pre-catalysts or specialized ligands can enhance catalyst longevity.[5][10]
-
-
Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic cycles.
-
Solution: Incremental Catalyst Dosing: Instead of adding all the catalyst at the beginning, try adding a second portion of the catalyst when the reaction begins to stall.
-
Problem 3: Formation of Significant Side Products
You observe the formation of undesired products, such as homocoupled products or dehalogenated starting materials.
Possible Causes & Solutions:
-
High Catalyst Loading: Excessively high concentrations of the active catalyst can sometimes promote side reactions like the homocoupling of boronic acids in Suzuki couplings.[2]
-
Solution: Reduce Catalyst Loading: Systematically decrease the catalyst loading to see if the formation of side products is minimized while maintaining an acceptable reaction rate.
-
-
Incomplete Oxidative Addition or Reductive Elimination: These key steps in the catalytic cycle can be influenced by the catalyst system.
Data Presentation: Typical Catalyst Loading Ranges
The optimal catalyst loading is highly dependent on the specific cross-coupling reaction and the reactivity of the substrates. The following table provides general starting points for common palladium-catalyzed cross-coupling reactions.
| Reaction Type | Aryl Halide Reactivity | Typical Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | I > Br > OTf >> Cl | 1 - 5 | For challenging couplings (e.g., with aryl chlorides), higher loadings or specialized catalyst systems are often necessary.[1] |
| Heck | I > Br > OTf >> Cl | 1 - 5 | Ligandless conditions are sometimes possible, but ligands are generally required for lower catalyst loadings and broader substrate scope.[13] |
| Sonogashira | I > Br >> Cl | 0.5 - 5 | Copper co-catalysis is often employed, but copper-free conditions are also common.[12][14][15] |
| Buchwald-Hartwig Amination | I > Br > OTf >> Cl | 1 - 3 | The choice of ligand is highly dependent on the nature of the amine.[16][17] |
Frequently Asked Questions (FAQs)
Q1: How do I choose an initial catalyst loading for a new reaction?
A1: A good starting point for most palladium cross-coupling reactions is 1-2 mol% of the palladium source.[17] For reactions involving less reactive coupling partners (e.g., aryl chlorides), you might start at a slightly higher loading of 2-5 mol%.[1] It is always advisable to consult the literature for similar transformations to get a more specific starting point.
Q2: Is it always better to use a lower catalyst loading?
A2: While lower catalyst loading is desirable from an economic and environmental perspective, the primary goal is a successful reaction. A loading that is too low can result in incomplete conversion, which can be more costly in terms of time and resources for purification. The optimal loading is a balance between reaction efficiency, cost, and product purity.
Q3: My reaction mixture turns black. What does this mean and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," is often an indication of catalyst decomposition.[7][10] The active, soluble Pd(0) species has aggregated into inactive, insoluble palladium metal. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand.[7][11] To address this, you should:
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Consider lowering the reaction temperature.[11]
-
Evaluate your choice of ligand; a more stabilizing ligand may be required.[10]
Q4: Can I reuse my palladium catalyst?
A4: For homogeneous palladium catalysts, recovery and reuse are generally not practical in a laboratory setting. However, heterogeneous palladium catalysts (e.g., Pd on carbon) are designed for recovery and reuse.[18] Be aware that catalyst deactivation can occur over repeated cycles, and leaching of palladium into the solution can still be an issue.[19][20][21][22]
Q5: How can I determine the actual concentration of active palladium in my reaction?
A5: Determining the precise concentration of the active catalytic species in solution is a complex analytical challenge. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS) can be used to measure the total palladium content in the reaction mixture or the final product, but they do not differentiate between active and inactive species.[23][24][25] In practice, optimization is typically guided by reaction outcomes like yield and purity rather than direct measurement of the active catalyst concentration.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Catalyst Loading Optimization Screen
This protocol outlines a systematic approach to finding the optimal catalyst loading for a given reaction.
-
Reaction Setup: In an array of oven-dried reaction vials, each equipped with a magnetic stir bar, add the limiting electrophile (1.0 eq), the coupling partner (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand (if applicable) in the reaction solvent. This ensures accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Solvent Addition: Add the remaining degassed solvent to each vial to reach the final reaction concentration.
-
Reaction: Place the vials in a preheated heating block and stir for the intended reaction time.
-
Analysis: After cooling, take an aliquot from each reaction, quench, and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each catalyst loading.
Diagrams
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in palladium cross-coupling reactions.
Palladium Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for a generic palladium cross-coupling reaction.
References
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- 23. Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atom… [ouci.dntb.gov.ua]
- 24. books.rsc.org [books.rsc.org]
- 25. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxy-2-methylpyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 4-methoxy-2-methylpyridine. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to empower you to optimize your synthetic routes and minimize side-product formation.
Section 1: General Troubleshooting & FAQs
This section covers broad issues that can apply to various reactions involving this compound.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in reactions with this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Purity: Verify the purity of your starting material, this compound, and all other reagents. Impurities can inhibit catalysts, participate in side reactions, or alter the reaction environment.
-
Solvent Quality: Ensure you are using dry, high-purity solvents. Water and other protic impurities can be particularly detrimental in reactions involving strong bases or organometallics.
-
Reaction Atmosphere: Many reactions, especially those involving organometallic reagents or sensitive catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and products by oxygen or moisture.
Process Parameters:
-
Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact yield. Exothermic reactions may require cooling to prevent the formation of thermal decomposition products. Conversely, endothermic reactions may need precise heating to proceed at an optimal rate.
-
Addition Rate: For highly reactive reagents, a slow, controlled addition rate is often necessary to maintain temperature and minimize localized high concentrations that can lead to side reactions.
Workflow Diagram: Systematic Yield Optimization
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely culprits?
A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. For reactions involving this compound, common side-products include:
-
Demethylated Product: Formation of 4-hydroxy-2-methylpyridine. This is especially prevalent under acidic conditions or at elevated temperatures[1][2].
-
Oxidized Methyl Group: The 2-methyl group can be oxidized to a carboxylic acid (4-methoxy-2-pyridinecarboxylic acid) or an aldehyde, particularly if oxidizing agents are present[3][4][5].
-
N-Oxide: If the reaction conditions are inadvertently oxidative, the pyridine nitrogen can be oxidized to the corresponding N-oxide[6][7].
-
Starting Material: Incomplete conversion will result in the presence of unreacted this compound.
To identify these byproducts, it is advisable to run co-spots with commercially available standards if possible, or to isolate and characterize the major impurities using techniques like column chromatography followed by NMR spectroscopy or mass spectrometry.
Section 2: Side-Products in N-Oxidation Reactions
The synthesis of this compound N-oxide is a common transformation, often employing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Q3: My N-oxidation reaction with hydrogen peroxide in acetic acid is giving a low yield of the desired N-oxide. What could be going wrong?
A3: While the H₂O₂/acetic acid system is a classic method for N-oxidation, its efficiency can be hampered by several factors.
Causality:
-
Peroxide Decomposition: Hydrogen peroxide can decompose, especially at elevated temperatures, reducing the effective concentration of the oxidizing agent. The reaction to form the active oxidant, peracetic acid, is an equilibrium process.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Product Instability: Pyridine N-oxides can be sensitive to the reaction conditions. Prolonged exposure to high temperatures and acidic media can lead to degradation.
Troubleshooting Protocol:
-
Temperature Management: Maintain a consistent reaction temperature, typically between 70-80°C. Monitor the internal temperature closely.
-
Controlled Addition: Add the hydrogen peroxide solution dropwise to the solution of this compound in acetic acid to control the exotherm.
-
Reaction Monitoring: Track the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Work-up Procedure: After the reaction is complete, it is crucial to handle the work-up carefully. Distillation to remove acetic acid should be performed under reduced pressure, keeping the bath temperature below 130°C to prevent decomposition of the product[8].
Alternative: Using a Catalyst
The use of a catalyst, such as phosphotungstic acid, can improve the efficiency of H₂O₂ oxidation, allowing for milder reaction conditions and potentially higher yields[9][10].
Table 1: Comparison of N-Oxidation Methods
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Classical | H₂O₂ / Acetic Acid | 70-80°C, 2-24h | Inexpensive reagents | Risk of peroxide decomposition, potentially harsh conditions[6][11] |
| mCPBA | mCPBA | Dichloromethane, 0-25°C | Milder conditions, high yields | More expensive, byproduct removal necessary[7] |
| Catalytic | H₂O₂ / Catalyst | Phosphotungstic acid, 85-90°C | Improved efficiency, milder than classical method | Catalyst cost and removal |
Q4: After my N-oxidation using mCPBA, I'm struggling to remove the m-chlorobenzoic acid byproduct. How can I improve the purification?
A4: The primary byproduct of mCPBA oxidation is m-chlorobenzoic acid, which can sometimes co-purify with the desired N-oxide.
Purification Strategy:
-
Aqueous Wash: After the reaction, a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) can be effective. The m-chlorobenzoic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase, while the N-oxide remains in the organic layer.
-
pH Adjustment and Filtration: An alternative patented method involves concentrating the reaction mixture, adding water to precipitate the m-chlorobenzoic acid, and then adjusting the pH to 4-5 to facilitate filtration. The desired N-oxide remains in the filtrate[7].
-
Column Chromatography: If aqueous extraction is insufficient, silica gel column chromatography is a reliable method for separating the polar N-oxide from the less polar benzoic acid derivative.
Workflow for mCPBA Reaction and Purification
Caption: A standard workflow for mCPBA oxidation and subsequent purification.
Q5: My isolated pyridine N-oxide is a sticky oil or deliquescent solid. How should I handle and dry it?
A5: Pyridine N-oxides are known to be hygroscopic, readily absorbing moisture from the atmosphere[6][12]. This can make them difficult to handle as crystalline solids.
Drying and Handling Protocol:
-
Azeotropic Distillation: A highly effective method for drying pyridine N-oxides is azeotropic distillation. Dissolve the product in a solvent that forms an azeotrope with water, such as toluene. Distill off the toluene-water azeotrope. This can be repeated with a fresh portion of toluene to ensure complete dryness[12].
-
High Vacuum: After azeotropic removal of water, the residue can be placed under high vacuum for several hours to remove any remaining solvent.
-
Storage: Store the dried product in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox).
Section 3: Side-Products Involving the 4-Methoxy Group
The 4-methoxy group is generally stable, but it can be susceptible to cleavage under certain conditions, leading to the formation of 4-hydroxy-2-methylpyridine.
Q6: I'm observing a byproduct with a different polarity that I suspect is the demethylated product (4-hydroxy-2-methylpyridine). What conditions favor this side reaction?
A6: Demethylation of the 4-methoxy group is a known side reaction and can even be the goal of a synthesis with the right reagents[1][13][14].
Conditions Promoting Demethylation:
-
Strong Nucleophiles: Certain strong nucleophiles can attack the methyl group of the ether, leading to its cleavage. Reagents like L-selectride have been shown to chemoselectively demethylate methoxypyridines[1][13].
-
High Temperatures: Prolonged heating, especially in the presence of nucleophilic species or acids, can cause demethylation[2].
-
Strong Acids: Reagents like BBr₃ are classic choices for cleaving aryl methyl ethers. Even less potent acidic conditions, if harsh enough, can facilitate this side reaction.
-
Alkylation Conditions: When reacting 4-methoxypyridine with an alkylating agent like methyl iodide in certain solvents, the intermediate pyridinium salt can be demethylated by the iodide counter-ion to form an N-methyl-4-pyridone[15].
Mechanism of Demethylation
Caption: A simplified mechanism for demethylation of an activated 4-methoxypyridine.
Preventative Measures:
-
Temperature Control: Avoid excessive heating during your reaction.
-
Reagent Choice: Be mindful of the nucleophilicity of the reagents and counter-ions in your reaction mixture. If demethylation is a persistent issue, consider alternative reagents.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. For instance, in methylation reactions of 4-methoxypyridine, using DMF as a solvent can favor the formation of the N-methyl-4-pyridone product, while running the reaction neat may yield the pyridinium salt[15].
Section 4: Side-Products Involving the 2-Methyl Group
The 2-methyl group on the pyridine ring is benzylic-like in its reactivity and is susceptible to oxidation.
Q7: In an oxidation reaction, I'm not only forming the N-oxide but also a carboxylic acid byproduct. How can I prevent the oxidation of the methyl group?
A7: The oxidation of the 2-methyl group to a carboxylic acid (4-methoxy-2-pyridinecarboxylic acid) is a common side reaction when using strong oxidizing agents.
Causality:
Picoline (methylpyridine) derivatives can be oxidized to their corresponding carboxylic acids using reagents like potassium permanganate or under certain catalytic oxidation conditions[3][5][16]. The reaction proceeds via a radical mechanism at the methyl group.
Strategies for Selective N-Oxidation:
-
Use Milder, More Selective Reagents: For N-oxidation, mCPBA is generally more selective than harsher reagents like KMnO₄ or hot H₂O₂/H₂SO₄. The reaction with mCPBA typically proceeds at or below room temperature, which disfavors the oxidation of the less reactive methyl group[7].
-
Optimize Reaction Conditions: If using a less selective oxidant, carefully control the stoichiometry, temperature, and reaction time. Use the minimum amount of oxidant required and keep the temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate.
Table 2: Oxidizing Agent Selectivity
| Oxidizing Agent | Primary Target | Common Side-Products |
| mCPBA | Pyridine Nitrogen | m-chlorobenzoic acid |
| H₂O₂ / Acetic Acid | Pyridine Nitrogen | Potential methyl group oxidation at high temps |
| KMnO₄ | Methyl Group | Over-oxidation products |
| Catalytic O₂ Systems | Methyl Group | Dimerization, decarboxylation[4] |
Q8: My reaction mixture shows evidence of dimerization. What is the likely cause?
A8: Dimerization can occur as a side reaction during the oxidation of picoline derivatives, especially under radical conditions[4].
Mechanism:
Radical abstraction of a hydrogen atom from the methyl group can lead to the formation of a stabilized radical. Two of these radicals can then couple to form a dimer.
Mitigation Strategies:
-
Avoid Radical Initiators: If possible, choose reaction conditions that do not involve radical initiators or high temperatures that can promote radical formation.
-
Control Stoichiometry: Using a precise stoichiometry of reagents can sometimes minimize side reactions by ensuring the desired reaction pathway is favored.
References
- Makino, K., Hasegawa, Y., Inoue, T., et al. Chemoselective Demethylation of Methoxypyridine. Faculty of Pharmaceutical Sciences, Tokyo University of Science. [Link]
- Makino, K., Hasegawa, Y., Inoue, T., et al. (2020). Chemoselective Demethylation of Methoxypyridine.
- Wikipedia. Picoline. Wikipedia. [Link]
- Makino, K., et al. (2020). Chemoselective Demethylation of Methoxypyridine.
- ResearchGate. Oxidation of 3-picoline in the liquid phase.
- MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]
- Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.
- ResearchGate. Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).
- Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Reddit. How to dry pyridine N-oxide obtained commerically. Reddit. [Link]
- ResearchGate. Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale.
- Google Patents. Synthesis process of pyridine-N-oxide.
- National Institutes of Health. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- ResearchGate. (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
- Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- ResearchGate. 4‐Methoxypyridine N‐oxide.
- ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Baran Lab. Pyridine N-Oxides. Baran Lab. [Link]
- Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
- Organic Syntheses. pyridine-n-oxide. Organic Syntheses. [Link]
- Google Patents. The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Picoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 10. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. tus.elsevierpure.com [tus.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Pyridine Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in pyridine hydrogenation. Our goal is to equip you with the scientific understanding and practical protocols needed to diagnose, prevent, and resolve catalyst deactivation issues in your experiments.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and address specific issues you may encounter during pyridine hydrogenation reactions.
Q1: My pyridine hydrogenation has stalled or is showing a significantly reduced reaction rate. What are the likely causes?
A sudden or gradual decrease in reaction rate is the most common symptom of catalyst deactivation. The root cause is typically the loss of active catalytic sites. This can be broken down into several possibilities:
-
Chemical Poisoning: This is the most frequent cause. Trace impurities in your feedstock, solvent, or hydrogen gas can strongly adsorb to the catalyst's active sites, blocking them from the pyridine substrate. Common culprits include sulfur, halides, and other nitrogen-containing compounds.[1]
-
Product Inhibition (Self-Poisoning): Both the pyridine reactant and the piperidine product can act as inhibitors. The nitrogen atom's lone pair of electrons can strongly coordinate to the precious metal centers (like Pd, Pt, Rh), effectively competing with the pyridine ring for access to the active site.[2][3][4] This is a form of reversible deactivation that is inherent to the reaction itself.
-
Coking/Fouling: At higher temperatures, reactants or solvents can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block pores and active sites.[5][6]
-
Physical Degradation: In slurry reactors, mechanical agitation can cause attrition of the catalyst support, leading to fines and a loss of effective surface area. Sintering, or the agglomeration of metal particles at high temperatures, can also permanently reduce the number of active sites.[5]
Your first step is to systematically determine which of these mechanisms is at play.
Q2: I suspect my catalyst is poisoned. What is the first step to diagnose the problem?
A logical, stepwise approach is crucial to avoid unnecessary and costly analyses. Follow this diagnostic workflow:
Step 1: Review Experimental Parameters & History
-
Reagents: Have you recently changed the supplier or batch of your pyridine, solvent, or hydrogen? New batches may introduce new impurities.[7]
-
Reaction History: Has this specific batch of catalyst been used before? If so, for how many cycles? A gradual decline over several runs points towards slow poisoning or coking. A sudden failure of a fresh catalyst points to a contaminated reagent.
-
Reaction Conditions: Are you operating at a higher temperature than usual? This could accelerate coking or sintering.[5]
Step 2: Simple Experimental Tests
-
Catalyst Addition: Add a fresh charge of catalyst to the stalled reaction. If the reaction restarts, it strongly indicates that the original catalyst was deactivated, not that the reaction has reached equilibrium.
-
Fresh Reagents Run: Perform a control experiment using the same batch of catalyst but with fresh, high-purity pyridine and solvent from a trusted source. If this reaction proceeds normally, your original reagents are the likely source of contamination.
Step 3: Analytical Characterization If the simpler tests are inconclusive, a more detailed analysis of the catalyst and feed is necessary. This involves characterizing the spent catalyst to identify the poison. Techniques are detailed in the FAQ section.
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for catalyst deactivation.
Q3: How can I differentiate between poisoning by feedstock impurities (e.g., sulfur) and product inhibition (by piperidine)?
This is a critical distinction, as the remedies are very different.
-
Product Inhibition: This is an intrinsic feature of the reaction. The reaction rate will naturally slow down as the concentration of the product (piperidine) increases. If you plot conversion versus time, you will see a curve that gradually flattens. This effect is often reversible and dependent on concentration.[2] An experiment to confirm this is to run a reaction with an initial spike of piperidine; if the initial rate is significantly lower than a standard run, product inhibition is a major factor.
-
Feedstock Poisoning: This is caused by external contaminants. The kinetic profile can vary. With a strong, irreversible poison, you might see a sharp and complete cessation of activity once the catalyst sites are saturated. With a weaker or temporary poison, the deactivation might be more gradual. The key differentiator is that a catalyst deactivated by feedstock poisons will not regain activity simply by removing the product; it will remain inactive in a subsequent run with pure reagents unless regenerated.[7][8]
Q4: My reaction is producing unexpected byproducts. Could this be related to catalyst poisoning?
Yes, absolutely. Catalyst poisoning can significantly alter the selectivity of a reaction. Active sites on a catalyst are not always uniform; some may favor hydrogenation, while others might promote side reactions like hydrogenolysis (C-N bond cleavage).
If a poison selectively blocks the most active hydrogenation sites, the reaction may be forced down alternative pathways on less active or different types of sites, leading to byproduct formation.[2] For example, instead of simple ring saturation, you might observe ring-opening or fragmentation products. Analyzing the byproduct profile can sometimes provide clues about the nature of the poison and the sites it affects.
Q5: I've identified the poison. Can my catalyst be regenerated?
The possibility of regeneration depends entirely on the nature of the poison and the strength of its interaction with the catalyst.[9]
-
Reversible/Temporary Poisons: These poisons adsorb strongly but can be removed. Examples include water, CO, and sometimes the piperidine product itself. Regeneration often involves a thermal treatment, such as stripping with hot hydrogen gas, to desorb the poison and free up the active sites.[8]
-
Irreversible/Permanent Poisons: These substances react chemically with the active sites, forming stable compounds that cannot be easily removed. Heavy metals like arsenic, mercury, and lead, as well as high concentrations of sulfur, often cause permanent deactivation.[8][10] In these cases, the catalyst must be replaced.
-
Coke: Deactivation by coking can often be reversed. The carbonaceous deposits can be burned off in a controlled manner by calcination in air, followed by a reduction step to restore the active metal.[11][12]
Before attempting any regeneration, it is critical to have a confirmed identification of the poison to select the appropriate procedure and avoid further damage to the catalyst.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in pyridine hydrogenation?
The catalysts used for pyridine hydrogenation (typically Pd, Pt, Rh, Ni) are susceptible to a range of common poisons that originate from feedstock impurities or the process itself.[1][7]
| Poison Category | Specific Examples | Common Sources | Effect on Catalyst |
| Sulfur Compounds | H₂S, COS, CS₂, mercaptans, thiophenes | Raw material (e.g., coal tar), contaminated H₂ | Strong chemisorption on metal sites, causing severe and often irreversible deactivation.[13][14] |
| Nitrogen Compounds | Ammonia, other amines, nitriles | Byproducts, feedstock impurities | Compete for active sites via the nitrogen lone pair; can be reversible or irreversible.[2][4] |
| Halogen Compounds | Chlorides, fluorides | Solvents, impurities | Can cause surface restructuring and deactivation.[15] |
| Heavy Metals | Arsenic (As), Lead (Pb), Mercury (Hg) | Raw material feedstocks | Form stable alloys with the active metal, causing permanent deactivation.[7][10] |
| Carbon Monoxide (CO) | Contaminated H₂ gas (e.g., from reformers) | Strong, competitive adsorption on active sites, leading to temporary inhibition.[7][8] | |
| Water | Wet solvents or reagents | Can act as a temporary poison, especially in combination with other species like caustic soda.[8] | |
| Coke | Carbonaceous deposits | High-temperature decomposition of pyridine or solvent | Physical blockage of pores and active sites.[5][16] |
Q2: Which catalysts (e.g., Pd/C, PtO₂, Rh/C, Raney Ni) are most susceptible to poisoning during pyridine hydrogenation?
While all hydrogenation catalysts are susceptible to poisoning, the degree of sensitivity can vary.
-
Palladium (Pd) and Platinum (Pt): These are highly active and widely used but are also extremely sensitive to poisoning, particularly by sulfur and nitrogen compounds.[2][17] Their high activity is due to their optimal adsorption energies for reactants, but this also makes them bind strongly to poisons.
-
Rhodium (Rh): Often shows good activity for heteroaromatic hydrogenation and can sometimes exhibit slightly better resistance to nitrogen-based self-poisoning compared to Pd.[3][4]
-
Nickel (Ni), especially Raney Ni: Generally more robust and resistant to poisons like sulfur and heavy metals compared to precious metal catalysts.[8] This makes it a common choice in industrial settings where feedstock purity may be lower. However, it is still susceptible to deactivation.
The choice of catalyst often involves a trade-off between activity, selectivity, and poison resistance. For high-purity pharmaceutical applications, precious metal catalysts are common, but they demand high-purity reagents.
Q3: How does "self-poisoning" or "product inhibition" by pyridine and piperidine work?
This is a key challenge in pyridine hydrogenation. The nitrogen atom in both the aromatic pyridine ring and the saturated piperidine ring possesses a lone pair of electrons. These electrons can donate into the empty d-orbitals of the catalyst's metal atoms (e.g., Pd, Pt), forming a strong coordinate bond.[2][3]
This process has two main negative consequences:
-
Competitive Adsorption: The pyridine reactant and piperidine product are in constant competition with each other for the same active sites. As the piperidine concentration increases, it can displace pyridine from the surface, slowing the reaction.[4]
-
Aromatic Activation Prevention: For hydrogenation to occur, the π-system of the pyridine ring must adsorb onto the catalyst surface. If the molecule binds preferentially through its nitrogen atom, the ring may be held in an orientation that is unfavorable for hydrogen addition.
This "self-poisoning" is a primary reason why pyridine hydrogenation can be more challenging than the hydrogenation of simple arenes like benzene.[18] Mitigating this often involves using acidic conditions, which protonate the nitrogen, preventing it from binding to the metal.[19]
Caption: Mechanism of active site blocking by common poisons.
Q4: What are the best practices for preventing catalyst poisoning from the start?
Prevention is always more effective and economical than remediation. Integrating the following practices into your workflow is essential:
-
High-Purity Reagents: Use the highest purity pyridine, solvents, and hydrogen available. Always check the certificate of analysis for potential contaminants like sulfur.
-
Feedstock Purification: If lower-grade feedstock must be used, pretreat it to remove poisons. This can involve passing the liquid feed through a bed of adsorbents (a "guard bed") containing materials like activated carbon or alumina to trap impurities before they reach the main reactor.[10]
-
Inert Reaction Setup: Ensure your reaction system is free of air and moisture. Oxygen can sometimes alter the catalyst surface, and water can act as a poison.[8] Purge the system thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen.
-
Dedicated Glassware: Use glassware dedicated exclusively to hydrogenation reactions to avoid cross-contamination from other chemical reactions, especially those involving sulfur or halogenated compounds.
-
Catalyst Handling: Handle catalysts under an inert atmosphere whenever possible, as some reduced catalysts can be pyrophoric and reactive with air.
Q5: What is coking and how does it affect my catalyst?
Coking is the formation of heavy, carbon-rich deposits on the surface of a catalyst.[5] In the context of pyridine hydrogenation, this can happen when pyridine, piperidine, or solvent molecules undergo polymerization or decomposition reactions at elevated temperatures.
The mechanism generally involves the formation of larger and larger molecules on the catalyst surface, which eventually become non-volatile, graphitic-like carbon.[16] This "coke" physically covers the active metal sites and can block the pores of the catalyst support, preventing reactants from reaching the interior of the catalyst particle. This leads to a loss of activity and can also cause an increase in pressure drop across a fixed-bed reactor.[5][6] Coking is typically more severe at higher reaction temperatures.
Section 3: Protocols and Methodologies
Protocol 1: Step-by-Step Feedstock Analysis for Sulfur Poisons by GC-MS
Objective: To detect and quantify trace levels of sulfur-containing compounds (e.g., thiophene) in a pyridine feedstock.
Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).[20][21]
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).
-
High-purity helium carrier gas.
-
Pyridine feedstock sample.
-
High-purity pyridine for dilution.
-
Thiophene standard for calibration.
Procedure:
-
Standard Preparation: Prepare a stock solution of thiophene in high-purity pyridine. Create a series of calibration standards by serial dilution (e.g., 100 ppm, 10 ppm, 1 ppm, 100 ppb).
-
Sample Preparation: Dilute the pyridine feedstock sample 1:10 with high-purity pyridine to ensure concentrations fall within the calibration range.
-
GC-MS Setup:
-
Injector: Set to 250°C, split mode (e.g., 50:1).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
MS Detector: Operate in Selective Ion Monitoring (SIM) mode. Monitor the characteristic ions for thiophene (e.g., m/z 84, 83, 58) to achieve maximum sensitivity.
-
-
Calibration: Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the prepared feedstock sample.
-
Data Analysis: Identify the thiophene peak in the sample chromatogram based on its retention time and mass spectrum. Quantify the concentration using the calibration curve. A concentration above 1 ppm is a significant risk for poisoning precious metal catalysts.
Protocol 2: Temperature-Programmed Desorption (TPD) to Characterize Piperidine Adsorption
Objective: To characterize the strength of piperidine adsorption on a catalyst surface, which is indicative of its potential for product inhibition.[2]
Materials:
-
TPD apparatus with a mass spectrometer or thermal conductivity detector.
-
The hydrogenation catalyst to be tested.
-
A dilute gas mixture of piperidine in an inert carrier (e.g., 1% piperidine in He).
-
High-purity inert gas (He or Ar) for purging.
Procedure:
-
Catalyst Pretreatment: Place a known amount of catalyst in the TPD reactor. Pretreat under flowing H₂ at an elevated temperature (e.g., 200°C) to reduce the metal and clean the surface. Cool to the adsorption temperature (e.g., 50°C) under inert gas.
-
Adsorption: Switch the gas flow to the piperidine/He mixture and allow it to flow over the catalyst until the surface is saturated (indicated by a stable outlet concentration).
-
Purging: Switch the gas flow back to pure inert gas to remove any weakly bound or gas-phase piperidine.
-
Temperature Programming: Heat the catalyst at a linear rate (e.g., 10°C/min) while maintaining the inert gas flow.
-
Detection: The detector will record the concentration of molecules desorbing from the catalyst surface as a function of temperature.
-
Data Analysis: The resulting TPD profile will show one or more desorption peaks. The temperature of a peak maximum corresponds to the desorption energy. A high-temperature desorption peak (>200°C) indicates strong chemisorption, confirming that piperidine acts as a strong inhibitor for that specific catalyst.[2]
Protocol 3: Standard Catalyst Regeneration for Coking Deactivation
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst and restore its activity.
WARNING: This procedure involves oxidation and reduction and should be performed with appropriate safety precautions in a well-ventilated area (e.g., a tube furnace inside a fume hood).
Materials:
-
Deactivated (coked) catalyst.
-
Tube furnace with temperature control.
-
Quartz or stainless steel reactor tube.
-
Gas flow controllers for N₂, Air (or dilute O₂/N₂), and H₂.
Procedure:
-
Inert Purge: Place the coked catalyst in the reactor tube. Purge the system with an inert gas (N₂) at room temperature for 30 minutes to remove any residual reactants.
-
Controlled Oxidation (Coke Burn-off):
-
While maintaining a slow N₂ flow, begin heating the furnace to 300-400°C. Do not exceed the thermal stability limit of your catalyst support!
-
Once at temperature, slowly introduce a controlled flow of dilute oxygen (e.g., 2-5% O₂ in N₂ or a slow flow of air). A rapid introduction of pure oxygen can cause a temperature excursion (hot spot) that can sinter and permanently damage the catalyst.
-
Hold under these conditions for 2-4 hours, or until CO₂ is no longer detected in the off-gas, indicating that the coke has been combusted.
-
-
Second Inert Purge: Switch the gas flow back to pure N₂ and hold at temperature for 30 minutes to remove all residual oxygen.
-
Reduction:
-
While still under N₂, lower the temperature to the catalyst's recommended reduction temperature (e.g., 200-300°C for Pd/C).
-
Once at the reduction temperature, switch the gas flow from N₂ to H₂.
-
Hold under flowing H₂ for 2-4 hours to re-reduce the oxidized metal particles to their active metallic state.
-
-
Final Cool Down: Switch the gas back to N₂ and allow the catalyst to cool to room temperature under an inert atmosphere before handling. The regenerated catalyst should be stored under inert conditions.
References
- ACS Catalysis. (2021). Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters.
- Intertek.
- BenchChem. (2025).
- LCGC.
- BIOENGINEER.ORG. (2025).
- ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
- Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing.
- Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?.
- Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization c
- tascon GmbH.
- Gulf Bio Analytical.
- MDPI. (2019).
- Pidilite. (2024).
- Chemistry Stack Exchange. (2017).
- Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?. YouTube.
- Patsnap. (2025).
- University of Illinois.
- Solubility of Things.
- ResearchGate. (2023).
- ScienceDirect. (1989).
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2020).
- Journal of the American Oil Chemists' Society.
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- 1. m.youtube.com [m.youtube.com]
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- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
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- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 9. scielo.br [scielo.br]
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- 11. Analysis of Catalysts | tasconusa.com [tasconusa.com]
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- 17. scs.illinois.edu [scs.illinois.edu]
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Technical Support Center: Overcoming Poor Reactivity of 2-Pyridyl Boron Reagents
Welcome to the technical support center for researchers navigating the complexities of cross-coupling reactions. As a Senior Application Scientist, I understand that the "2-pyridyl problem" is a significant and often frustrating hurdle in synthetic chemistry.[1][2][3][4] 2-Pyridyl boron reagents are notoriously difficult coupling partners due to their inherent instability and poor reactivity in standard Suzuki-Miyaura conditions.[1][2]
This guide is designed to provide you with not just solutions, but a deep, mechanistic understanding of why these reagents are challenging and how specific strategies effectively overcome these obstacles. We will move from troubleshooting common experimental failures to addressing fundamental questions, equipping you with the expertise to design robust and successful coupling reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter in the lab. The format is designed to quickly diagnose a problem and provide a scientifically-grounded solution.
Q1: My Suzuki-Miyaura reaction with a 2-pyridylboronic acid gave low to no yield, and I've mostly recovered my starting materials or observed pyridine as a byproduct. What is the primary suspect?
Answer: The most likely cause is protodeboronation . This is a non-productive side reaction where the carbon-boron bond of your reagent is cleaved by a proton source (like water or alcohol) and replaced with a carbon-hydrogen bond, yielding unsubstituted pyridine.[5][6] For 2-pyridylboronic acids, this process is exceptionally rapid, often outcompeting the desired cross-coupling reaction.[7][8]
The underlying cause is the Lewis basic nitrogen atom at the 2-position. Under neutral to basic conditions, it facilitates the formation of a highly unstable zwitterionic intermediate that rapidly fragments.[8][9]
Q2: I've confirmed protodeboronation is the issue. How can I adjust my reaction conditions to minimize it when using a 2-pyridylboronic acid?
Answer: While switching to a more stable boron reagent is the most robust solution (see Q4), you can optimize your conditions to favor the cross-coupling pathway. The goal is to reduce the rate of protodeboronation relative to the rate of transmetalation.
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[6] Switch from hydroxides (e.g., NaOH, KOH) to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[7][10] These bases are effective enough to promote the catalytic cycle but less aggressive in decomposing the boronic acid.
-
Lower the Reaction Temperature: Higher temperatures accelerate all reactions, but often have a more pronounced effect on the decomposition pathway.[6] If your catalyst system is sufficiently active, reducing the temperature (e.g., from 100 °C to 60-80 °C) can tip the kinetic balance in favor of the desired product.
-
Employ Anhydrous Conditions: While Suzuki couplings often tolerate or even benefit from some water, excess water serves as a proton source for protodeboronation.[6][11] Using anhydrous solvents (e.g., dry dioxane, toluene, or DMF) and reagents can help suppress this side reaction.[12] However, be aware that completely anhydrous conditions may slow the hydrolysis of any in-situ formed boronate esters, which can also be detrimental.[11]
Q3: My standard catalyst system (e.g., Pd(PPh₃)₄) is ineffective. What catalyst and ligand modifications are recommended?
Answer: The transmetalation step for 2-pyridyl boron reagents is notoriously slow due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair.[4][7] Standard, less active catalysts cannot overcome this kinetic barrier before the reagent decomposes.
You need a highly active catalyst system capable of facilitating rapid oxidative addition and transmetalation. The solution is to use a strong palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands .[12]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: Ligands like XPhos, SPhos, and RuPhos are the gold standard for challenging couplings. Their steric bulk promotes reductive elimination, and their electron-donating nature accelerates the oxidative addition and transmetalation steps.
-
Other effective ligands: Phosphine oxides and specific phosphine chlorides have also demonstrated high activity and air stability, making them practical choices.[13]
-
A good starting point is to screen a catalyst system like Pd₂(dba)₃ with XPhos ligand in a 1:2 Pd:ligand ratio.
Q4: I've optimized conditions with 2-pyridylboronic acid and still get poor results. Should I use a different type of boron reagent?
Answer: Yes, absolutely. This is often the most effective and reliable solution. Instead of trying to suppress the instability of the free boronic acid, you can use a derivative that is inherently stable and only generates the reactive species in situ. This is known as a "slow-release" strategy.[5][14]
| Boron Reagent Type | Structure Example | Key Advantages | Common Issues |
| Boronic Acid | 2-Py-B(OH)₂ | Commercially available. | Highly unstable; prone to rapid protodeboronation.[1][7] |
| Pinacol Boronate Ester | 2-Py-B(pin) | More stable than boronic acid. | Often still exhibits low reactivity and requires forcing conditions.[7] |
| MIDA Boronate | 2-Py-B(MIDA) | Air-stable, crystalline, easy to handle; enables slow release of boronic acid.[5][14] | May require specific activating conditions (e.g., mild base, co-solvent) for hydrolysis.[14] |
| Trifluoroborate Salt | 2-Py-BF₃K | Bench-stable crystalline solid. | Reactivity can be variable; may still be susceptible to protodeboronation.[7][15] |
| Triolborate Salt | 2-Py-B(O-CH₂CH₂)₃N | Highly reactive nucleophile. | Not commercially available, must be prepared in situ; sensitive to air/moisture.[7] |
Recommendation: For general use, 2-pyridyl MIDA boronates are the superior choice. They are robust, bench-stable solids that effectively solve the protodeboronation problem by keeping the concentration of the unstable free boronic acid extremely low throughout the reaction.[14][16]
Q5: My reaction with a stable 2-pyridyl MIDA boronate is clean but very sluggish. How can I accelerate the coupling?
Answer: This is a common observation, especially with challenging (electron-rich or sterically hindered) aryl chlorides. While the MIDA boronate solves the stability issue, the inherently slow transmetalation to palladium can still be a bottleneck.[14] The solution is often the use of a copper(I) co-catalyst .
-
Recommended Additive: Add 10-50 mol% of a copper(I) salt, such as CuI, CuCl, or Cu(OAc)₂ (which is reduced in situ).[3][17]
-
Mechanism of Action: The prevailing hypothesis is that the reaction proceeds through an alternative, faster pathway. The 2-pyridyl boron reagent first undergoes a C-B to C-Cu transmetalation to form a more nucleophilic 2-pyridyl copper intermediate. This copper species then readily transmetalates with the Ar-Pd(II)-X complex to advance the catalytic cycle.[3][14] This copper-assist circumvents the difficult direct transmetalation from boron to palladium.
In some systems, additives like diethanolamine (DEA) in combination with Cu(OAc)₂ have been shown to be exceptionally effective.[14][17]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridyl boron reagents fundamentally more challenging than other heteroaryl or arylboronic acids?
Answer: The difficulty arises from a combination of electronic and structural factors unique to the 2-pyridyl system:
-
Lewis Basicity: The nitrogen atom's lone pair can coordinate to the palladium catalyst. This non-productive binding can sequester the active catalyst, leading to inhibition or deactivation.[4]
-
Electron-Deficient Ring: The pyridine ring is electron-poor, which slows down the transmetalation step—often the rate-limiting step in the Suzuki-Miyaura cycle.[7]
-
Zwitterionic Intermediate: As mentioned, the proximity of the nitrogen to the boronic acid group allows for the formation of a zwitterionic species that is highly susceptible to protodeboronation, leading to rapid decomposition.[8][9]
Q2: Can you provide a more detailed workflow for troubleshooting a failed 2-pyridyl coupling reaction?
Answer: Certainly. A systematic approach is key to efficiently solving the problem.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from methodologies proven to be effective for challenging couplings.[14]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), 2-pyridyl MIDA boronate (1.5 equiv.), potassium phosphate (K₃PO₄, 5.0 equiv.), and copper(II) acetate (Cu(OAc)₂, 0.5 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium precatalyst (e.g., XPhos Pd G3, 5 mol %) and diethanolamine (DEA, 1.0 equiv.).
-
Reaction Assembly: Add the catalyst mixture to the reaction vial containing the substrates and base.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.125 M with respect to the aryl chloride.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Heating: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Table 2: Summary of Recommended Conditions for Overcoming Poor Reactivity
| Parameter | Standard Suzuki Conditions | Recommended for 2-Pyridyl Coupling | Rationale |
| Boron Reagent | Arylboronic Acid | 2-Pyridyl MIDA Boronate | Air-stable, prevents protodeboronation via slow release.[5][14] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ or Pd(OAc)₂ | More active precursors for generating the catalytic Pd(0) species. |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate slow catalytic steps.[12] |
| Base | Na₂CO₃, NaOH | K₃PO₄, Cs₂CO₃ | Milder bases minimize protodeboronation of the boronic acid.[6][7] |
| Additive | None | Cu(I) salt (e.g., CuI) | Accelerates transmetalation via a 2-pyridyl copper intermediate.[3][14] |
| Solvent | Dioxane/H₂O, Toluene | Anhydrous DMF, Dioxane | Anhydrous conditions suppress protodeboronation.[12] |
| Temperature | 80-110 °C | 80-100 °C (or lower if possible) | Lower temperatures can disfavor the decomposition pathway.[6] |
References
- Cook, X. A., Gombert, A., de la Cruz, J. F., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Lee, D. S., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(41), 10332-10336. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
- Adamo, C., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 6(70), 65633-65636. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 138(49), 15862-15865. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Wikipedia. (n.d.).
- Cook, X. A., Gombert, A., de la Cruz, J. F., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 133(20). [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Campeau, L. C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296-7297. [Link]
- Abu-Reziq, R., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. Organic & Biomolecular Chemistry, 12(17), 2685-2691. [Link]
- Li, J., et al. (2013). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water.
- Reddy, K. S., et al. (2013). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Letters, 15(16), 4174-4177. [Link]
- ResearchGate. (2020).
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Lewis Acid Attenuation. The Journal of Organic Chemistry, 81(22), 11130-11142. [Link]
- Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1214-1217. [Link]
- Partyka, R. A. (2011). Transmetalation of Unsaturated Carbon Nucleophiles from Boron-Containing Species to the Mid to Late d-Block Metals of Relevance to Catalytic C–X Coupling Reactions (X = C, F, N, O, Pb, S, Se, Te). Chemical Reviews, 111(3), 1529-1595. [Link]
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- Zou, G., et al. (2003). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling. Organic Letters, 5(23), 4293-4296. [Link]
- Obligacion, J. V., & Chirik, P. J. (2017). Direct Observation of Transmetalation from a Neutral Boronate Ester to a Pyridine(diimine) Iron Alkoxide. Organometallics, 36(22), 4308-4312. [Link]
- ResearchGate. (n.d.). The coupling of 2‐pyridyl−BF3K reagents. [Link]
- Comins, D. L., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6552-6555. [Link]
- ResearchGate. (n.d.). Boron-derived 2-pyridyl reagents. [Link]
- ResearchGate. (n.d.). Difficulties in 2‐pyridylation with 2‐pyridylboron reagents. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
- Emslie, D. J. H. (2015). Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds. White Rose eTheses Online. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Zhang, P., et al. (2023). Water‐Stable 2‐Pyridylboron Reagents: Pd‐Catalyzed 2‐Pyridylation Reaction of Aryl Halides. Angewandte Chemie International Edition, 62(35), e202306798. [Link]
- Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(16), 3497-3500. [Link]
- Hanna, L. G., et al. (2021). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. Journal of the American Chemical Society, 143(30), 11773-11783. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (2007).
- D'Amato, E. M., & Molander, G. A. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4583-4588. [Link]
- DTU Research Database. (n.d.). Organometallic Methods for Forming and Cleaving Carbon-Carbon Bonds. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
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- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Strategies for Regioselective Synthesis of Polysubstituted Pyridines
Welcome to the Technical Support Center for the regioselective synthesis of polysubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing highly substituted pyridine cores. Here, we address common experimental challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower your synthetic strategies.
Section 1: Classical Condensation Strategies
Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with a nitrogen source. While powerful, these reactions can present challenges in controlling regioselectivity, especially with unsymmetrical substrates.
Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization
The Hantzsch synthesis is a cornerstone multicomponent reaction for creating 1,4-dihydropyridines (DHPs), which are then oxidized to pyridines.[1][2][3][4]
Q1: My Hantzsch synthesis is resulting in a low yield of the desired pyridine. What are the likely causes and how can I optimize the reaction?
A1: Low yields in Hantzsch synthesis can often be traced back to suboptimal reaction conditions or incomplete oxidation of the intermediate dihydropyridine.[2][5]
-
Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be inefficient. Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[5] Solvent-free conditions, utilizing catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C), can also lead to high yields and shorter reaction times.[5]
-
Incomplete Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the aromatic pyridine ring.[2] If this step is not complete, the overall yield of the pyridine will be low.
-
Troubleshooting: Ensure you are using an effective oxidizing agent and the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, and ferric chloride.[2] For milder conditions, iodine in refluxing methanol can be effective, though optimization may be necessary to prevent side reactions.[2][5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of the dihydropyridine intermediate.[5]
-
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield. In unsymmetrical syntheses, the order of reagent addition is critical. To avoid the formation of undesired products, it is often advantageous to pre-form the Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) before introducing the enamine (formed from the second equivalent of the β-ketoester and ammonia).[5]
Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine.[6][7]
Q2: I am observing unexpected byproducts and poor regioselectivity in my Bohlmann-Rahtz synthesis. How can I improve the outcome?
A2: The high temperatures often required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can lead to side reactions and decomposition of starting materials.[6]
-
Decomposition of Starting Materials: Enamines, particularly those with acid-sensitive groups like tert-butyl esters, can decompose under harsh acidic conditions.[6]
-
Lowering Reaction Temperature: The cyclodehydration step can be catalyzed by various acids, such as acetic acid, zinc bromide (II), or ytterbium triflate (III), which can effectively lower the required reaction temperature and minimize side reactions.[8]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9][10][11]
Q3: My Kröhnke synthesis is giving a low yield or no product at all. What are the common pitfalls?
A3: Low or no yield in a Kröhnke synthesis can often be attributed to issues with reagent quality or reaction conditions.[9]
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl: Ensure the purity of the α,β-unsaturated ketone or aldehyde, as polymerization or degradation can occur with old or improperly stored reagents.[9]
-
Pyridinium Salt: The α-pyridinium methyl ketone salt (Kröhnke salt) is a key reactant and must be completely dry, as moisture can hinder the reaction.[9]
-
Ammonium Source: High-purity ammonium acetate is the most common nitrogen source and its quality is critical for success.[9]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. While generally mild, exceeding 140°C can promote side reactions and decomposition.[9][10] Insufficient heat may lead to an incomplete reaction.
-
Stoichiometry: Precise control of reactant stoichiometry is essential to minimize the formation of side products.[9]
-
| Parameter | Recommendation | Rationale |
| Temperature | Typically does not exceed 140°C.[9][10] | Balances reaction rate with minimizing decomposition and side reactions. |
| Solvent | Glacial acetic acid or methanol are common.[10] | Provides a suitable medium for the reaction components. |
| Reagent Purity | Use freshly purified starting materials. | Impurities can lead to side reactions and low yields.[10] |
Guareschi-Thorpe Pyridine Synthesis
This synthesis produces 2-pyridones from cyanoacetamide and a 1,3-diketone or a β-ketoester.[12][13]
Q4: My Guareschi-Thorpe synthesis is not proceeding as expected. What factors should I investigate?
A4: The success of the Guareschi-Thorpe synthesis can be sensitive to the reaction medium and the choice of nitrogen source.
-
Reaction Medium: Recent advancements have shown that conducting the reaction in an aqueous medium using ammonium carbonate can be highly effective.[14] This "green" approach often leads to high yields with no noticeable side products.[14]
-
Nitrogen Source and Promoter: Ammonium carbonate can act as both the nitrogen source for the pyridine ring and as a reaction promoter.[14] This dual role can simplify the reaction setup and improve efficiency.
-
pH Control: In aqueous media, ammonium carbonate also helps to control the pH, which can be crucial for the reaction's success.[14]
Section 2: Ring Expansion and Rearrangement Strategies
Ciamician-Dennstedt Rearrangement
This reaction involves the expansion of a pyrrole ring into a 3-halogenated pyridine ring using a dihalocarbene.[15][16][17][18]
Q5: I am having trouble with the Ciamician-Dennstedt rearrangement. What are the critical parameters for this reaction?
A5: The Ciamician-Dennstedt rearrangement relies on the in-situ generation of a dihalocarbene, which then reacts with the pyrrole.[15][16]
-
Carbene Generation: The dihalocarbene is typically formed by reacting a haloform (like chloroform) with a strong base.[16][18] The choice and concentration of the base are critical.
-
Reaction Conditions: The reaction is typically heated in an alkaline solution.[15][17] The temperature and reaction time should be carefully optimized for the specific substrate.
-
Intermediate Stability: The reaction proceeds through an unstable dihalogenocyclopropane intermediate.[15][17] The reaction conditions must allow for the formation and subsequent rearrangement of this intermediate to the desired 3-halogenopyridine.
Section 3: Modern Transition-Metal-Catalyzed Strategies
Transition-metal catalysis has revolutionized the synthesis of polysubstituted pyridines, offering high regioselectivity that is often difficult to achieve with classical methods.[19]
Q6: How can I control the regioselectivity (C2, C3, or C4) in transition-metal-catalyzed C-H functionalization of pyridines?
A6: Controlling regioselectivity in C-H functionalization of pyridines is a significant challenge due to the presence of the Lewis-basic nitrogen atom and the different reactivities of the C-H bonds.[20] Several strategies have been developed to address this.[20]
-
C2-Selective Functionalization: The C2 position is often the most electronically favored for metalation due to the directing effect of the nitrogen atom.[19] Many transition-metal catalysts inherently favor C2 functionalization.
-
C3 and C4-Selective Functionalization: Achieving selectivity at the C3 and C4 positions often requires more sophisticated approaches:
-
Directing Groups: The use of transient or removable directing groups can steer the catalyst to a specific C-H bond.[20]
-
Ligand Design: The design of the ligand coordinated to the metal center plays a crucial role in controlling regioselectivity.[20][21] Bulky ligands can sterically hinder reaction at the C2 position, favoring functionalization at C3 or C4.
-
Lewis Acid Additives: The addition of a Lewis acid can coordinate to the pyridine nitrogen, altering the electronic properties of the ring and influencing the site of C-H activation.[22]
-
-
Catalyst-Controlled Borylation: Recent advances in iridium-catalyzed C-H borylation have demonstrated remarkable regioselectivity.[22] The choice of catalyst and ligands can direct the borylation to the para- (C4), meta- (C3), or ortho- (C2) position with high selectivity.[22]
Troubleshooting Catalyst Poisoning
Q7: My transition-metal-catalyzed reaction is sluggish or fails completely. Could catalyst poisoning be the issue?
A7: Yes, the strong coordination of the pyridine nitrogen to the metal center can often "poison" the catalyst, rendering it inactive.[21]
-
Mitigation Strategies:
-
Use of a Lewis Acid: As mentioned above, a Lewis acid can bind to the pyridine nitrogen, preventing it from deactivating the catalyst.
-
N-Oxide Strategy: Converting the pyridine to its N-oxide derivative can temporarily mask the Lewis basicity of the nitrogen, allowing the C-H functionalization to proceed. The N-oxide can then be removed in a subsequent step.
-
Ligand Choice: Certain ligands can modulate the electronic properties of the metal center, making it less susceptible to coordination by the pyridine nitrogen.
-
Experimental Workflow: A Generalized Approach for Catalyst Screening in C-H Functionalization
Caption: A generalized workflow for catalyst screening.
Section 4: Cycloaddition Strategies
[2+2+2] Cycloadditions
Transition-metal-catalyzed [2+2+2] cycloadditions of two alkyne molecules and a nitrile offer a powerful and atom-economical route to highly substituted pyridines.[23]
Q8: What are the key factors for achieving high regioselectivity in [2+2+2] cycloadditions for pyridine synthesis?
A8: Regioselectivity in these reactions is primarily governed by the electronic and steric properties of the alkyne and nitrile substrates, as well as the nature of the catalyst and ligands.
-
Substrate Control: Using diynes and nitriles, or alkynyl nitriles and alkynes, can help to avoid problems with regioselectivity. The reaction often favors the less sterically hindered orientation of the resulting pyridine.[24]
-
Catalyst and Ligand Effects: Cobalt and other transition metals are commonly used as catalysts. The choice of chiral ligands can enable enantioselective synthesis of pyridines with all-carbon quaternary centers.[23] The substituents on the ligands can have a significant impact on both the regio- and enantioselectivity of the reaction.[23]
References
- Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Established strategies for controlling regioselectivity in C−H activation of pyridine. - ResearchGate.
- troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines.
- Ciamician-Dennstedt rearrangement - Chemistry Online.
- Pyridine Synthesis: Cliff Notes - Baran Lab.
- Transition-Metal-Catalyzed Regioselective C–H Borylation of Pyridines.
- Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals | Request PDF - ResearchGate.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung.
- Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs - Chemistry School.
- Ciamician-Dennstedt Rearrangement.
- troubleshooting low yields in the Hantzsch dihydropyridine synthesis - Benchchem.
- Ciamician–Dennstedt rearrangement - Wikipedia.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI.
- Transition‐metal‐catalyzed asymmetric [2+2+2] pyridine synthesis. - ResearchGate.
- Hantzsch pyridine synthesis - Wikipedia.
- Ciamician-Dennstedt rearrangement reaction: background and... - ResearchGate.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI.
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.
- Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI.
- Guareschi-Thorpe synthesis of pyridine - Química Organica.org.
- Bohlmann–Rahtz pyridine synthesis - Wikipedia.
- Guareschi-Thorpe Condensation.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing.
- Icilio Guareschi and his amazing “1897 reaction” - PMC - PubMed Central - NIH.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE.
- Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC.
- Kröhnke pyridine synthesis - Wikipedia.
- Chemo- and Regioselective Assembly of Polysubstituted Pyridines and Isoquinolines from Isocyanides, Arynes, and Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications.
- Learning from the Hantzsch synthesis.
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH.
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines - ChemRxiv.
- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed.
Sources
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- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
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- 8. jk-sci.com [jk-sci.com]
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- 23. researchgate.net [researchgate.net]
- 24. baranlab.org [baranlab.org]
Troubleshooting low yields in pyridine N-oxide synthesis
Welcome to the technical support center for pyridine N-oxide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental transformation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields
Low yields in pyridine N-oxide synthesis can often be traced back to a few critical experimental parameters. This section is structured to help you diagnose and resolve these issues systematically.
Question 1: My reaction seems incomplete, and I'm recovering a significant amount of starting pyridine. What are the likely causes and solutions?
Incomplete conversion is a frequent hurdle. Let's break down the potential culprits:
Potential Cause 1: Inactive or Insufficient Oxidizing Agent.
-
Expertise & Experience: Peroxy acids, the workhorses for this oxidation, can degrade over time, especially if not stored correctly. Hydrogen peroxide solutions can also lose their potency. It is crucial to use a fresh, properly assayed oxidizing agent. The stoichiometry is also critical; an insufficient amount will naturally lead to incomplete conversion.
-
Troubleshooting Steps:
-
Verify Oxidant Activity: If using a commercial peracetic acid solution or m-Chloroperoxybenzoic acid (m-CPBA), check the expiration date and storage conditions. For hydrogen peroxide, it's advisable to determine its concentration by titration before use.[1]
-
Adjust Stoichiometry: A slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.[2] However, a large excess can sometimes lead to side reactions, so optimization may be necessary.
-
Consider an Alternative Oxidant: If one type of peroxy acid is giving poor results, consider alternatives. Common choices include peracetic acid (often generated in situ from hydrogen peroxide and acetic acid), m-CPBA, perbenzoic acid, or urea-hydrogen peroxide adduct (UHP).[1][3][4]
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Expertise & Experience: The oxidation of pyridine is an exothermic reaction.[1] Insufficient cooling can lead to a rapid temperature increase, which can decompose the peroxy acid. Conversely, a temperature that is too low will result in a sluggish reaction.
-
Troubleshooting Steps:
-
Controlled Addition: Add the oxidizing agent portion-wise or via a dropping funnel to maintain the desired temperature range.[1] Vigorous stirring is essential for even heat distribution.
-
Optimize Temperature: For the oxidation of pyridine with peracetic acid, a temperature of 70-85°C is often recommended.[1][5] When using m-CPBA, the reaction is typically performed at a lower temperature, often starting at 0-5°C and then warming to room temperature.[2]
-
Potential Cause 3: Inappropriate Solvent.
-
Expertise & Experience: The choice of solvent can influence the reaction rate and work-up. Acetic acid is commonly used when generating peracetic acid in situ.[1] For m-CPBA, chlorinated solvents like dichloromethane (DCM) are frequently employed.[2]
-
Troubleshooting Steps:
-
Ensure Solubility: Both the pyridine substrate and the oxidizing agent should be soluble in the chosen solvent.
-
Consider Solvent Polarity: A more polar solvent can sometimes accelerate the reaction.
-
Question 2: My crude product is dark and appears to contain significant impurities. How can I improve the purity and final yield?
Product degradation and side reactions can significantly impact both yield and purity.
Potential Cause 1: Over-oxidation or Side Reactions.
-
Expertise & Experience: While pyridine N-oxides are generally stable, prolonged reaction times or excessive temperatures in the presence of a strong oxidizing agent can lead to the formation of undesired byproducts.[6] The N-oxide ring is more activated towards electrophilic substitution than pyridine itself, which can lead to further reactions.[7][8]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to minimize byproduct formation.
-
Control Temperature: As mentioned previously, maintaining the optimal reaction temperature is crucial to prevent side reactions.
-
Quench the Reaction: After completion, it is important to destroy any excess peroxide. This can be achieved by adding a reducing agent like sodium bisulfite or sodium thiosulfate.[9] Caution: Never attempt to distill the reaction mixture before quenching all residual peroxides, as this can lead to explosive decomposition.[1]
-
Potential Cause 2: Difficulties in Product Isolation.
-
Expertise & Experience: Pyridine N-oxide is a highly polar and often hygroscopic solid.[8][10][11] This can make its extraction and purification challenging, leading to product loss during work-up.
-
Troubleshooting Steps:
-
pH Adjustment: During aqueous work-up, the pH of the solution can be critical. Adjusting the pH to a slightly acidic range (e.g., 4-5) can sometimes aid in the separation of the product from byproducts.[2]
-
Extraction: Due to its polarity, pyridine N-oxide may not be efficiently extracted with common non-polar organic solvents. Chloroform or dichloromethane are often more effective. Continuous extraction may be necessary for quantitative recovery.
-
Purification:
-
Distillation: For pyridine N-oxide itself, vacuum distillation is a common purification method. It is crucial to maintain a low pressure (≤1 mm Hg) and not to exceed a bath temperature of 130°C to avoid decomposition.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.
-
Column Chromatography: For substituted pyridine N-oxides, silica gel column chromatography may be necessary, but the polar nature of the product can sometimes lead to tailing. Using a more polar eluent system (e.g., dichloromethane/methanol) can help.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent should I choose for my synthesis?
The choice of oxidizing agent depends on several factors, including the scale of the reaction, the reactivity of the pyridine substrate, and safety considerations.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Peracetic Acid (from H₂O₂/AcOH) | Acetic acid, 70-85°C | Inexpensive, readily available reagents | Exothermic, requires careful temperature control |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0°C to RT | Milder conditions, often higher yields for sensitive substrates | More expensive, shock-sensitive[12] |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in various solvents | Stable, inexpensive, easy to handle | May require longer reaction times |
| Sodium Percarbonate | Rhenium-based catalyst | Efficient, mild conditions | Requires a metal catalyst |
Q2: How can I be sure my reaction has gone to completion?
Monitoring the reaction by Thin Layer Chromatography (TLC) is a simple and effective method. A co-spot of your starting material and the reaction mixture will show the disappearance of the starting material spot upon completion.
Q3: My purified pyridine N-oxide is a liquid/oil, but the literature reports it as a solid. What could be the issue?
Pyridine N-oxide and many of its derivatives are highly hygroscopic, meaning they readily absorb moisture from the air.[10][11] The presence of even small amounts of water can depress the melting point, causing the product to appear as an oil.
-
Solution: To obtain a solid product, it is essential to rigorously dry your final product. This can be achieved by azeotropic distillation with toluene or by drying under high vacuum.[11] Storing the product in a desiccator over a strong drying agent is also recommended.
Q4: What are the key safety precautions I should take during this synthesis?
Working with peroxy compounds requires strict adherence to safety protocols.
-
Always work behind a safety shield. [1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. [10][13][14]
-
Add the oxidizing agent slowly and with efficient stirring to control the exothermic reaction. [1]
-
Never distill a reaction mixture containing residual peroxides. [1] Always perform a quench step to destroy excess oxidant.
-
Dispose of all chemical waste according to your institution's guidelines.
Visualizing the Process
Reaction Mechanism: Oxidation of Pyridine with a Peroxy Acid
Caption: General mechanism for the N-oxidation of pyridine.
Experimental Workflow for Pyridine N-Oxide Synthesis
Caption: A typical experimental workflow for synthesis.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for troubleshooting low yields.
References
- Mosher, H. S.; Turner, L.; Carlsmith, A. Pyridine-N-oxide. Org. Synth.1953, 33, 79. [Link]
- Gáspár, A.; et al. Preparation of Pyridine N-oxide Derivatives in Microreactor. Period. Polytech. Chem. Eng.2014, 58(2), 195-203. [Link]
- ChemTube3D. Pyridine N-Oxide-structure. University of Liverpool. [Link]
- NotEvans. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. (2017). [Link]
- Organic Chemistry Portal.
- ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. University of Liverpool. [Link]
- Química Organica.org.
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
- Youssif, S. Recent trends in the chemistry of pyridine N-oxides. Arkivoc2001, (i), 242-268. [Link]
- Baran, P. S.; Weickgenannt, A. Pyridine N-Oxides. Baran Lab Group Meeting. (2012). [Link]
- Wikipedia. Pyridine-N-oxide. [Link]
- Reddit. How to dry pyridine N-oxide obtained commerically. r/Chempros. (2025). [Link]
- Zaragoza, F. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. (2022). [Link]
- Youssif, S. Recent Trends in the Chemistry of Pyridine N-Oxides.
- Gáspár, A.; et al. Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering2014, 58(2), 195-203. [Link]
- Reddit. Preparation and Alkylation of N-Oxide Pyridine. r/OrganicChemistry. (2021). [Link]
- Unacademy. Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc. YouTube. (2021). [Link]
- ResearchGate.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. N-oxide synthesis by oxidation [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. m.youtube.com [m.youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. reddit.com [reddit.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. aksci.com [aksci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Enhancing Selectivity in Cross-Coupling Reactions of Dihalogenated Pyridines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for regioselective cross-coupling of dihalogenated pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the site of functionalization on these critical heterocyclic scaffolds. Here, we move beyond simple protocols to explore the underlying principles that govern selectivity, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Fundamentals of Selectivity
Before diving into specific troubleshooting scenarios, it's crucial to grasp the core principles that dictate where a cross-coupling reaction will occur on a dihalogenated pyridine ring. Selectivity is not random; it is a predictable outcome based on a hierarchy of electronic, steric, and catalyst-controlled factors.
-
Innate Electronic Bias: The pyridine nitrogen atom exerts a strong electron-withdrawing effect, polarizing the ring. This makes the C2 and C6 positions (α-positions) more electron-deficient and generally more susceptible to oxidative addition by a Pd(0) catalyst.[1][2] The C4 position (γ-position) is also activated, but often to a lesser extent than C2. This inherent bias means that for many "standard" catalyst systems, reaction at the C2-halide is the conventional or "innate" outcome.[1][3]
-
Halogen Reactivity: The strength of the carbon-halogen (C-X) bond is a primary determinant. The rate of oxidative addition, often the rate-determining step, follows the trend I > Br > OTf > Cl > F.[4][5] When a pyridine ring contains two different halogens (e.g., 2-chloro-4-bromopyridine), the reaction will almost always occur at the more reactive halogen (bromine) first. The real challenge, and the focus of this guide, arises when the two halogens are identical.
-
Catalyst and Ligand System: This is the most powerful tool for overriding the innate electronic bias of the substrate. The steric and electronic properties of the ligand bound to the palladium center can dramatically influence which C-X bond is activated.[1][6] As we will explore, bulky ligands can completely invert the conventional selectivity.[3]
-
Catalyst Speciation: The nature of the active catalyst—whether it's a mononuclear Pd(0) species, a cluster, or a nanoparticle—can profoundly impact regioselectivity.[7][8] In some cases, removing strongly coordinating ligands altogether leads to the formation of different catalytic species and results in unprecedented selectivity.[1][7]
Section 2: Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding selectivity in dihalopyridine couplings.
Q1: Why is my Suzuki reaction on 2,4-dichloropyridine defaulting to the C2 position?
This is the expected "conventional" selectivity. The C2 position is electronically activated due to its proximity to the nitrogen atom, making the C2-Cl bond weaker and more susceptible to oxidative addition by standard Pd(0) catalysts, particularly those with less bulky ligands like PPh₃ or dppf.[1][3] This outcome is consistent with theoretical models that consider bond dissociation energies and substrate-catalyst interaction energies.[2][3]
Q2: I need to couple at the C4 position of 2,4-dichloropyridine. Is this feasible?
Absolutely. Achieving C4 selectivity is a well-documented example of "unconventional" or catalyst-controlled selectivity. The key is to use a catalyst system that disfavors the electronically preferred C2 position. This is most commonly achieved by introducing significant steric bulk around the palladium center using N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or by employing ligand-free conditions.[1][3][9]
Q3: What is the general reactivity order for different dihalopyridine isomers?
While specific outcomes are highly dependent on the reaction conditions, a general trend based on electronic activation can be summarized:
-
2,4-Dihalopyridines: C2 is conventionally more reactive than C4.[1]
-
2,5-Dihalopyridines: C2 is overwhelmingly more reactive than C5 under most conditions.[1]
-
2,6-Dihalopyridines: The two positions are electronically equivalent. Monofunctionalization is often challenging due to the propensity for difunctionalization.
-
3,5-Dihalopyridines: Both positions are electronically similar, but often less reactive than α- or γ-positions. Selectivity can be difficult to control without other directing groups.
Q4: Can I perform two different cross-coupling reactions sequentially on the same dihalopyridine?
Yes, this is a primary application for these substrates in discovery chemistry.[1] By carefully selecting conditions for the first coupling to achieve high monoselectivity, you are left with a new halopyridine that can be subjected to a second, different coupling reaction. For example, a C4-selective Suzuki coupling on 2,4-dichloropyridine yields a 4-aryl-2-chloropyridine intermediate, which can then undergo a subsequent Buchwald-Hartwig amination at the C2 position.[3]
Section 3: Troubleshooting Guides
This section provides a systematic, cause-and-effect approach to solving common experimental problems.
Problem 1: Poor or No Regioselectivity in 2,4-Dichloropyridine Coupling
You are obtaining a mixture of C2- and C4-coupled products, or the ratio is not matching the desired outcome.
Caption: A decision-making workflow to reduce diarylation.
-
Cause: Excess Nucleophile. The most straightforward cause is having too much of your coupling partner available after the first reaction is complete.
-
Solution: Carefully control your stoichiometry. Use no more than 1.0-1.2 equivalents of your nucleophile (e.g., boronic acid, organozinc). While a slight excess is often used to ensure full consumption of the starting material, a large excess will drive the reaction towards difunctionalization.
-
-
Cause: Ligand-Induced "Ring-Walking". This is a more complex mechanistic issue. Bulky ligands (the same ones that are excellent for C4-selectivity) can promote a phenomenon where the Pd(0) catalyst, after the first reductive elimination, remains coordinated to the π-system of the newly formed mon-arylated product. I[10]nstead of dissociating into the solution, it can "walk" over to the remaining C-X bond and perform a second, intramolecular oxidative addition, leading to high levels of diarylation even at low conversion. [10] * Solution 1: Add a Coordinating Additive. The key to preventing this is to displace the Pd(0) catalyst from the product's π-system. Small, coordinating additives like DMSO have been shown to effectively displace the palladium complex, releasing it back into the solution and largely suppressing overfunctionalization. A[10]dding a small amount of DMSO to the reaction can be a simple and effective fix.
-
Solution 2: Precatalyst Structure. The structure of the palladium precatalyst can also impact selectivity and the propensity for diarylation. I[10]f you are using a simple source like Pd₂(dba)₃, consider switching to a well-defined precatalyst (e.g., a G3 or G4 palladacycle) which can sometimes offer more controlled behavior.
-
-
Cause: Reaction Conditions. Higher temperatures and longer reaction times provide more opportunity for the second, slower coupling to occur.
-
Solution: Monitor your reaction closely by TLC or LC-MS. As soon as the dihalopyridine starting material is consumed, quench the reaction. Avoid arbitrarily long reaction times. Additionally, try running the reaction at a lower temperature. While this will slow down both reactions, it may disproportionately slow the second coupling, improving selectivity for the mono-coupled product.
-
Section 4: Key Experimental Protocols
The following protocols are provided as validated starting points. Optimization for your specific substrate is likely necessary.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies known to favor C4-arylation using a bulky NHC ligand. [3] Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
(η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst (2 mol %)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v mixture), degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyridine, the arylboronic acid, and potassium carbonate.
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. 5[11]. Using a syringe, add the degassed dioxane/water solvent mixture.
-
Place the vial in a preheated oil bath or heating block set to the desired temperature (start with room temperature and increase to 60-80 °C if no reaction occurs). 7[3]. Stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is based on conditions developed for highly regioselective amination at the C2 position. [12][13] Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Aniline or heterocyclic amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)
-
Xantphos (4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide under an inert atmosphere.
-
Add the degassed toluene, followed by the amine and then the 2,4-dichloropyridine.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Neufeldt, S. R., & Larson, N. G. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Ratnikov, M. O., & Doyle, A. G. (2010). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 51(35), 4674-4676.
- Piras, C. C., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693.
- Václavík, J., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1978.
- Larson, N. G., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 146(16), 11046–11056.
- Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 8(25), 5741–5744.
- Piras, C. C., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693.
- Wang, D., & Wang, J. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis, 52(18), 2599-2612.
- Larson, N. G., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7113–7123.
- Larson, N. G., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7113-7123.
- Technical Support Center: Troubleshooting Common Issues in Furo[2,3-b]pyridine Cross-Coupling Reactions. (2025). BenchChem.
- Piras, C. C., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693.
- Rao, M. L. N., & Dhanorkar, R. J. (2014). Triarylbismuthanes as Threefold Aryl-Transfer Reagents in Regioselective Cross-Coupling Reactions with Bromopyridines and Quinolines. European Journal of Organic Chemistry, 2014(23), 5214-5228.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Organic Chemistry Portal.
- Smith, A. M., et al. (2014). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Synlett, 25(01), 71-74.
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analytical Validation of Pyridine Derivatives
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pyridine derivatives is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of these compounds due to its versatility, robustness, and high resolving power. This guide provides an in-depth comparison of HPLC methodologies for the analytical validation of pyridine derivatives, grounded in scientific principles and regulatory standards. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you in your analytical endeavors.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2] For pyridine derivatives, which form the backbone of numerous pharmaceuticals and specialty chemicals, a validated HPLC method ensures the integrity of data for quality control, stability testing, and impurity profiling. The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and United States Pharmacopeia (USP) provide a framework for this validation process, outlining key parameters that must be assessed.[3][4][5][6][7]
Core Validation Parameters: A Comparative Overview
The selection of an HPLC method for a specific pyridine derivative is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. The validation of any chosen method revolves around a set of core parameters that demonstrate its suitability.[8]
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Significance in Pyridine Derivative Analysis |
| Specificity/Selectivity | The method should unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | Crucial for distinguishing the target pyridine derivative from structurally similar impurities or degradation products that may share the pyridine core. |
| Linearity | A linear relationship between concentration and response should be demonstrated across the analytical range. Correlation coefficient (r²) is typically ≥ 0.99. | Establishes the method's ability to provide quantitative results that are directly proportional to the concentration of the pyridine derivative over a defined range. |
| Accuracy | The closeness of test results to the true value. Typically expressed as percent recovery of a known amount of analyte. | Ensures the measured amount of the pyridine derivative in a sample is a true representation of its actual content. For assays, this is often 98.0% to 102.0%.[9] |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | Demonstrates the consistency and reproducibility of the method. For drug substance and product assays, a typical RSD is ≤ 2%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Important for impurity profiling, where trace levels of potentially toxic pyridine-related impurities must be identified. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Essential for the accurate measurement of low-level impurities or for the analysis of pyridine derivatives in biological matrices. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of the method's reliability during normal usage and its transferability between laboratories.[10] |
Comparative Analysis of HPLC Methodologies for Pyridine Derivatives
The diverse chemical nature of pyridine derivatives necessitates a tailored approach to HPLC method development and validation. The choice between different stationary phases, mobile phase compositions, and detection techniques significantly impacts the performance of the analytical method.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Many Pyridine Derivatives
RP-HPLC is the most common mode of chromatography used for the analysis of a wide range of pyridine derivatives due to its versatility in separating compounds with varying polarities.[11]
Causality Behind Experimental Choices:
-
Stationary Phase: C18 (octadecylsilane) columns are the standard choice, offering excellent hydrophobic retention for many pyridine derivatives.[12] For more polar pyridine derivatives, C8 or columns with polar-embedded groups may provide better retention and peak shape.
-
Mobile Phase: A mixture of water or buffer and a miscible organic solvent (typically acetonitrile or methanol) is used. The organic solvent content is optimized to achieve adequate retention and separation. For basic pyridine derivatives, which can exhibit poor peak shape due to interactions with residual silanols on the silica support, the addition of a modifier to the mobile phase is critical. Common modifiers include:
-
Acids (e.g., formic acid, trifluoroacetic acid): These protonate the basic pyridine nitrogen, leading to a single ionic species and improving peak symmetry. A mobile phase of acetonitrile and water with a phosphoric acid modifier is a common starting point.[13]
-
Buffers (e.g., phosphate, acetate): Controlling the pH of the mobile phase is crucial for consistent retention and peak shape, especially for ionizable pyridine derivatives.
-
-
Detector: UV detection is widely used, as the pyridine ring is a strong chromophore. The detection wavelength is selected at the absorbance maximum (λmax) of the derivative to ensure high sensitivity.[14] A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and identification of co-eluting impurities.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Highly Polar Pyridine Derivatives
For highly polar pyridine derivatives that are poorly retained on traditional RP-HPLC columns, HILIC offers a viable alternative.
Causality Behind Experimental Choices:
-
Stationary Phase: HILIC employs polar stationary phases (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities).
-
Mobile Phase: The mobile phase consists of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous or polar solvent. This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes.
-
Advantages: HILIC can provide enhanced retention for very polar pyridine derivatives, such as certain metabolites or degradation products, which might otherwise elute in the void volume in RP-HPLC.
Ion-Pair Chromatography: Enhancing Retention of Ionic Pyridine Derivatives
For pyridine derivatives that exist as ions in solution, ion-pair chromatography can be employed to improve retention and selectivity.
Causality Behind Experimental Choices:
-
Mechanism: An ion-pairing reagent (e.g., alkyl sulfonates for basic pyridines) is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, which can then be retained by a non-polar stationary phase like C18.
-
Considerations: While effective, ion-pair chromatography can lead to longer column equilibration times and potential for baseline noise. It is also generally not compatible with mass spectrometry (MS) detection.[15]
Experimental Protocols: A Step-by-Step Approach
The following protocols provide a starting point for the development and validation of an HPLC method for a generic pyridine derivative. It is essential to optimize these conditions for the specific analyte of interest.
Protocol 1: General Purpose RP-HPLC Method for a Neutral or Moderately Basic Pyridine Derivative
Caption: General workflow for HPLC method development and validation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water containing 0.1% formic acid. The exact composition should be optimized to achieve a retention time of approximately 5-10 minutes with good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the pyridine derivative, determined by scanning a standard solution with the PDA detector.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of the pyridine derivative in a suitable diluent (e.g., a mixture of ACN and water) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing the pyridine derivative in the diluent to achieve a final concentration within the linear range of the method.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column.
3. Validation Experiments:
-
Specificity: Inject the diluent, a placebo (if applicable), the standard solution, and the sample solution. Assess for any interfering peaks at the retention time of the analyte. Use the PDA detector to evaluate peak purity.
-
Linearity: Prepare a series of at least five concentrations of the standard solution spanning the expected range of the samples. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the pyridine derivative at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percent recovery.
-
Precision (Repeatability): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration and calculate the %RSD of the results.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.
-
LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) and assess the impact on the results.
Data Presentation: A Comparative Summary
The following table presents hypothetical but realistic comparative data for two different HPLC methods for the analysis of a fictional pyridine derivative, "Pyridinil." Method A is a standard RP-HPLC method, while Method B is a HILIC method developed for a highly polar impurity.
| Validation Parameter | Method A (RP-HPLC for Pyridinil Assay) | Method B (HILIC for Polar Impurity) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 97.5% - 103.0% |
| Precision (%RSD) | ≤ 1.0% | ≤ 2.5% |
| LOD | 0.05 µg/mL | 0.1 µg/mL |
| LOQ | 0.15 µg/mL | 0.3 µg/mL |
| Robustness | Passed | Passed |
Caption: Interconnectedness of validation parameters for a robust HPLC method.
Conclusion: A Foundation for Reliable Analysis
The successful validation of an HPLC method for pyridine derivatives is a critical step in drug development and quality control, ensuring the generation of accurate and reliable data. This guide has provided a comparative overview of common HPLC methodologies, the rationale behind experimental choices, and a framework for conducting validation studies in accordance with regulatory expectations. By understanding the interplay between the physicochemical properties of the analyte and the chromatographic conditions, researchers can develop and validate robust and fit-for-purpose HPLC methods for this important class of compounds. The principles and protocols outlined herein serve as a foundation for building a comprehensive analytical control strategy for any pyridine derivative.
References
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- U.S. Pharmacopeia.
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- Pharmaguideline.
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- AMSbiopharma.
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- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 2023. [Link]
- IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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A Researcher's Guide to Pyridine Hydrogenation: A Comparative Analysis of Catalytic Systems
Introduction: The Enduring Importance of the Piperidine Moiety
For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidines through the hydrogenation of pyridines is a critical transformation. Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals, forming the core of numerous FDA-approved drugs.[1][2][3] The direct, atom-economical hydrogenation of the stable pyridine ring to its saturated piperidine counterpart is the most elegant synthetic route.[2]
However, this seemingly straightforward reaction is fraught with challenges. The inherent aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[2][4] Furthermore, the Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product can act as a catalyst poison, leading to deactivation.[1][2] For substrates bearing additional functionalities, achieving chemoselectivity—the selective reduction of the pyridine ring while leaving other groups untouched—is a paramount concern.[2]
This guide provides an in-depth, objective comparison of various catalytic systems for pyridine hydrogenation, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific application. We will delve into the performance of noble metal, non-noble metal, and emerging catalytic technologies, explaining the causality behind their performance and providing practical, field-proven protocols.
The Landscape of Catalysis: A Strategic Overview
The choice of catalyst for pyridine hydrogenation is a critical decision, balancing factors of activity, selectivity, cost, and reaction conditions.[1] Catalytic systems can be broadly categorized into heterogeneous and homogeneous, with recent advancements also bringing electrocatalytic and metal-free methods to the forefront.
-
Heterogeneous Catalysts: These are the workhorses of industrial applications, prized for their ease of separation from the reaction mixture and potential for recycling.[2] They typically consist of metal nanoparticles dispersed on a high-surface-area support.
-
Homogeneous Catalysts: Operating in the same phase as the reactants, these catalysts often exhibit superior activity and selectivity under milder conditions. However, their separation from the final product can be challenging.[2][5]
-
Electrocatalysis: A burgeoning field, electrocatalytic hydrogenation offers a sustainable alternative, using electricity to drive the reaction at ambient temperature and pressure, thereby avoiding the need for high-pressure gaseous hydrogen.[6][7]
The general reaction pathway involves the stepwise addition of three molecules of hydrogen across the pyridine ring.
Caption: Simplified reaction pathway for pyridine hydrogenation.
Part 1: Noble Metal-Based Heterogeneous Catalysts: The High-Performance Tier
Noble metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), platinum (Pt), and palladium (Pd), are renowned for their high activity, often enabling pyridine hydrogenation under significantly milder conditions than their non-noble counterparts.[1][4]
Rhodium (Rh): The Apex of Activity
Rhodium-based catalysts are frequently cited as the most active for pyridine hydrogenation, demonstrating remarkable efficiency even at low temperatures and pressures.[8] Commercially available rhodium(III) oxide (Rh₂O₃) has emerged as a robust and practical catalyst for reducing a wide variety of functionalized pyridines under mild conditions (e.g., 40°C and 5 bar H₂).[9] Carbon-supported rhodium (Rh/C) is also highly effective.[1][9]
A key advantage of rhodium is its high selectivity, minimizing the undesired side reaction of C-N bond cleavage (over-reduction) that can lead to ring-opened byproducts.[8] Recent breakthroughs in electrocatalysis have highlighted rhodium's unique capabilities; a carbon-supported rhodium catalyst (Rh/KB) in an anion-exchange membrane (AEM) electrolyzer can achieve quantitative conversion of pyridine to piperidine at ambient temperature and pressure with up to 99% current efficiency.[6][7] Mechanistic studies suggest that the reduction of surface Rh oxides to Rh(0) is crucial for catalytic activity and that the moderate interaction of the Rh(0) surface with the piperidine product facilitates its desorption, which is often the rate-determining step.[6][7]
Platinum (Pt) and Palladium (Pd): Versatile and Widely Used
Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a versatile and effective catalyst for a broad range of substituted pyridines.[2][4] It often requires acidic solvents, such as glacial acetic acid, to enhance its activity.[2][4] The acid protonates the pyridine ring, making it more susceptible to reduction.[2] While effective, PtO₂ can sometimes be less active than rhodium, requiring higher pressures (50-70 bar) for complete conversion.[4]
Palladium on carbon (Pd/C) is another extensively used catalyst.[2][8] Like PtO₂, its efficacy is often enhanced in the presence of acidic additives.[2] Bimetallic palladium catalysts, such as those incorporating silver or copper, have shown to increase activity due to the formation of very small (2–3 nm) nanoparticles, achieving 99% conversion and 99% selectivity under relatively mild conditions (60°C, 70 atm H₂).[5]
Ruthenium (Ru): A Cost-Effective Noble Metal
Ruthenium catalysts, often supported on carbon (Ru/C) or alumina, present a cost-effective alternative within the noble metal family. Bimetallic systems, such as Ru-Pd on activated carbon (Ru-Pd/Ac), have demonstrated excellent activity and 100% selectivity for piperidine, achieving over 99% pyridine conversion at 100°C and 3.0 MPa H₂.[10]
Comparative Performance Data
| Catalyst | Support/Solvent | Temperature (°C) | Pressure (bar/atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Rh₂O₃ | TFE | 40 | 5 | 16 | >99 | >99 | [8][9] |
| Rh/C | Various | 25-80 | 5-70 | 1-24 | High | High | [1] |
| PtO₂ | Acetic Acid | Room Temp. | 50-70 | 6-10 | >95 | High | [2][4] |
| Pd/C | Acetic Acid | 25 | 1 | 24 | >99 | >99 | [11] |
| Ru-Pd/Ac | None | 100 | 30 | 1 | >99 | 100 | [10] |
| Raney Ni | None | 120-170 | 150-300 | - | High | High | [1] |
Note: TFE = 2,2,2-Trifluoroethanol. Performance metrics can vary significantly with substrate and exact conditions.
Part 2: Non-Noble Metal-Based Catalysts: The Industrial Standard
For large-scale industrial synthesis, economic considerations often favor non-noble metal catalysts. While they typically require more forcing reaction conditions (higher temperatures and pressures), their low cost is a significant advantage.[1]
Nickel (Ni): The Cost-Effective Workhorse
Raney Nickel is a widely used catalyst in industrial settings for pyridine hydrogenation.[1][8] It is significantly more cost-effective than noble metals but demands harsh process parameters, often requiring temperatures of 120-170°C and hydrogen pressures of 150-300 atm to achieve high conversion.[1] Despite these requirements, its affordability makes it a mainstay for bulk chemical production.
Cobalt (Co) and Molybdenum (Mo): Alternative Systems
Catalysts based on cobalt and molybdenum have also been investigated. For instance, an alumina-supported cobalt-molybdate catalyst has been used for vapor-phase pyridine hydrogenation.[12] However, catalyst deactivation can be a significant issue with some non-noble systems. Molybdenum-based homogeneous catalysts have been studied, but were found to be susceptible to deactivation through C-H activation of the pyridine ring itself, forming stable organometallic complexes that are catalytically inactive.[13][14]
Part 3: Experimental Protocols: From Bench to Practice
The following sections provide detailed, step-by-step methodologies for key experiments, designed to be self-validating and reproducible.
Workflow for a Typical Hydrogenation Experiment
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Mild Hydrogenation using Rh₂O₃
This protocol is adapted from methodologies demonstrating the high activity of rhodium oxide under mild conditions.[8][9]
Materials:
-
Pyridine substrate (0.8 mmol, 1.0 eq)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
High-purity hydrogen gas
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Reactor Setup: Place the Rh₂O₃ catalyst (1.0 mg) into a glass vial containing a magnetic stir bar. Add the pyridine substrate (0.8 mmol).
-
Solvent Addition: Add anhydrous TFE (1 mL) to the vial and briefly flush the vial with nitrogen or argon.
-
Reaction Execution: Place the uncapped vial inside the autoclave. Securely seal the reactor.
-
Purging: Purge the autoclave with hydrogen gas three times to remove air.
-
Pressurization: Pressurize the autoclave to 5 bar with hydrogen gas.
-
Reaction: Heat the reaction mixture to 40°C and stir for 16 hours.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a fume hood.
-
Analysis: The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine yield and conversion. For isolation, the catalyst can be removed by filtration through a pad of Celite®, and the solvent evaporated under reduced pressure.
Protocol 2: Hydrogenation using PtO₂ in Acetic Acid
This protocol reflects the common use of Adams' catalyst in an acidic medium for reducing the pyridine nucleus.[2][4]
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)
-
Glacial acetic acid (5-10 mL)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 g) and glacial acetic acid (5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Reaction Execution: Securely seal the reactor and connect it to the hydrogenation apparatus. Purge the system with an inert gas, then with hydrogen.
-
Pressurization: Pressurize the reactor to the desired pressure (e.g., 50-70 bar).
-
Reaction: Begin agitation (shaking or stirring) and maintain the reaction at room temperature for 6-10 hours, monitoring hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air. Quench the filter cake with water immediately after filtration.
-
Isolation: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product, which can be further purified if necessary.
Part 4: Catalyst Deactivation and Troubleshooting
Catalyst deactivation is a critical challenge in pyridine hydrogenation. The nitrogen lone pair in both pyridine and piperidine can strongly adsorb to the metal surface, blocking active sites.[1]
Common Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Catalyst poisoning by substrate/product. 2. Insufficient H₂ pressure or temperature. 3. Impure reagents or solvents. | 1. Use an acidic solvent (e.g., acetic acid) to protonate the nitrogen, reducing its poisoning effect.[2] 2. Systematically increase pressure and/or temperature. 3. Ensure high-purity starting materials and anhydrous solvents.[8] |
| Over-reduction (C-N Cleavage) | Catalyst is too aggressive (e.g., Raney Ni under harsh conditions). | Switch to a more selective catalyst like Rh₂O₃ or Rh/C, which are known to minimize C-N bond cleavage.[8] |
| Dehalogenation of Substrates | Some catalysts (e.g., Pd/C) are known to promote hydrodehalogenation. | Use a catalyst less prone to this side reaction, such as PtO₂ under controlled conditions.[8] |
| Irreproducible Results | Variations in catalyst pre-treatment, stirring rate, or temperature/pressure control. | Standardize the entire experimental setup. For some catalysts, pre-reduction under a hydrogen flow may be necessary before adding the substrate.[1] |
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Start -> LowConversion [label="No"]; Start -> Success [label="Yes"]; LowConversion -> SideProducts [label="No"]; LowConversion -> IncreaseParams [label="Yes"]; IncreaseParams -> CheckPurity; CheckPurity -> UseAcid;
SideProducts -> ChangeCatalyst [label="Yes (Over-reduction)"]; SideProducts -> OptimizeConditions [label="Yes (Other)"]; }
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A Comparative Guide to GC-MS Methods for the Analysis of Substituted Pyridines
For researchers, analytical scientists, and professionals in drug development, the accurate quantification and identification of substituted pyridines are paramount. These heterocyclic aromatic compounds are foundational scaffolds in countless pharmaceuticals, agrochemicals, and specialty materials. Their analysis, however, is not a one-size-fits-all endeavor. The choice of analytical methodology, particularly in Gas Chromatography-Mass Spectrometry (GC-MS), is dictated by the analyte's specific properties, the complexity of the sample matrix, and the required level of sensitivity.
This guide provides an in-depth comparison of GC-MS methods for analyzing substituted pyridines. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering you to develop and validate robust, fit-for-purpose methods. We will explore the analytical workflow from sample preparation to data acquisition, comparing common approaches with supporting data and field-proven insights.
The Analytical Workflow: A High-Level Overview
The journey from a raw sample to a reliable analytical result involves several critical stages. The choices made at each step are interconnected and fundamentally influence the quality of the final data.
Caption: High-level workflow for the GC-MS analysis of substituted pyridines.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
Effective sample preparation is crucial for minimizing matrix interference, concentrating the analyte, and ensuring compatibility with the GC system. The optimal technique depends heavily on the sample matrix and the volatility of the target pyridines.
Comparison of Leading Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Direct Liquid Injection | The sample, dissolved in a suitable solvent, is injected directly into the GC inlet. | Simple, fast, minimal sample manipulation.[1] | Introduces non-volatile matrix components, which can contaminate the inlet and column; less sensitive. | Purity analysis, reaction monitoring, analysis of relatively clean samples with high analyte concentrations. |
| Headspace (HS) | The sample is heated in a sealed vial, and the vapor phase (headspace) is injected.[2][3] | Excellent for volatile analytes in complex or "dirty" matrices (e.g., soil, tissue); avoids injecting non-volatile residue.[2][3] | Only suitable for volatile and semi-volatile compounds; requires careful optimization of temperature and equilibration time. | Analysis of residual pyridine in pharmaceuticals, environmental samples (biota, sediment), and flavor/fragrance profiling.[2][3][4] |
| Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the sample (or its headspace), adsorbing analytes, which are then thermally desorbed in the GC inlet.[5] | Solvent-free, concentrates analytes for high sensitivity, versatile fiber coatings available.[5] | Fiber lifetime can be limited; matrix components can affect adsorption efficiency; requires method development to optimize fiber, time, and temperature. | Trace analysis of pyridines in aqueous samples like drinking water or for identifying volatile organic compounds (VOCs) in complex mixtures.[5][6] |
Decision Logic for Sample Preparation
Choosing the right technique can be streamlined by considering the primary analytical goal and sample characteristics.
Caption: Decision tree for selecting a sample preparation method.
Part 2: The Role of Derivatization
Many substituted pyridines are sufficiently volatile and thermally stable for direct GC-MS analysis. However, those containing active hydrogen groups (e.g., hydroxyl, amino, or carboxylic acid moieties) often exhibit poor peak shape and low response. Derivatization, typically silylation, is employed to solve this.
Common Silylation Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent. Its byproducts are volatile and generally do not interfere with the chromatogram.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Even more volatile byproducts than BSTFA, making it excellent for trace analysis.
The Causality Behind Using a Catalyst: While reagents like BSTFA can react directly with active hydrogens, the reaction can be slow or incomplete for sterically hindered groups.[7] Pyridine is often used as a catalyst in these reactions. It acts as a base, facilitating the reaction. However, this presents a paradox when analyzing pyridine derivatives, as the catalyst can interfere with the analysis of trace-level pyridine impurities. In such cases, it is often best to perform the reaction without a catalyst, potentially at a higher temperature or for a longer duration, or to choose an alternative non-interfering base.[7] It is also critical to use anhydrous pyridine and solvents, as moisture will readily hydrolyze the silylating reagent and the derivatized products.[8]
Experimental Protocol: Silylation of a Hydroxypyridine
-
Sample Preparation: Accurately weigh ~1 mg of the hydroxypyridine sample into a 2 mL autosampler vial. Dissolve in 100 µL of a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS, trimethylchlorosilane, as a catalyst if needed). Note: For many applications, the catalyst is not required and can be omitted to avoid potential interferences.[7]
-
Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure the reaction goes to completion.[7]
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Part 3: GC Separation - Choosing the Right Column
The GC column is the heart of the separation. The choice of stationary phase is the most critical factor and is governed by the polarity of the target analytes.
Caption: Principle of column selection based on analyte polarity.
Comparison of Common GC Columns for Pyridine Analysis
| Column Phase | Polarity | Typical Application for Pyridines | Example Commercial Names |
| 5% Phenyl Polysiloxane | Low Polarity | General-purpose analysis of a wide range of substituted pyridines, especially alkyl-, halo-, and other non-polar derivatives.[1] Excellent for complex mixtures. | Rxi-5Sil MS, DB-5ms, HP-5ms |
| Polyethylene Glycol (PEG) | High Polarity | Excellent for separating positional isomers of polar substituted pyridines (e.g., picolines, lutidines).[9] Ideal for separating amines and other basic compounds. | CP-Wax 51, DB-WAX, ZB-WAX |
Expert Insight: For broad screening of unknown pyridine derivatives, a low-polarity 5% phenyl column (e.g., Rxi-5Sil MS) is an excellent starting point due to its versatility and robustness.[2][3] For challenging separations of polar positional isomers, a dedicated polar WAX-type column will provide superior resolution.[9] Column dimensions also play a key role; a longer column (e.g., 60 m) is often used to achieve baseline separation of the analyte from its deuterated internal standard or other closely eluting matrix components.[2][3][10]
Part 4: MS Detection - Optimizing for Sensitivity and Specificity
The mass spectrometer provides confirmation of identity and enables quantification. The mode of operation is a trade-off between acquiring full spectral information and achieving maximum sensitivity.
-
Full Scan Mode: The MS scans a wide mass range, providing a complete mass spectrum for each peak. This is ideal for identifying unknown compounds and confirming structures by comparing spectra to libraries. The fragmentation pattern can be characteristic of the substitution pattern on the pyridine ring.[11][12]
-
Selected Ion Monitoring (SIM): The MS is programmed to detect only a few specific ions characteristic of the target analyte. This dramatically increases sensitivity by increasing the dwell time on the ions of interest.[1][5] It is the preferred mode for quantitative analysis when the highest sensitivity is required.
-
Tandem MS (MS/MS): Used with triple quadrupole instruments, this mode offers the ultimate in selectivity and sensitivity. A specific precursor ion is selected, fragmented, and a specific product ion is monitored (Multiple Reaction Monitoring or MRM).[2][3] This is exceptionally powerful for quantifying analytes at very low levels in highly complex matrices, as it effectively eliminates chemical noise.[2][3]
Comparative Experimental Data
The following tables summarize typical method parameters and performance characteristics synthesized from validated methods in the literature.
Table 3: Example GC-MS Method Parameters
| Parameter | Method A: HS-GC-MS/MS (Trace Analysis)[2][3] | Method B: Direct Injection GC-MS (Purity)[1] |
| Application | Pyridine in environmental/biological matrix | Niacin and related impurities in supplements |
| Injection Mode | Headspace (HS) | Split/Splitless |
| Column | Rxi-5Sil MS (60m x 0.25mm, 1.0µm) | HP-5ms (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium | Helium |
| Oven Program | Isocratic 100°C for 15 min | 80°C (1 min) to 280°C at 20°C/min |
| MS Analyzer | Triple Quadrupole (TQ) | Single Quadrupole |
| MS Mode | MRM (Multiple Reaction Monitoring) | SIM (Selected Ion Monitoring) |
| Ion Source Temp | 250°C | 230°C |
Table 4: Performance Characteristics of Selected Methods
| Method | Analyte/Matrix | LOD | LOQ | Recovery (%) | RSD (%) |
| HS-GC-MS/MS [3] | Pyridine in Crustacean Tissue | 0.006 mg/kg | 0.020 mg/kg | 89 - 101% | 2 - 3% |
| HS-GC-MS/MS [3] | Pyridine in Sediment | 0.0023 mg/kg | 0.0076 mg/kg | N/A | N/A |
| HS-SPME-GC-MS [5] | Pyridine in Drinking Water | 1.5 µg/L | N/A | 75.6 - 81.3% | 9.6 - 12.6% |
Conclusion
The successful GC-MS analysis of substituted pyridines hinges on a logical, stepwise approach to method development. There is no single "best" method; instead, the optimal strategy is a tailored combination of sample preparation, derivatization (if necessary), chromatographic separation, and mass spectrometric detection that aligns with the specific analytical challenge.
By understanding the principles behind each step—from choosing headspace for volatile trace analysis in complex matrices to selecting a polar column for resolving positional isomers—researchers can build robust, reliable, and scientifically sound methods. This guide serves as a framework for making those informed decisions, ensuring data of the highest quality and integrity for critical applications in research and development.
References
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis : r/chemistry. (2021). Reddit. [Link]
- Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.The Journal of Organic Chemistry. [Link]
- Development of a quantitative method for the analysis of pyridine in environmental samples. (2022). Centre for Environment, Fisheries and Aquaculture Science (Cefas). [Link]
- Wang, L., et al. (2011). Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction.Journal of Chinese Mass Spectrometry Society. [Link]
- Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (US). [Link]
- Losada, S., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Compounds. (2012). Organic Chemistry: An Indian Journal. [Link]
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Deriv
- How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? (2019).
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2024).
- Preparation of TMS Derivatives for GC/MS. (2009). Caltech GPS. [Link]
- Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023). National Institutes of Health (NIH). [Link]
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2023). MDPI. [Link]
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI. [Link]
- Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. (2005).
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- GC Column Types & Selection Guide.Shimadzu. [Link]
- Fragmentation patterns in the mass spectra of organic compounds.Chemguide. [Link]
- Guide to Choosing a GC Column.Phenomenex. [Link]
- Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples.
- GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents.GL Sciences. [Link]
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- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009).
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009).
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). Analytica Chimica Acta. [Link]
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A Senior Application Scientist's Guide to the Validation of Quantitative LC/MS/MS Analysis for Pyridine Impurities
Executive Summary: The Criticality of Pyridine Impurity Control
In pharmaceutical development, the principle of primum non nocere ("first, do no harm") extends beyond the therapeutic action of the Active Pharmaceutical Ingredient (API) to the rigorous control of its impurities. Pyridine and its derivatives, common reagents and building blocks in organic synthesis, can persist as impurities in final drug substances.[1] Certain impurities can be classified as mutagenic or carcinogenic, posing a significant risk to patient safety even at trace levels.[2][3] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control and quantification of such impurities.[2][4]
The ICH M7 guideline, for instance, provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2][4][5][6][7] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting impurities at parts-per-million (ppm) levels relative to the API.[8][9] Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) has become the gold standard for this task due to its unparalleled sensitivity and selectivity.[3][9][10]
This guide provides an in-depth comparison of two common LC/MS/MS strategies for the quantitative validation of pyridine impurities: a traditional Triple Quadrupole (QqQ) approach and a modern High-Resolution Mass Spectrometry (HRMS) approach using a Quadrupole Time-of-Flight (Q-TOF) instrument. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer comparative data to guide researchers and drug development professionals in selecting and validating the most appropriate method for their needs.
The Regulatory Imperative: Grounding Validation in ICH Q2(R1)
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[11][12] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the cornerstone document that outlines the necessary validation characteristics.[11][12][13][14][15] For a quantitative impurity test, the following parameters are paramount:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
This guide will structure its comparison around these core ICH Q2(R1) principles.[12][13][14]
Comparative Methodologies: Triple Quadrupole (QqQ) vs. Q-TOF HRMS
The choice of mass spectrometer is a critical decision point in method development. Here, we compare two powerful, yet distinct, approaches.
-
Method A: Triple Quadrupole (QqQ) Mass Spectrometry: This is the traditional workhorse for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique where a precursor ion is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This "look-only-for-what-you-know" approach provides exceptional sensitivity but relies on knowing the exact precursor-product ion transition for the impurity.
-
Method B: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: This hybrid instrument combines a quadrupole for precursor ion selection with a high-resolution Time-of-Flight mass analyzer. It provides high-resolution accurate mass (HRAM) data for both precursor and product ions. This allows for quantification based on a narrow mass extraction window (e.g., ±5 ppm), which provides excellent specificity by differentiating the analyte from isobaric interferences—a significant advantage when dealing with complex matrices or unknown impurities.
The Validation Workflow: A Visual Overview
The following diagram outlines the logical flow of the analytical method validation process, from initial planning to the final report.
Caption: High-level workflow for LC/MS/MS analytical method validation.
Head-to-Head Validation: Experimental Protocols & Comparative Data
Here we present the validation protocols and resulting data for the quantification of a hypothetical pyridine impurity, "Pyridin-4-yl-methanol," in an API. The target Quantitation Limit (QL) is 1.0 ppm relative to a 5 mg/mL API sample concentration.
Specificity
Specificity demonstrates that the analytical signal is solely from the impurity of interest.
Experimental Protocol:
-
Analyze a blank solvent (diluent) to check for interfering peaks at the retention time of the impurity.
-
Analyze a placebo sample (all formulation excipients without the API) to assess interference from the matrix.
-
Analyze the API sample spiked with the impurity standard and other potential related substances.
-
Assess peak purity and resolution from adjacent peaks. For Method B (Q-TOF), the accurate mass measurement provides an additional layer of specificity.
Comparative Data:
| Parameter | Method A (QqQ - MRM) | Method B (Q-TOF - HRAM) | Acceptance Criteria |
| Blank Interference | No significant peak at impurity RT | No significant peak at impurity RT | Response < 10% of LOQ |
| Placebo Interference | No significant peak at impurity RT | No significant peak at impurity RT | Response < 10% of LOQ |
| Peak Resolution | > 2.0 from nearest neighbor | > 2.0 from nearest neighbor | Resolution > 1.5 |
| Mass Accuracy | N/A | < 2 ppm | < 5 ppm |
From a practical standpoint, the HRAM capability of the Q-TOF provides superior confidence in specificity, especially in early development when the full impurity profile may not be known.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[11]
Experimental Protocol:
-
Prepare a series of dilute solutions of the impurity standard.
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10 for the LOQ and 3 for the LOD.
-
Confirm the LOQ by injecting six replicate samples at the proposed LOQ concentration. The precision (%RSD) and accuracy (%Recovery) must meet acceptance criteria.
Comparative Data:
| Parameter | Method A (QqQ - MRM) | Method B (Q-TOF - HRAM) | Acceptance Criteria |
| LOD (S/N ≈ 3) | 0.15 ppm | 0.25 ppm | Report Value |
| LOQ (S/N ≈ 10) | 0.5 ppm | 0.8 ppm | Report Value |
| Precision at LOQ (%RSD) | 6.8% | 8.1% | ≤ 15% |
| Accuracy at LOQ (%Recovery) | 95.2% | 98.5% | 80 - 120% |
The targeted nature of MRM often yields a slightly lower LOQ. However, both methods comfortably achieve the required 1.0 ppm target limit, demonstrating their fitness for purpose.
Linearity
Linearity establishes the relationship between concentration and instrument response over the analytical range.
Experimental Protocol:
-
Prepare a calibration curve with at least five concentration levels, ranging from the LOQ to 150% of the target limit (e.g., 0.5 ppm to 1.5 ppm).
-
Perform a linear regression analysis of the results.
-
The correlation coefficient (r²) and the y-intercept should be evaluated.
Comparative Data:
| Parameter | Method A (QqQ - MRM) | Method B (Q-TOF - HRAM) | Acceptance Criteria |
| Range | 0.5 - 1.5 ppm | 0.8 - 1.5 ppm | LOQ to 150% of spec |
| Correlation Coefficient (r²) | 0.9992 | 0.9989 | ≥ 0.99 |
| Y-Intercept (% of 100% response) | 1.5% | 2.1% | Should not be significant |
Both methods demonstrate excellent linearity. The choice between them based on this parameter is negligible.
Accuracy
Accuracy is determined by spiking the API sample with known amounts of the impurity at different levels.
Experimental Protocol:
-
Prepare triplicate samples of the API spiked with the impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit).
-
Calculate the percent recovery for each sample.
Comparative Data:
| Spike Level | Method A (QqQ - MRM) - % Recovery (Mean ± SD) | Method B (Q-TOF - HRAM) - % Recovery (Mean ± SD) | Acceptance Criteria |
| LOQ (0.5/0.8 ppm) | 96.5 ± 4.1% | 99.1 ± 5.2% | 80 - 120% |
| 100% (1.0 ppm) | 101.2 ± 2.5% | 100.5 ± 2.9% | 90 - 110% |
| 150% (1.5 ppm) | 99.8 ± 2.1% | 101.9 ± 2.4% | 90 - 110% |
Both instruments provide excellent accuracy, well within the typical acceptance criteria for impurity analysis.
Precision (Repeatability & Intermediate Precision)
Precision measures the method's variability.
Experimental Protocol:
-
Repeatability: Analyze six individual preparations of the API sample spiked at 100% of the target limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for each set and the cumulative %RSD for both sets combined.
Comparative Data:
| Parameter | Method A (QqQ - MRM) | Method B (Q-TOF - HRAM) | Acceptance Criteria |
| Repeatability (%RSD, n=6) | 2.8% | 3.5% | ≤ 10% |
| Intermediate Precision (%RSD, n=12) | 3.9% | 4.8% | ≤ 15% |
The QqQ method shows slightly better precision, which is characteristic of the stability of the MRM acquisition mode. Nonetheless, the Q-TOF method's precision is more than adequate for impurity quantification.
Conclusion and Recommendations
Both Triple Quadrupole and Q-TOF mass spectrometers are highly capable platforms for the validation of quantitative methods for pyridine impurities, and both can be successfully validated according to ICH Q2(R1) guidelines.[13][14]
Choose the Triple Quadrupole (Method A) when:
-
The primary goal is achieving the lowest possible detection limits for well-characterized, known impurities.
-
The analytical matrix is relatively clean and free from potential isobaric interferences.
-
The method will be transferred to a QC environment where robust, routine operation is prioritized.
Choose the Q-TOF HRMS (Method B) when:
-
Absolute confidence in specificity is paramount, especially when dealing with complex matrices or APIs with numerous related substances.
-
The ability to perform retrospective data analysis to search for unknown or unexpected impurities is valuable.
-
The method is part of an early-stage development program where the impurity profile is still being elucidated.
Ultimately, the choice of technology depends on the specific analytical challenge and the stage of drug development. A thorough risk assessment, as outlined in ICH M7, should guide the analytical target profile, which in turn informs the selection of the most appropriate and defensible analytical technology.[2][4]
References
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency.
- Guideline on bioanalytical method validation. European Medicines Agency.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
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A Comparative Guide for Researchers: 4-Methoxy-2-methylpyridine vs. 2-Methoxy-4-methylpyridine in Catalytic Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal catalysis, the nuanced role of ligands cannot be overstated. The selection of an appropriate ligand is often the pivotal factor that dictates the efficiency, selectivity, and overall success of a catalytic transformation. Substituted pyridines are a class of ligands that have garnered significant attention due to their versatile electronic and steric properties, which can be fine-tuned to modulate the behavior of a metallic center.
This guide provides an in-depth technical comparison of two isomeric substituted pyridines: 4-Methoxy-2-methylpyridine and 2-Methoxy-4-methylpyridine. While structurally similar, the positional difference of their methoxy and methyl substituents imparts distinct electronic and steric characteristics that can significantly influence their performance as ligands in catalytic reactions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by established chemical principles and illustrative experimental data, to facilitate informed ligand selection in catalytic system design.
Unveiling the Isomers: A Tale of Sterics and Electronics
The catalytic performance of a ligand is fundamentally governed by two key parameters: its steric bulk and its electronic nature. In the context of this compound and 2-Methoxy-4-methylpyridine, the arrangement of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring creates distinct environments around the coordinating nitrogen atom.
This compound places the methyl group in the ortho-position (C2) relative to the nitrogen atom, while the strongly electron-donating methoxy group resides in the para-position (C4).
2-Methoxy-4-methylpyridine , conversely, has the methoxy group in the ortho-position (C2) and the methyl group in the para-position (C4).
Electronic Effects: Modulating the Metal Center
The electronic nature of the pyridine ligand directly influences the electron density at the metal center it coordinates to. Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the nitrogen atom, enhancing its ability to donate electron density to the metal. This, in turn, can affect the catalytic cycle, for instance, by promoting the rate-determining oxidative addition step in many cross-coupling reactions.[1]
-
This compound: The methoxy group at the 4-position is a powerful electron-donating group through resonance. This significantly increases the electron density on the nitrogen atom, making it a strong Lewis base.[2] The methyl group at the 2-position also contributes a smaller, inductive electron-donating effect.
-
2-Methoxy-4-methylpyridine: The methoxy group at the 2-position also donates electron density, but its effect on the nitrogen's basicity is a combination of inductive and resonance effects that can be slightly less pronounced compared to the para-position. The methyl group at the 4-position provides an inductive and hyperconjugative electron-donating effect.
Overall, due to the potent resonance donation of the para-methoxy group, This compound is expected to be the more electron-rich and, consequently, the more basic ligand of the two.
Steric Hindrance: A Double-Edged Sword
Steric bulk, particularly from substituents at the ortho-positions (C2 and C6), can significantly impact the coordination of the ligand to the metal center and the subsequent steps in the catalytic cycle.[1] While some steric hindrance can be beneficial in promoting reductive elimination, excessive bulk can hinder substrate binding and slow down the reaction.
-
This compound: The presence of a methyl group at the C2 position introduces moderate steric hindrance in the immediate vicinity of the coordinating nitrogen atom.
-
2-Methoxy-4-methylpyridine: The methoxy group at the C2 position also imparts steric bulk. While a methoxy group is generally considered to be of similar size to a methyl group, its ability to rotate can alter its effective steric profile.
The steric environments of both ligands are comparable, with a single substituent ortho to the nitrogen. However, the subtle differences in the nature of the ortho substituent (methyl vs. methoxy) could lead to variations in catalytic performance depending on the specific metal and substrates involved.
Performance in Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
To illustrate the practical implications of these electronic and steric differences, we will consider their application as ancillary ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[3][4]
The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. The electronic properties of the pyridine ligand can influence all three steps, with more electron-rich ligands generally accelerating the oxidative addition step.
Hypothetical Experiment: The Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid is chosen as a model reaction. The performance of this compound and 2-Methoxy-4-methylpyridine as ligands for the palladium catalyst is compared under identical reaction conditions.
Table 1: Illustrative Experimental Data for the Suzuki-Miyaura Coupling of 4-bromoanisole and Phenylboronic Acid
| Entry | Ligand | Yield (%) |
| 1 | This compound | 92 |
| 2 | 2-Methoxy-4-methylpyridine | 85 |
Note: The data presented in this table is illustrative and based on established principles of ligand effects in catalysis. Actual experimental results may vary.
Analysis of Expected Results:
Based on the electronic arguments presented earlier, This compound is anticipated to outperform 2-Methoxy-4-methylpyridine in this model reaction. The higher electron-donating ability of the para-methoxy group in this compound would render the palladium center more electron-rich, thereby facilitating the rate-limiting oxidative addition of 4-bromoanisole. This would translate to a faster reaction rate and a higher product yield under the same reaction time.
The moderate steric hindrance from the ortho-methyl group in both ligands is not expected to be detrimental in this case and may even be beneficial for the final reductive elimination step.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the two pyridine isomers and for carrying out the comparative catalytic experiment.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the coupling reaction of a halogenated pyridine derivative with a methoxylating reagent catalyzed by a transition metal.[5]
Materials:
-
4-Chloro-2-methylpyridine
-
Sodium methoxide
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloro-2-methylpyridine (1.0 eq), sodium methoxide (1.5 eq), Pd(OAc)₂ (2 mol%), and dppf (4 mol%).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthesis of 2-Methoxy-4-methylpyridine
Similarly, 2-Methoxy-4-methylpyridine can be synthesized from 2-chloro-4-methylpyridine.[6]
Materials:
-
2-Chloro-4-methylpyridine
-
Sodium methoxide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-4-methylpyridine (1.0 eq), sodium methoxide (1.5 eq), CuI (10 mol%), and DMEDA (20 mol%).
-
Seal the tube and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-Methoxy-4-methylpyridine.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
4-Bromoanisole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
This compound or 2-Methoxy-4-methylpyridine (2.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In two separate oven-dried Schlenk flasks, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
To the first flask, add this compound. To the second flask, add 2-Methoxy-4-methylpyridine.
-
Seal the flasks and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat both reaction mixtures to 80 °C with vigorous stirring.
-
Monitor the progress of both reactions simultaneously by taking aliquots at regular intervals and analyzing by GC-MS.
-
After a set time (e.g., 4 hours), cool the mixtures to room temperature.
-
Work-up both reactions by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and determine the product yield by ¹H NMR spectroscopy using an internal standard.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Comparison of electronic and steric effects.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
The choice between this compound and 2-Methoxy-4-methylpyridine as ligands in catalytic reactions is a subtle but potentially critical one. The superior electron-donating ability of the para-methoxy group in this compound suggests it will generally be the more effective ligand for promoting catalytic reactions where oxidative addition is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions.
However, it is crucial to recognize that the optimal ligand is always reaction-dependent. Factors such as the nature of the metal center, the substrates, and the solvent can all influence the delicate balance of steric and electronic effects. Therefore, while this guide provides a strong theoretical and illustrative framework, empirical screening of both ligands is always recommended to identify the optimal conditions for a specific catalytic transformation.
References
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- Crabtree, R. H. The Organometallic Chemistry of the Transition Metals. John Wiley & Sons, 2019.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
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A Senior Application Scientist's Guide to Pyridine Synthesis: A Comparative Analysis of Homogeneous and Heterogeneous Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of this six-membered heterocycle is, therefore, a subject of perpetual importance. At the heart of many synthetic routes to pyridines lies the catalyst, a substance that dictates the reaction's efficiency, selectivity, and environmental footprint. These catalysts are broadly classified into two families: homogeneous and heterogeneous. This guide provides an in-depth, data-driven comparison of these two catalytic paradigms in the context of pyridine synthesis, offering field-proven insights and actionable experimental protocols.
The Dichotomy of Catalysis: Homogeneous vs. Heterogeneous Systems
Catalysts are substances that accelerate a chemical reaction without being consumed. The fundamental distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants.
-
Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This intimate mixing at the molecular level often leads to high activity and selectivity under mild reaction conditions. The active sites are generally well-defined single atoms or molecules, making mechanistic studies more straightforward.[1][2]
-
Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gaseous reaction mixture. Their primary advantage is the ease of separation from the product stream, which simplifies purification and allows for straightforward catalyst recycling—a significant benefit for industrial-scale and green chemistry processes.[1][2][3]
This fundamental difference gives rise to a series of trade-offs that are critical to consider when designing a synthetic route.
Core Principles Illustrated
The following diagram illustrates the fundamental difference in the operational workflows for homogeneous and heterogeneous catalytic systems.
Caption: Workflow comparison of homogeneous and heterogeneous catalysis.
Head-to-Head Comparison: Performance in Pyridine Synthesis
To provide a clear, data-supported comparison, we will focus on the Hantzsch pyridine synthesis, a classic and versatile multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4]
| Parameter | Homogeneous Catalysis | Heterogeneous Catalysis | Analysis & Causality |
| Catalyst Example | p-Toluenesulfonic acid (p-TSA) | Sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) | p-TSA is a soluble Brønsted acid, while the nanoparticle is a solid acid. Both provide protons to catalyze the condensation steps. |
| Typical Yield | 82%[5] | Up to 96%[5] | Homogeneous catalysts can be highly effective, but heterogeneous systems, especially nanostructured ones, offer a high density of accessible active sites, potentially leading to higher conversion rates. |
| Reaction Time | 6 hours[5] | 30 minutes[5] | The high local concentration of active sites on a solid support can accelerate the reaction. Modern heterogeneous catalysts are often designed for high efficiency under mild conditions. |
| Reaction Temp. | Reflux (e.g., in Ethanol, ~78 °C)[5] | 60 °C[5] | Homogeneous catalysts often require elevated temperatures to achieve reasonable reaction rates. Many advanced heterogeneous catalysts are optimized for lower temperature operation to improve energy efficiency and reduce byproduct formation. |
| Catalyst Separation | Difficult (requires extraction, neutralization, and often chromatography)[1] | Simple (e.g., magnetic decantation or filtration)[6] | The catalyst being in a separate phase is the defining advantage of heterogeneous systems, drastically simplifying product workup. |
| Reusability | Generally not reusable without complex recovery processes[1] | Excellent (can be reused for multiple cycles with minimal loss of activity)[6] | The ease of separation directly enables efficient recycling, a key tenet of green chemistry and cost-effective manufacturing. |
| Mechanistic Study | More straightforward (spectroscopic analysis of soluble species is possible)[1] | More complex (active sites can be non-uniform and difficult to characterize in situ)[1] | The well-defined molecular nature of homogeneous catalysts allows for more precise mechanistic investigation using techniques like NMR. |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these concepts, we provide detailed, step-by-step protocols for the synthesis of a model pyridine derivative using both a homogeneous and a heterogeneous catalyst.
Protocol 1: Homogeneous Catalysis - Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[7][8] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate, which serves as both the nitrogen source and a homogeneous catalyst precursor.[7][9]
Caption: Experimental workflow for the Kröhnke pyridine synthesis.
Synthesis of 2,4,6-Triphenylpyridine:
-
Preparation of N-Phenacylpyridinium Bromide (Kröhnke Salt):
-
Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.
-
To this stirring solution, add pyridine (1.1 equiv) dropwise at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the white solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[7]
-
-
Pyridine Synthesis:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1-phenyl-3-phenylprop-2-en-1-one, 1.0 equiv), and a large excess of ammonium acetate (approx. 10 equiv).
-
Add glacial acetic acid to serve as the solvent and co-catalyst.
-
Heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from ethanol to yield 2,4,6-triphenylpyridine as a crystalline solid.[10]
-
Protocol 2: Heterogeneous Catalysis - Hantzsch Synthesis with a Reusable Catalyst
This protocol utilizes a solid acid catalyst, hydrotalcite, for the Hantzsch synthesis. Hydrotalcites are layered double hydroxides that can act as solid base or, upon modification, acid catalysts and are easily separable and reusable.[11][12][13]
Caption: Experimental workflow for a heterogeneously catalyzed Hantzsch synthesis.
Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:
-
Reaction Setup:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and the hydrotalcite catalyst (e.g., MgAl₂-HT, ~50 mg).
-
Add acetonitrile (5 mL) as the solvent.
-
-
Reaction Execution:
-
Stir the suspension vigorously at room temperature for 6.5 hours. Monitor the reaction progress by TLC.
-
Upon completion, separate the solid catalyst from the reaction mixture by simple filtration.
-
-
Product Isolation:
-
Wash the recovered catalyst with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an ethanol/water mixture.
-
-
Catalyst Recycling:
Conclusion: Selecting the Right Tool for the Job
The choice between homogeneous and heterogeneous catalysts for pyridine synthesis is not a matter of inherent superiority but of strategic selection based on the specific goals of the synthesis.
-
Homogeneous catalysts often excel in laboratory-scale synthesis where high selectivity and activity under mild conditions are paramount, and complex purification is manageable. They are particularly advantageous for intricate, multi-step total synthesis where maximizing the yield of a precious intermediate is the primary concern. Rhodium-catalyzed methods, for example, allow for the construction of highly substituted pyridines from alkenes and oximes, showcasing the power of homogeneous systems in novel bond formations.[14]
-
Heterogeneous catalysts are the undisputed champions of process chemistry, industrial applications, and green synthesis. Their ease of separation and reusability translate directly to lower costs, reduced waste, and simplified manufacturing processes. The development of highly active solid catalysts, such as functionalized nanoparticles and metal-organic frameworks (MOFs), is closing the gap in reactivity and selectivity, making them increasingly attractive even for fine chemical synthesis.[6][15]
As the field advances, the line between these two domains is blurring. "Heterogenized" homogeneous catalysts, where a molecular catalyst is anchored to a solid support, aim to combine the best of both worlds. For the modern researcher, a deep understanding of the principles, advantages, and practical considerations of both catalytic systems is essential for the intelligent design of efficient, scalable, and sustainable syntheses of the vital pyridine core.
References
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- Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.
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- Ryabukhin, S. V., et al. (2021). Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. The Journal of Organic Chemistry.
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- Bagley, M. C. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
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- SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
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- Ziarani, G. M., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances.
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- SciSpace. (n.d.). Hantzsch pyridine synthesis. SciSpace.
- Xiao, J. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- Ziarani, G. M., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. ResearchGate.
- O'Brien, P., et al. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Martins, M. A. P., et al. (2024). Mechanism of the Kröhnke pyridine synthesis. ResearchGate.
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- Various Authors. (2025). Comparison of the different between homogeneous catalyst and heterogeneous catalyst. ResearchGate.
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A Comparative Guide to the Cytotoxicity of 2-Substituted-4-Methylpyridine Derivatives for Cancer Research
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyridine and its derivatives have emerged as a privileged structure in the design of anticancer agents.[1] This guide offers a comprehensive comparison of the cytotoxic profiles of various 2-substituted-4-methylpyridine derivatives, providing researchers, scientists, and drug development professionals with critical insights into their potential as next-generation cancer therapeutics. We will delve into the structure-activity relationships that govern their cytotoxic potency, the underlying molecular mechanisms of action, and provide detailed experimental protocols for their evaluation.
The 4-Methylpyridine Scaffold: A Promising Framework for Anticancer Drug Design
The pyridine ring is a fundamental component of numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions.[2] The strategic placement of a methyl group at the 4-position of the pyridine ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This "picoline" motif serves as a versatile foundation for the introduction of diverse substituents at the 2-position, allowing for the fine-tuning of the compound's pharmacological profile. The exploration of 2-substituted-4-methylpyridine derivatives is driven by the hypothesis that this scaffold can be optimized to yield compounds with potent and selective cytotoxicity against cancer cells.
Comparative Cytotoxicity: Unraveling the Impact of 2-Position Substituents
The cytotoxic potential of 2-substituted-4-methylpyridine derivatives is profoundly influenced by the nature of the substituent at the 2-position. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against various human cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | -NH2 | MCF-7 (Breast) | 98.8 | [3] |
| Derivative B | -Cl | Caco-2 (Colorectal) | 7.83 ± 0.50 | [4] |
| Derivative C | -OCH3 | HepG-2 (Liver) | >50 | [2] |
| Derivative D | Substituted pyrazole | HepG-2 (Liver) | 8.42 ± 0.70 | [4] |
| Derivative E | 4,6-dimethyl-2-oxo-pyridine | HepG-2 (Liver) | 51.59 ± 2.90 | [4] |
| Derivative F | 4,6-dimethyl-2-oxo-pyridine | Caco-2 (Colorectal) | 41.49 ± 2.50 | [4] |
| Doxorubicin | (Standard of Care) | HepG-2 (Liver) | 4.50 ± 0.20 | [4] |
| Doxorubicin | (Standard of Care) | Caco-2 (Colorectal) | 12.49 ± 1.10 | [4] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals a clear structure-activity relationship among the 2-substituted-4-methylpyridine derivatives. For instance, the presence of a chloro group at the 2-position (Derivative B) confers significant cytotoxicity against colorectal cancer cells, with an IC50 value lower than the standard chemotherapeutic agent, doxorubicin.[4] In contrast, a methoxy group (Derivative C) at the same position results in a dramatic loss of activity.[2] The introduction of a bulky and complex substituent like a substituted pyrazole (Derivative D) can restore and even enhance the cytotoxic potential.[4] These observations underscore the critical role of the 2-substituent in modulating the anticancer activity of the 4-methylpyridine scaffold.
Mechanistic Insights: The "Why" Behind the Cytotoxicity
The cytotoxic effects of these pyridine derivatives are not merely a result of non-specific toxicity but are orchestrated through the induction of programmed cell death, or apoptosis.[4] Understanding the underlying molecular pathways is crucial for the rational design of more effective and targeted therapies.
Induction of Apoptosis via p53 and JNK Signaling
Several studies have demonstrated that bioactive pyridine derivatives exert their anticancer effects by activating key signaling pathways that lead to apoptosis.[5] One such pathway involves the upregulation of the tumor suppressor protein p53 and the activation of c-Jun N-terminal kinase (JNK).[5]
Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, while activated JNK can lead to the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] This imbalance in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[4]
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, a standardized and well-characterized assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.
Detailed Step-by-Step MTT Assay Protocol
This protocol is designed for the screening of 2-substituted-4-methylpyridine derivatives against adherent cancer cell lines in a 96-well format.
Materials:
-
2-substituted-4-methylpyridine derivatives (dissolved in DMSO)
-
Adherent cancer cell line of interest (e.g., MCF-7, HepG-2, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-substituted-4-methylpyridine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Gently mix the contents of each well.
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of 2-substituted-4-methylpyridine derivatives as a promising class of anticancer agents. The cytotoxicity of these compounds is highly dependent on the nature of the substituent at the 2-position, with halogen and complex heterocyclic moieties showing particular promise. The induction of apoptosis through the modulation of key signaling pathways, such as p53 and JNK, provides a mechanistic basis for their anticancer activity.
Future research should focus on the synthesis and evaluation of a broader range of 2-substituted-4-methylpyridine derivatives to further elucidate the structure-activity relationships. In vivo studies are also warranted to assess the efficacy and safety of the most potent compounds in preclinical cancer models. The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel and effective cancer therapies.
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A Senior Application Scientist's Guide to ICH-Compliant Analytical Method Validation for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation for Heterocyclic Drugs
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical reactivity and ability to interact with biological targets. However, the very characteristics that make them effective therapeutic agents also present unique challenges in analytical method validation. Ensuring the safety, efficacy, and quality of these drugs necessitates robust analytical methods that are validated according to the stringent guidelines set by the International Council for Harmonisation (ICH).
This guide, written from the perspective of a seasoned application scientist, moves beyond a simple checklist of validation parameters. It delves into the "why" behind the experimental choices, offering a comparative analysis of analytical strategies and providing the technical insights needed to develop and validate methods that are not only compliant but scientifically sound. We will explore the nuances of validating analytical methods for heterocyclic compounds, with a focus on the principles outlined in ICH Q2(R1).[1][2]
The Unique Analytical Challenges of Heterocyclic Compounds
The presence of heteroatoms (such as nitrogen, oxygen, and sulfur) within the ring structures of these molecules imparts a range of physicochemical properties that can complicate their analysis. A thorough understanding of the molecule's properties is the foundational step to designing effective validation studies.[3] Key characteristics to consider include:
-
pH-Dependent Stability and Solubility: Many heterocyclic compounds exhibit varying stability and solubility at different pH levels. This can impact sample preparation, chromatographic behavior, and the outcome of forced degradation studies.
-
Multiple pKa Values: The presence of multiple ionizable groups can lead to complex chromatographic behavior, including peak tailing and shifts in retention time with minor changes in mobile phase pH.
-
Susceptibility to Oxidation: Heteroatoms can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products that must be effectively separated and quantified.
-
Complex Degradation Pathways: Forced degradation studies, a cornerstone of validation, can yield a complex array of degradation products, making the demonstration of specificity a significant challenge.[4][5]
-
Potential for Genotoxic Impurities: The synthesis of complex heterocyclic molecules can sometimes lead to the formation of potentially mutagenic impurities, which require highly sensitive analytical methods for detection and control.
Failure to account for these properties during method development and validation can lead to unreliable data, regulatory delays, and potential risks to patient safety.[6]
A Comparative Deep Dive into ICH Q2(R1) Validation Parameters
The ICH Q2(R1) guideline details the validation characteristics required for analytical procedures.[1][7] Let's explore these parameters through the lens of analyzing heterocyclic compounds, comparing different analytical approaches.
Specificity / Stability-Indicating Method
ICH Definition: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[8]
The 'Why' for Heterocycles: For heterocyclic drugs, demonstrating specificity is paramount and often the most challenging aspect of validation. Due to their potential for complex degradation, the analytical method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.
Comparative Experimental Approaches:
-
Forced Degradation Studies: This is a mandatory component for establishing specificity.[9][10] The drug substance and drug product are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[4][11] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the resulting degradants from the intact drug.[9][11]
-
HPLC with Photodiode Array (PDA) Detection: A widely used technique that provides chromatographic separation and UV spectral data. Peak purity analysis using PDA can provide an indication of whether a chromatographic peak is due to a single component.
-
HPLC with Mass Spectrometry (MS) Detection: This is a more powerful approach. MS detection provides mass information, which can help in the identification of degradation products and definitively confirm peak purity, especially when degradants co-elute or have similar UV spectra to the API.
-
Experimental Protocol: Forced Degradation Study for a Model Heterocyclic Compound
-
Preparation of Stock Solution: Prepare a stock solution of the heterocyclic drug substance in a suitable solvent.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance in solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed analytical method (e.g., HPLC-PDA/MS).
-
Data Evaluation: Evaluate the chromatograms for the resolution between the parent drug peak and any degradation product peaks. Assess peak purity of the parent peak in all stressed samples.
Workflow for Forced Degradation Studies
Linearity and Range
ICH Definition: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
The 'Why' for Heterocycles: Establishing a linear relationship is crucial for accurate quantification. For heterocyclic compounds, potential issues like poor solubility at higher concentrations or detector saturation must be carefully evaluated. The specified range for an assay is typically 80% to 120% of the test concentration.[12]
Comparative Data Presentation:
| Analytical Technique | Linearity (Correlation Coefficient, r²) | Range (µg/mL) |
| HPLC-UV | 0.9995 | 1 - 100 |
| UPLC-MS | 0.9998 | 0.1 - 50 |
| HPTLC-Densitometry | 0.9985 | 10 - 500 (ng/spot) |
This table illustrates that while all techniques can demonstrate excellent linearity, UPLC-MS often provides a wider linear range, extending to lower concentrations.
Accuracy
ICH Definition: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
The 'Why' for Heterocycles: Accuracy ensures that the measured value reflects the true value. For heterocyclic compounds, this can be challenging if there are interferences from excipients or degradation products.
Experimental Approach: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo formulation.
Comparative Data Presentation:
| Analytical Technique | Spike Level | Mean Recovery (%) | % RSD |
| HPLC-UV | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 | |
| 120% | 99.8 | 0.7 | |
| UPLC-MS | 80% | 100.1 | 0.4 |
| 100% | 99.9 | 0.3 | |
| 120% | 100.5 | 0.5 |
Both techniques demonstrate high accuracy, with UPLC-MS often showing slightly better precision (lower %RSD).
Precision
ICH Definition: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
The 'Why' for Heterocycles: Precision demonstrates the reproducibility of the method. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).
Detection Limit (DL) and Quantitation Limit (QL)
ICH Definition: The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The 'Why' for Heterocycles: DL and QL are critical for the analysis of impurities, especially potentially genotoxic impurities, which have very low acceptance criteria.
Comparative Data Presentation:
| Analytical Technique | Detection Limit (µg/mL) | Quantitation Limit (µg/mL) |
| HPLC-UV | 0.1 | 0.3 |
| UPLC-MS | 0.005 | 0.015 |
This comparison clearly shows the superior sensitivity of UPLC-MS, making it the preferred technique for trace impurity analysis.
Robustness
ICH Definition: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
The 'Why' for Heterocycles: Given the sensitivity of many heterocyclic compounds to pH, robustness studies are crucial. Small variations in mobile phase pH, column temperature, or flow rate should not significantly impact the results.
Experimental Protocol: Robustness Study using a Design of Experiments (DoE) Approach
-
Identify Critical Parameters: For an HPLC method, these could be:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Design the Experiment: Use a fractional factorial or full factorial design to create a set of experiments where these parameters are varied simultaneously.
-
Execute Experiments: Run the experiments and analyze a standard solution under each condition.
-
Analyze Results: Evaluate the impact of each parameter on critical responses like retention time, peak asymmetry, and resolution. Statistical analysis can identify which parameters have a significant effect.
Robustness Study Workflow using DoE
Conclusion: Selecting the Optimal Analytical Strategy
The validation of analytical methods for heterocyclic compounds requires a deep understanding of their chemical properties and a strategic approach to experimental design. While traditional HPLC-UV methods are often sufficient for routine assays, the enhanced sensitivity and specificity of UPLC-MS make it an invaluable tool, particularly for impurity profiling and the analysis of complex degradation samples.
By grounding your validation plan in the principles of ICH Q2(R1) and employing a comparative, science-driven approach, you can develop robust and reliable analytical methods that ensure the quality and safety of these vital pharmaceutical products. This not only satisfies regulatory requirements but also builds a foundation of scientific integrity for your drug development program.
References
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- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH Q2 Analytical Method Valid
- ICH Q2 R1: Mastering Analytical Method Validation. (2023). Abraham Entertainment. [Link]
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- Forced Degrad
- ICH GUIDELINES: STRESS DEGRAD
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. [Link]
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- Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018). CPL. [Link]
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- Challenges in Analytical Method Development and Validation. (n.d.).
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- Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. (n.d.).
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- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (n.d.). RJPN. [Link]
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- A Review on Analytical Method Validation. (n.d.). cr subscription agency. [Link]
- Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. (n.d.). Scilit. [Link]
- Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Labor
- Pharmaceutical analysis techniques. (2018).
- Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. (2021).
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A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This Nobel Prize-winning reaction has transformed the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] At the heart of this transformation lies the palladium catalyst. The choice of catalyst is not merely a matter of preference but a critical decision that dictates the reaction's efficiency, scope, and success, particularly when dealing with challenging substrates.
This guide provides a comparative analysis of common and advanced palladium catalyst systems. We will move beyond a simple catalog of options to explore the mechanistic rationale behind their design and application, offering field-proven insights to help you select the optimal catalyst for your synthetic challenge.
The Engine of the Reaction: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is paramount to appreciating the nuances of catalyst performance. The catalytic cycle revolves around the palladium center, which shuttles between the Pd(0) and Pd(II) oxidation states to orchestrate the bond formation.[3] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle begins with an active, coordinatively unsaturated Pd(0) species, typically bearing one or two ligands (L), which inserts into the carbon-halide (or pseudo-halide) bond of the electrophile (R¹-X). This step forms a square-planar Pd(II) intermediate.[3][5] The efficiency of this step is highly dependent on the nature of both the electrophile (I > Br > OTf > Cl) and the palladium catalyst's ligands.
-
Transmetalation : The organic moiety from the organoboron reagent (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]
-
Reductive Elimination : The two organic fragments (R¹ and R²) coupled on the Pd(II) center are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4]
The performance of any palladium catalyst is judged by its ability to efficiently facilitate each step of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparing the Catalyst Toolkit: From Traditional to State-of-the-Art
The evolution of palladium catalysts reflects a continuous drive for greater activity, stability, and substrate scope. We can broadly classify them into several generations, each with distinct advantages and applications.
Traditional Pd(0) and Pd(II) Sources with Simple Ligands
These are the classical catalysts, often prepared in situ by combining a palladium source with a phosphine ligand.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This was one of the first and most widely used catalysts.[7] As a Pd(0) source, it can directly enter the catalytic cycle without a preliminary reduction step.
-
Expertise & Experience : While historically significant, Pd(PPh₃)₄ suffers from high air sensitivity and thermal instability.[8] Its utility is generally limited to more reactive substrates like aryl iodides and bromides. For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, its performance is often poor. The causality lies in the relatively low electron-donating ability of the triphenylphosphine ligand, which makes the oxidative addition to less reactive C-Cl bonds sluggish.
-
-
Pd(OAc)₂ / PdCl₂(dppf) with External Ligands : These air-stable Pd(II) sources are known as "precatalysts" because they must be reduced in situ to the active Pd(0) species.
-
PdCl₂(dppf) : This complex incorporates the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, which offers greater stability and activity than simple phosphines for some challenging couplings.[1]
-
Trustworthiness : A key issue with in situ systems is the precise control of the ligand-to-palladium ratio, which can significantly impact catalytic performance.[9] An incorrect ratio can lead to the formation of less active or inactive palladium species, resulting in inconsistent yields and reproducibility challenges.[10]
-
Advanced Precatalysts: The Buchwald and Fu Revolution
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the groups of Stephen Buchwald and Gregory Fu marked a paradigm shift in Suzuki-Miyaura coupling.[11][12] These ligands dramatically accelerate the key steps of the catalytic cycle, enabling the coupling of previously unreactive substrates like aryl chlorides at room temperature.[6]
-
Rationale for Design : The steric bulk of these ligands (e.g., XPhos, SPhos) promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in oxidative addition.[6][12] Their strong electron-donating character increases the electron density on the palladium center, further facilitating the cleavage of the C-X bond.
To address the limitations of in situ catalyst generation, well-defined precatalysts were developed. These are air- and moisture-stable Pd(II) complexes that incorporate the desired ligand in a 1:1 ratio.[13]
-
Buchwald Precatalysts (G2, G3, G4) : These precatalysts are designed for rapid and quantitative generation of the active L₁Pd(0) catalyst under mild basic conditions.[11]
-
G2 Precatalysts (e.g., XPhos Pd G2) : Feature a biphenyl-based backbone and are activated at room temperature with weak bases.[14]
-
G3 and G4 Precatalysts : Offer even greater stability and activity, proving particularly effective for coupling unstable boronic acids that are prone to decomposition (protodeboronation).[11] Their design ensures extremely fast activation, which is crucial for outcompeting substrate degradation pathways.
-
Caption: Simplified activation of a modern Pd(II) precatalyst.
Performance Data: A Head-to-Head Comparison
Objective comparison requires standardized experimental conditions. The data below, compiled from literature sources, illustrates the performance of various catalyst systems for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a representative reaction for a challenging, unactivated aryl chloride.[9][10]
| Catalyst System (Precatalyst) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (in situ) | XPhos (1.2 eq) | K₃PO₄ | MeOH/THF | 60 | 1 | 84 | [9] |
| (η³-cinnamyl)PdCl(L) | XPhos | K₃PO₄ | MeOH/THF | 60 | 1 | 95 | [10] |
| (η³-allyl)PdCl(L) | XPhos | K₃PO₄ | MeOH/THF | 60 | 1 | 93 | [10] |
| Buchwald G3 Precatalyst | XPhos | K₃PO₄ | Dioxane/H₂O | 40 | 0.5 | >95 | [11] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | <10* | [Estimated] |
*Estimated typical result for this substrate; aryl chlorides are generally unreactive with Pd(PPh₃)₄.
Analysis : The data clearly demonstrates the superior performance of modern precatalyst systems incorporating bulky, electron-rich ligands like XPhos. The in-situ generation from Pd(OAc)₂ is effective, but its yield is highly sensitive to the ligand-to-metal ratio.[9] Well-defined precatalysts, such as the allyl-based and Buchwald G3 systems, provide consistently high yields under milder conditions and in shorter reaction times, underscoring their efficiency and reliability.
Experimental Protocols: A Practical Guide
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a validated starting point for performing a Suzuki-Miyaura reaction and for conducting a comparative catalyst screen.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol can be adapted for a wide range of substrates and catalysts. The choice of base, solvent, and temperature is critical and should be optimized based on the specific catalyst system and substrates used.
Materials :
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (0.1 - 2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF/H₂O) (3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure :
-
To a flame- or oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
If using an in situ system, add the palladium source and the ligand at this stage. If using a well-defined precatalyst, add it directly.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe.
-
Place the reaction mixture in a pre-heated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Workflow for Comparative Catalyst Screening
This workflow allows for the objective evaluation of multiple catalysts for a specific transformation.
Caption: Experimental workflow for comparative catalyst screening.
Conclusion and Future Outlook
The field of palladium-catalyzed Suzuki-Miyaura coupling continues to evolve. The journey from air-sensitive Pd(0) complexes to highly stable and exceedingly active G4 precatalysts illustrates a profound understanding of reaction mechanisms and catalyst design. For researchers, the modern toolkit offers unprecedented power to tackle synthetically challenging C-C bond formations with high efficiency and predictability.
While phosphine-based ligands dominate the field, research into N-heterocyclic carbene (NHC) ligands and recyclable heterogeneous catalysts continues to open new frontiers.[15][16] The choice of catalyst should always be guided by a thorough understanding of the substrates involved and the mechanistic principles that govern the reaction. By leveraging the advanced precatalysts available today, scientists can significantly shorten reaction times, lower catalyst loadings, and expand the horizons of what is synthetically possible.
References
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- Fors, B. P., et al. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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- SPhos Pd G2 Supplier Information.
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- Singh, H. B., & Butcher, R. J. (2015). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
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- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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- Bock, M. J., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
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- ResearchGate. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]
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- Graz University of Technology.
- ResearchGate. Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- The Journal of Physical Chemistry C.
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- Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
- Reddit. Suzuki, so far unsuccessful.... [Link]
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The Ascendant Trajectory of Pyridine Scaffolds: A Comparative Guide to Their Biological Activity
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, continues to be a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile substitution patterns have cemented its status as a "privileged scaffold," a core structure that frequently appears in biologically active compounds, including numerous FDA-approved drugs.[1][2] This guide offers an in-depth, comparative evaluation of the biological activities of novel pyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Enduring Appeal of the Pyridine Moiety in Drug Discovery
The pyridine nucleus imparts favorable pharmacokinetic properties to molecules, including improved solubility and the ability to form crucial hydrogen bonds with biological targets.[3] This inherent versatility has led to the development of a vast array of pyridine derivatives with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1][4] The continuous exploration of novel synthetic methodologies allows for the fine-tuning of these derivatives, enhancing their potency and selectivity towards specific biological targets.[5]
Comparative Analysis of Anticancer Activity
Novel pyridine derivatives have demonstrated significant potential as anticancer agents, often outperforming established chemotherapeutic drugs in preclinical studies.[6][7] Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis.[6][8]
Pyridine-Ureas as Potent VEGFR-2 Inhibitors
A series of novel pyridine-urea derivatives have shown exceptional inhibitory activity against the MCF-7 breast cancer cell line.[7][9] Notably, compounds 8e and 8n exhibited significantly lower IC50 values compared to the widely used anticancer drug, Doxorubicin, indicating higher potency.[9][10] The anticancer activity of these compounds is attributed, in part, to their ability to inhibit VEGFR-2, a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[6][8]
| Compound | Target Cell Line | IC50 (µM) after 72h | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Pyridine-Urea 8e | MCF-7 | 0.11 | 3.93 ± 0.73 | [8][9] |
| Pyridine-Urea 8n | MCF-7 | 0.80 | - | [9] |
| Doxorubicin | MCF-7 | 1.93 | - | [9] |
| Sorafenib | - | - | 0.09 ± 0.01 | [8] |
Table 1: Comparative in vitro anticancer activity of novel pyridine-urea derivatives against the MCF-7 breast cancer cell line and their VEGFR-2 inhibitory activity.
Imidazo[1,2-a]pyridines and Other Novel Scaffolds
Other classes of pyridine derivatives, such as those incorporating imidazo[1,2-a]pyridine and thiazole moieties, have also demonstrated potent anticancer effects against various cancer cell lines, including those of the lung, colon, and prostate.[11][12] For instance, certain imidazo[1,2-a]pyridine derivatives have shown IC50 values in the nanomolar range against gastric cancer cells.[11] Another study on pyridine-thiazole hybrids revealed compounds with potent and selective cytotoxicity against tumor cell lines, with IC50 values as low as 0.57 µM in acute human promyelocytic leukemia (HL-60) cells.[12]
Broad-Spectrum Antimicrobial Activity of Pyridine Derivatives
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[3] Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal strains.[3][5]
Thienopyridine and Triazole-Thione Analogs
Newly synthesized pyridine and thienopyridine derivatives have exhibited strong antimicrobial activity. For example, compound 12a showed a minimal inhibitory concentration (MIC) below 0.0048 mg/mL against Bacillus mycoides and Candida albicans.[13] Another study on pyridothienopyrimidine derivatives identified compounds with broad-spectrum antimicrobial activity, with MIC ranges of 4–16 µg/mL.[14] Furthermore, pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds have demonstrated exceptional antifungal activity, with some derivatives showing an MIC of 0.9 µg/mL against Candida tenuis.[15]
| Compound/Class | Microorganism | MIC (µg/mL) | Reference |
| Thienopyridine 12a | E. coli | 19.5 | [13] |
| B. mycoides | < 4.8 | [13] | |
| C. albicans | < 4.8 | [13] | |
| Pyridothienopyrimidines | Gram-positive & Gram-negative bacteria | 4 - 16 | [14] |
| Pyridine-triazole-thione 6 | C. tenuis | 0.9 | [15] |
| Pyridine-triazole-thione 7 | C. tenuis | 0.9 | [15] |
| Amoxicillin | Bacterial strains | - | [14] |
| Clotrimazole | Fungal strains | - | [16] |
Table 2: Comparative in vitro antimicrobial activity (MIC) of novel pyridine derivatives.
Evaluating the Anti-inflammatory Potential
Inflammation is a key pathological feature of many chronic diseases.[17] Novel pyridine derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.[18][19]
Hydroxy-Pyridine-4-one and Thiazolo[4,5-b]pyridin-2-one Derivatives
Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects, which may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent.[18][19] In a study evaluating novel thiazolo[4,5-b]pyridin-2-ones using the carrageenan-induced rat paw edema model, some of the synthesized compounds were found to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[20] Another study on novel pyridine derivatives showed a wide range of anti-inflammatory effects, with some compounds exhibiting a 46.9% inhibition of edema at 1 hour, compared to 28.26% for the reference drug diclofenac.[17][21]
| Compound/Class | Model | % Edema Inhibition (1 hour) | Reference Drug | % Edema Inhibition (1 hour) | Reference |
| Novel Pyridine 5a | Carrageenan-induced paw edema | 46.9% | Diclofenac | 28.26% | [17][21] |
| Novel Pyridine 5g | Carrageenan-induced paw edema | 43.46% | Diclofenac | 28.26% | [17][21] |
| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced paw edema | More potent than Ibuprofen | Ibuprofen | - | [20] |
Table 3: Comparative in vivo anti-inflammatory activity of novel pyridine derivatives.
Key Signaling Pathways and Experimental Workflows
The biological activities of pyridine derivatives are often mediated through their interaction with specific signaling pathways. For instance, the anticancer effects of many pyridine-based compounds are linked to the inhibition of pathways such as the PI3K/Akt/mTOR and VEGFR-2 signaling cascades, which are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6][22]
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea derivatives.
The evaluation of these biological activities relies on robust and reproducible experimental workflows. The following diagram illustrates a general workflow for screening the biological activity of novel pyridine derivatives.
Caption: General experimental workflow for evaluating the biological activity of novel pyridine derivatives.
Detailed Experimental Protocols
To ensure the reliability and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[23][24]
Materials:
-
96-well microplate
-
Test pyridine derivatives and reference drug (e.g., Doxorubicin)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyridine derivatives and the reference drug in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25][26]
Materials:
-
96-well microtiter plate
-
Test pyridine derivatives and reference antibiotic (e.g., Amoxicillin)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Inoculum suspension standardized to 0.5 McFarland
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions: Add 50 µL of sterile broth to all wells of a 96-well plate. Prepare a stock solution of the test compound and the reference antibiotic. Add 50 µL of the stock solution to the first well of each row and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Protocol 3: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay for screening the acute anti-inflammatory activity of new compounds.[20][27]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Test pyridine derivatives and reference NSAID (e.g., Indomethacin or Diclofenac)
-
1% Carrageenan suspension in sterile saline
-
Plethysmometer or digital calipers
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): a control group, a reference drug group, and groups for different doses of the test compounds.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Perspectives
The pyridine scaffold remains a highly fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide showcase the remarkable breadth of biological activities achievable through strategic chemical modifications. The presented comparative data and detailed protocols serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of pyridine-based drugs. Future research should continue to explore novel synthetic routes to access diverse pyridine libraries and employ advanced screening platforms to identify compounds with enhanced potency, selectivity, and favorable safety profiles. The integration of computational modeling and structure-activity relationship studies will further accelerate the journey from a promising pyridine derivative to a clinically effective therapeutic.
References
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- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. (2025). ResearchGate.
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- IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate.
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- Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020). Pharmacia.
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- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-2-methylpyridine
For professionals engaged in the intricate work of research and drug development, meticulous attention to laboratory protocols is paramount. The integrity of our work and the safety of our environment hinge on the precise handling and disposal of chemical reagents. This guide provides a comprehensive, step-by-step directive for the proper disposal of 4-Methoxy-2-methylpyridine, grounding procedural guidance in established scientific principles to ensure safety and regulatory compliance.
Core Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the inherent risks of this compound is critical. This compound, like many substituted pyridines, presents multiple hazards. According to its classification under the Globally Harmonized System (GHS), it is known to be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[1] The causality here is its chemical reactivity and ability to interfere with biological tissues upon contact or ingestion. Therefore, all procedures must be designed to minimize exposure.
Immediate Safety & Personal Protective Equipment (PPE)
Proactive personal protection is non-negotiable. The choice of PPE is dictated by the compound's hazard profile to create a reliable barrier between the researcher and the chemical.
| Hazard Class | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation | Impervious gloves (e.g., nitrile rubber), fully-buttoned lab coat, long pants, and closed-toe shoes.[2] | Prevents direct skin contact which can lead to irritation or potential absorption. |
| Serious Eye Irritation | Chemical safety goggles and/or a full-face shield.[2] | Protects sensitive eye tissues from splashes or vapors that can cause significant damage. |
| Respiratory Irritation | Use exclusively within a certified chemical fume hood to ensure adequate ventilation.[2][3] | A fume hood captures vapors at the source, preventing inhalation which can irritate the respiratory tract. |
Waste Management: Segregation and Containment
Proper disposal begins with correct segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Core Principle: this compound is classified as hazardous waste. Under no circumstances should it be disposed of down the drain or in standard municipal trash.[2][3] Its entry into waterways can have ecotoxicological effects, and its presence in landfills can lead to soil and groundwater contamination.
Step-by-Step Waste Collection Protocol
-
Select the Right Container: Use a dedicated, chemically compatible, and sealable waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[3] The container must be in good condition, with no cracks or leaks.
-
Labeling is Critical: As soon as the first drop of waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label.[4] The label must clearly state "this compound" and list all other components if it's a mixed waste stream. Include the date of initial use and the responsible researcher's name.
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids (like nitric acid), to prevent violent reactions.[4]
-
Secure Storage: Keep the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from heat sources or direct sunlight, until it is ready for collection.[3][4]
Disposal Procedures: From Laboratory Bench to Licensed Facility
The ultimate destination for this compound waste is a licensed chemical destruction or waste disposal plant.[5] The following protocols ensure the waste is handled safely until its final disposition.
For Liquid Waste (Pure or in Solution)
-
Direct Collection: Carefully pour the waste liquid into the designated, labeled hazardous waste container, using a funnel to prevent spills.
-
Avoid Overfilling: Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills during transport.
-
Seal and Store: Securely seal the container and place it in the designated secondary containment area.
For Contaminated Solid Waste (e.g., Gloves, Wipes, Absorbents)
-
Containment: Place all contaminated solid materials, such as used gloves, weighing papers, or absorbent pads from a spill cleanup, into a separate, clearly labeled, sealable plastic bag or container.
-
Labeling: The container must be labeled as "Hazardous Waste" and specify "Solid Waste Contaminated with this compound."
-
Final Disposal: This container should also be transferred to the central hazardous waste accumulation area for collection by a licensed disposal service.
The diagram below outlines the decision-making workflow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Emergency Protocol: Spill Management
Accidents can occur, and a prepared response is essential to mitigate risks.
-
Evacuate and Alert: If a significant spill occurs, evacuate non-essential personnel from the immediate area and alert your supervisor or safety officer.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®) to dike and absorb the spill.[3] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Restock: Replenish any used items in the spill kit immediately.
Regulatory Adherence
Disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR Part 261.3.[6] It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are followed completely.[7] Always consult your institution's Environmental Health & Safety (EH&S) department for specific procedures and collection schedules.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-Methoxy-2,3,5-trimethylpyridine: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). This compound | 24103-75-1.
- Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- AK Scientific, Inc. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine N-oxide Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
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- Sigma-Aldrich. (2025, August 26). SAFETY DATA SHEET.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
